GPR132 antagonist 1 (dihydrocholide)
Description
BenchChem offers high-quality GPR132 antagonist 1 (dihydrocholide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GPR132 antagonist 1 (dihydrocholide) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19Cl2NO5S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C18H17NO5S.2ClH/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13;;/h2-8,11,19H,9-10H2,1H3,(H,20,21);2*1H |
InChI Key |
KIOLZXAIVGNNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GPR132 Antagonist 1 Dihydrocholide (NOX-6-18)
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including inflammation, immune response, and metabolism. This technical guide provides a comprehensive overview of the mechanism of action of GPR132 antagonist 1 dihydrocholide, a potent and selective antagonist of GPR132, also identified as NOX-6-18 and GPR132-B-160. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Core Compound: GPR132 Antagonist 1 Dihydrocholide (NOX-6-18)
GPR132 antagonist 1 dihydrocholide, referred to hereafter as NOX-6-18, has been identified as a potent and selective antagonist of the GPR132 receptor.[1] The primary scientific disclosure for this compound is in a 2023 Nature Metabolism publication detailing the functional screening and rational design of compounds targeting GPR132 for the treatment of diabetes.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of NOX-6-18.
| Compound Name | Target | Assay Type | Potency (IC50) | Reference |
| NOX-6-18 | GPR132 | Gαi signaling | 17 nM | [1] |
Note: The EC50 value of 0.075 µM for "GPR132 antagonist 1" and 0.7 µM for insulin secretion activity are reported by commercial vendors, citing a patent (CN116903563A). The IC50 of 17 nM for NOX-6-18 is from a peer-reviewed publication and likely represents a more specific and rigorously characterized value for the direct antagonism of GPR132 signaling.
Mechanism of Action
GPR132 is a G protein-coupled receptor that can couple to various G protein subtypes, including Gαs, Gαq, and Gαi, to initiate downstream signaling cascades. The activation of GPR132 by endogenous ligands, such as lactate and oxidized fatty acids, in specific cellular contexts, particularly in immune cells like macrophages, can trigger pro-inflammatory responses.
NOX-6-18 exerts its antagonistic effect by binding to GPR132 and inhibiting its signaling. Specifically, research has shown that NOX-6-18 blocks the GPR132-Gαi signaling pathway.[2] This inhibition is crucial in the context of metabolic diseases, where GPR132 activation on islet-resident macrophages by endogenous ligands contributes to a pro-inflammatory phenotype. By blocking this pathway, NOX-6-18 can modulate macrophage reprogramming, leading to a reduction in inflammation and subsequent improvements in glucose metabolism.[2]
Signaling Pathway of GPR132 and Point of Antagonist Intervention
Caption: GPR132 signaling pathway and the inhibitory action of NOX-6-18.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of GPR132 antagonists like NOX-6-18. These protocols are based on standard practices for GPCR drug discovery and the information available on GPR132 assays.
β-Arrestin Recruitment Assay
This assay is a common method to screen for GPCR ligands and determine their functional activity by measuring the recruitment of β-arrestin to the activated receptor.
Objective: To determine if NOX-6-18 acts as an agonist or antagonist at the GPR132 receptor.
Methodology:
-
Cell Line: Use a commercially available cell line, such as PathHunter CHO-K1, stably co-expressing a ProLink-tagged GPR132 and an Enzyme Acceptor-tagged β-arrestin.
-
Cell Culture: Culture the cells in the recommended medium until they reach approximately 80% confluency.
-
Cell Plating: Harvest the cells and plate them in a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of NOX-6-18 in assay buffer. Also, prepare a known GPR132 agonist (e.g., 9-HODE) at a concentration that elicits 80% of its maximal response (EC80).
-
Antagonist Mode:
-
Add the serially diluted NOX-6-18 to the cell plates and incubate for 30 minutes at 37°C.
-
Add the EC80 concentration of the GPR132 agonist to the wells containing the antagonist.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the β-galactosidase substrate (e.g., Galacton Star) to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the concentration of NOX-6-18 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for a GPR132 antagonist β-arrestin recruitment assay.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gαi-coupled GPCRs.
Objective: To confirm the Gαi-coupling of GPR132 and the antagonistic activity of NOX-6-18 on this pathway.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing GPR132.
-
Cell Culture and Plating: Culture and plate the cells as described for the β-arrestin assay.
-
Assay Procedure:
-
Pre-treat the cells with serially diluted NOX-6-18 for 30 minutes at 37°C.
-
Stimulate the cells with a GPR132 agonist in the presence of forskolin (an adenylyl cyclase activator). Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the activation of the Gαi pathway.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis: The antagonistic activity of NOX-6-18 is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 from the concentration-response curve.
Macrophage Reprogramming Assay
Objective: To assess the functional effect of NOX-6-18 on macrophage polarization.
Methodology:
-
Cell Source: Isolate primary macrophages from mouse bone marrow or use a macrophage cell line like RAW 264.7.
-
Cell Culture and Treatment:
-
Culture the macrophages in appropriate medium.
-
Treat the cells with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of a GPR132 agonist and varying concentrations of NOX-6-18.
-
-
Analysis of Macrophage Phenotype:
-
Gene Expression: After treatment, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of M1 (pro-inflammatory, e.g., iNOS, TNF-α, IL-6) and M2 (anti-inflammatory, e.g., Arg1, Ym1, Fizz1) macrophage markers.
-
Protein Expression: Analyze the secretion of cytokines in the cell culture supernatant using ELISA or a multiplex cytokine array.
-
-
Data Analysis: Determine the effect of NOX-6-18 on the expression of M1 and M2 markers to assess its ability to modulate macrophage reprogramming.
Logical Relationship of Experimental Findings
References
The Function of GPR132 Antagonists: A Technical Guide for Researchers
An In-depth Examination of GPR132 Inhibition in Oncology, Inflammation, and Metabolic Disease
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes. As a proton-sensing receptor activated by acidic pH and lactate, GPR132 plays a significant role in modulating the tumor microenvironment, inflammatory responses, and metabolic homeostasis. Consequently, the development of GPR132 antagonists has garnered considerable interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the function of GPR132 antagonists, detailing their mechanism of action, therapeutic potential, and the experimental methodologies used for their characterization.
Core Function of GPR132 Antagonists
GPR132 antagonists function by blocking the signaling cascades initiated by the activation of the GPR132 receptor. This receptor is predominantly expressed in hematopoietic tissues and macrophages.[1] Its activation, particularly by lactate in the acidic tumor microenvironment, is a key driver of pro-tumor and pro-inflammatory responses.[2][3] The primary function of a GPR132 antagonist is to abrogate these downstream effects, thereby offering therapeutic potential in several disease contexts.
Anti-Cancer Effects
In the context of oncology, GPR132 antagonists represent a novel therapeutic strategy that targets the tumor microenvironment rather than the cancer cells directly.[4] GPR132 activation on tumor-associated macrophages (TAMs) by lactate promotes their polarization to an M2-like phenotype, which is associated with tumor progression, immune suppression, and metastasis.[2] By inhibiting GPR132, antagonists can prevent this polarization, thereby maintaining a more anti-tumorigenic M1-like macrophage phenotype.[5] This leads to a reduction in cancer cell proliferation, migration, and invasion.[2][6] Pharmacological inhibition of GPR132 has been shown to significantly impede mammary tumor malignancy.[6]
Anti-Inflammatory and Metabolic Regulation
Chronic inflammation is a key driver in the development of type 2 diabetes. GPR132 signaling in islet-resident macrophages contributes to this inflammatory state.[7] GPR132 antagonists can modulate macrophage reprogramming within pancreatic islets, leading to improved metabolic outcomes.[7] For instance, the selective GPR132 antagonist NOX-6-18 has been shown to decrease weight gain and enhance glucose metabolism in mice on a high-fat diet.[7] Another antagonist, referred to as GPR132 antagonist 1, has been observed to promote insulin secretion.[8]
Quantitative Data on GPR132 Antagonists
The development of specific and potent GPR132 antagonists is an active area of research. The following table summarizes the quantitative data for some of the characterized GPR132 antagonists.
| Antagonist Name | Chemical Name/Alias | Potency (IC50/EC50) | Assay Type | Target Pathway | Reference |
| GPR132 antagonist 1 | GPR132-B-160, Compound 25 | EC50: 0.075 μM | Not Specified | GPR132 Activity | [8] |
| EC50: 0.7 μM | Not Specified | Insulin Secretion | [8] | ||
| NOX-6-18 | Not Specified | IC50: 15.17 nM (pIC50: 7.8) | GPR132-Gi Coupling | GPR132-Gi Signaling | [9][10] |
| Unnamed Antagonist | Synthetic Benzofuran Derivative | IC50: 15.17 nM | GPR132-Gi Coupling | GPR132-Gi Signaling | [9] |
GPR132 Signaling Pathways
GPR132 is known to couple to several G protein subtypes, leading to the activation of diverse downstream signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of GPR132 antagonists.
Gαs-cAMP Pathway
GPR132 can couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10][11] cAMP is a ubiquitous second messenger that can modulate a wide array of cellular functions, including gene expression and metabolism.[11]
Caption: GPR132-Gαs signaling pathway leading to cAMP production and gene expression changes.
Gα13 Pathway
GPR132 has also been proposed to signal through Gα13.[10] This pathway is often associated with the activation of Rho GTPases and subsequent cytoskeletal rearrangements, which can influence cell migration and morphology.
Caption: GPR132-Gα13 signaling pathway leading to cytoskeletal rearrangement.
NK Cell Inhibitory Pathway
In natural killer (NK) cells, GPR132 activation by lactate in the tumor microenvironment leads to an inhibitory signal that suppresses their anti-tumor function. This pathway involves Gαs, PKA, CSK, and the subsequent inhibition of ZAP70 and NF-κB signaling.[5] Antagonizing GPR132 can therefore enhance the cytotoxic activity of NK cells.[5]
Caption: GPR132 inhibitory signaling pathway in NK cells.
Experimental Protocols
The characterization of GPR132 antagonists involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Assays
1. β-Arrestin Recruitment Assay: This assay is commonly used to screen for agonists and antagonists of GPCRs. It measures the recruitment of β-arrestin to the activated receptor.
-
Cell Line: U2OS cells stably co-expressing GPR132 and a β-arrestin fusion protein.
-
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
For antagonist screening, pre-incubate the cells with the test compound for a specified time (e.g., 30 minutes).[12]
-
Add a known GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).[12]
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.[12]
-
Add a detection reagent that generates a chemiluminescent or fluorescent signal upon β-arrestin recruitment.
-
Measure the signal using a plate reader. A decrease in signal in the presence of the test compound indicates antagonistic activity.
-
2. Inositol Monophosphate (IP-1) Accumulation Assay: This assay measures the activation of the Gq signaling pathway by quantifying the accumulation of a downstream metabolite, IP-1.
-
Cell Line: CHO-K1 cells stably expressing GPR132.
-
Protocol:
-
Plate cells in a suitable format.
-
Stimulate the cells with a known agonist in the presence or absence of the antagonist.
-
Lyse the cells and measure IP-1 levels using a commercially available kit (e.g., HTRF).
-
A reduction in agonist-induced IP-1 accumulation indicates antagonism.
-
In Vivo Models
1. High-Fat Diet (HFD)-Induced Obesity and Diabetes Model: This model is used to evaluate the metabolic effects of GPR132 antagonists.
-
Animal Model: C57BL/6J mice.
-
Protocol:
-
Feed mice a high-fat diet for several weeks to induce obesity and insulin resistance.
-
Administer the GPR132 antagonist or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitor key metabolic parameters, including body weight, food intake, glucose tolerance (via glucose tolerance test), and insulin sensitivity (via insulin tolerance test).
-
At the end of the study, collect tissues (e.g., pancreatic islets, adipose tissue) for further analysis, such as gene expression or immunohistochemistry.[7]
-
2. Mammary Tumor Xenograft Model: This model is used to assess the anti-cancer efficacy of GPR132 antagonists.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Protocol:
-
Inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad of the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the GPR132 antagonist or vehicle.
-
Measure tumor volume regularly using calipers.
-
Monitor body weight as an indicator of toxicity.[6]
-
At the end of the study, excise the tumors for histological and molecular analysis.[6]
-
Caption: A generalized workflow for the discovery and development of GPR132 antagonists.
Conclusion
GPR132 antagonists represent a promising new class of therapeutic agents with potential applications in oncology, inflammatory disorders, and metabolic diseases. By targeting the GPR132 receptor, these molecules can modulate the activity of key immune cells, such as macrophages and NK cells, to create a less permissive environment for disease progression. The continued development and characterization of potent and selective GPR132 antagonists will be crucial for translating these preclinical findings into novel therapies for patients. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. pnas.org [pnas.org]
- 3. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 12. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04804D [pubs.rsc.org]
Dihydrocholide as a GPR132 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cancer. The modulation of GPR132 activity presents a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of dihydrocholide, a known antagonist of GPR132, summarizing its inhibitory activity, the underlying signaling pathways, and relevant experimental methodologies for its characterization.
Dihydrocholide: A GPR132 Antagonist
Dihydrocholide, also identified as GPR132 antagonist 1, GPR132-B-160, and Compound 25, has been characterized as an inhibitor of GPR132.[1][2] Its antagonistic properties make it a valuable tool for studying the physiological roles of GPR132 and a potential starting point for the development of therapeutic agents targeting this receptor.
Quantitative Data Summary
The biological activity of dihydrocholide has been quantified in functional assays, providing key metrics for its potency as a GPR132 antagonist and its influence on related physiological processes.
| Compound Name | Alias(es) | Target | Assay Type | Parameter | Value | Reference(s) |
| Dihydrocholide | GPR132 antagonist 1, GPR132-B-160, Compound 25 | GPR132 | Functional Antagonism | EC50 | 0.075 μM | [1][2] |
| Dihydrocholide | GPR132 antagonist 1, GPR132-B-160, Compound 25 | - | Insulin Secretion | EC50 | 0.7 μM | [1][2] |
GPR132 Signaling Pathway and Inhibition by Dihydrocholide
GPR132 is known to couple primarily through the Gαi subunit of the heterotrimeric G-protein complex.[3][4] Upon activation by an agonist, GPR132 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is crucial in modulating cellular processes such as macrophage reprogramming.[3][4] Dihydrocholide, as an antagonist, binds to GPR132 and prevents the conformational changes necessary for Gαi activation, thereby blocking the downstream signaling cascade.
Figure 1: GPR132 signaling pathway and inhibition by dihydrocholide.
Experimental Protocols
While the specific experimental protocol used to determine the EC50 value of dihydrocholide is not publicly available, this section outlines a representative methodology for characterizing a GPR132 antagonist using a functional cell-based assay, such as a cAMP inhibition assay.
Principle
This assay measures the ability of a test compound (dihydrocholide) to block the agonist-induced inhibition of cAMP production in cells expressing GPR132. Since GPR132 couples to Gαi, agonist stimulation will decrease intracellular cAMP levels. An antagonist will reverse this effect, leading to an increase in cAMP levels in the presence of the agonist.
Materials and Reagents
-
Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing human GPR132.
-
GPR132 Agonist: A known agonist for GPR132 (e.g., 9-HODE).
-
Dihydrocholide (Test Compound): Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: HBSS or other suitable buffer.
-
cAMP Assay Kit: A commercial kit for detecting intracellular cAMP levels (e.g., HTRF, AlphaLISA, ELISA).
-
Forskolin (optional): To stimulate basal adenylyl cyclase activity.
-
Multi-well plates: 96- or 384-well plates suitable for the assay readout.
Protocol
-
Cell Culture and Plating:
-
Culture the GPR132-expressing cells under standard conditions.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of dihydrocholide in assay buffer.
-
Prepare a solution of the GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Treatment:
-
Remove the culture medium from the cells.
-
Add the serially diluted dihydrocholide to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the GPR132 agonist to the wells containing the antagonist.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the dihydrocholide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value of dihydrocholide.
-
Figure 2: General experimental workflow for GPR132 antagonist screening.
Conclusion
Dihydrocholide serves as a valuable pharmacological tool for the investigation of GPR132 function. Its characterization as a potent antagonist provides a foundation for further research into the therapeutic potential of targeting the GPR132 signaling pathway. The methodologies outlined in this guide offer a framework for the continued exploration of dihydrocholide and the development of novel GPR132 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017192973A1 - Methods of treating cancers with gpr132 inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide on the GPR132 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the G protein-coupled receptor 132 (GPR132) signaling pathway, its diverse ligands, downstream effector mechanisms, and its emerging role in various physiological and pathological processes. A clarification on the term "dihydrocholide" in the context of GPR132 modulation is also provided.
Introduction to GPR132
G protein-coupled receptor 132 (GPR132), also known as G2A (G2 accumulation), is a member of the proton-sensing G protein-coupled receptor (GPCR) subfamily.[1] Initially identified for its role in cell cycle arrest at the G2/M phase, GPR132 is now recognized as a multifaceted receptor involved in immunity, inflammation, cancer, and metabolic diseases.[2][3] It is predominantly expressed in hematopoietic tissues, including macrophages, lymphocytes, and dendritic cells.[1][4] The GPR132 gene encodes two splice variants, G2A-a and G2A-b, which appear to have similar functional responses.[1]
The receptor's function is complex and subject to ongoing research, with various endogenous ligands and activation mechanisms being proposed. These include sensing changes in extracellular pH, as well as responding to lipid metabolites.[1][4][5]
Ligands and Activation
The activation of GPR132 is a subject of considerable investigation, with several classes of molecules identified as potential agonists. The role of some initially proposed ligands, such as lysophosphatidylcholine (LPC), has been disputed.[1][6]
Protons (Acidic pH): GPR132 is classified as a proton-sensing receptor, capable of detecting changes in extracellular pH.[1][5] This function is critical in microenvironments where acidosis is common, such as tumors and sites of inflammation.[4][7]
Fatty Acid Metabolites: Certain metabolites of polyunsaturated fatty acids are considered endogenous ligands for GPR132.[1] Notably, 9-hydroxyoctadecadienoic acid (9-HODE), an oxidized metabolite of linoleic acid, has been shown to activate GPR132.[5]
Lactate: In the tumor microenvironment, cancer cell-derived lactate has been identified as a key ligand for GPR132 on macrophages.[7][8] This interaction promotes a pro-tumorigenic M2 macrophage phenotype, facilitating cancer cell adhesion, migration, and invasion.[4][7][8]
N-acylamides: More recently, N-acylamides, particularly N-acylglycines like N-palmitoylglycine, have been identified as a class of lipid activators for GPR132.[5][9]
Synthetic Modulators: Several synthetic agonists and antagonists for GPR132 have been developed for research purposes. For instance, 8-gingerol has been identified as a natural product agonist of GPR132.[10] Conversely, compounds like NOX-6-18 have been characterized as selective GPR132 antagonists.[11][12]
GPR132 Signaling Pathways
Upon activation, GPR132 can couple to various G proteins, leading to the initiation of several downstream signaling cascades. The specific G protein coupling and subsequent pathway activation can be ligand and cell-type dependent.[2]
Gαs Pathway: Activation of GPR132 can lead to coupling with Gαs proteins. This stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The GPR132-Gs-PKA pathway has been implicated in the inhibition of mTOR signaling, which can promote differentiation in acute myeloid leukemia (AML) cells.[10]
Gαq Pathway: GPR132 is also known to couple to Gαq proteins.[13] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][15] This pathway is involved in the sensitization of the TRPV1 ion channel in sensory neurons, contributing to neuropathic pain.[14][15]
Gα13 Pathway: There is evidence to suggest that GPR132 can also signal through Gα13.[11]
MAPK Pathway: Activation of GPR132 can also trigger the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cell growth, differentiation, and immune responses.[2]
β-Arrestin Recruitment: Like many GPCRs, GPR132 activation can lead to the recruitment of β-arrestin. This process is involved in receptor desensitization and can also initiate G protein-independent signaling.[6]
Diagram: Overview of GPR132 Signaling Pathways
Caption: GPR132 signaling cascade.
Role in Disease and Therapeutic Potential
The diverse signaling capabilities of GPR132 implicate it in a range of diseases, making it an attractive target for therapeutic intervention.
-
Cancer: GPR132 is overexpressed in certain tumors and can promote cancer cell proliferation, survival, and metastasis.[3] Its role in mediating the pro-tumorigenic effects of lactate on macrophages in the tumor microenvironment highlights its potential as a target in oncology.[7][8] Conversely, activation of GPR132 has been shown to induce differentiation in AML, suggesting a context-dependent role.[10]
-
Inflammation and Autoimmunity: GPR132 is involved in regulating immune cell trafficking and activation.[2][3] Mice lacking GPR132 develop a late-onset autoimmune syndrome.[1] This suggests that modulating GPR132 activity could be a strategy for treating inflammatory and autoimmune disorders.
-
Cardiovascular Disease: GPR132 is expressed in macrophages within atherosclerotic plaques.[1] Its role in atherosclerosis is complex, with conflicting reports from knockout mouse studies.[11]
-
Metabolic Diseases: GPR132 signaling in islet macrophages has been implicated in the chronic inflammation associated with type 2 diabetes.[12] Antagonism of GPR132 has been shown to improve glucose metabolism in mouse models of diet-induced obesity.[12]
-
Neuropathic Pain: GPR132 activation in sensory neurons can sensitize the TRPV1 channel, contributing to chemotherapy-induced peripheral neuropathic pain.[14][15]
Clarification on "Dihydrocholide"
A search for direct interactions between "dihydrocholide" and GPR132 does not yield significant results. The term "dihydrochloride" is commonly encountered in pharmacology as a salt form of a drug, which is used to improve its stability and solubility.
For instance, Levocetirizine Dihydrochloride is a second-generation antihistamine that acts as a selective H1 receptor antagonist to treat allergies.[16][17][18] Its mechanism of action is not related to GPR132. Similarly, Octenidine Dihydrochloride is a bis-quaternary ammonium compound used as a biocide.[19]
In the context of GPR132 research, one might encounter compounds like "GPR132 antagonist 1 dihydrocholide ".[20] It is crucial to understand that in this case, "dihydrocholide" refers to the salt form of a specific antagonist molecule ("GPR132 antagonist 1") and not a standalone active compound that modulates GPR132. The active pharmacological moiety is the antagonist itself, not the dihydrochloride salt.
Quantitative Data
| Compound | Action on GPR132 | Potency (EC50 / IC50) | Assay System | Reference |
| 8-Gingerol | Agonist | EC50: 0.44 µM | CRE Luciferase Assay | [21] |
| 9-HODE | Agonist | EC50: 9.00 µM | GPCR-Tango Assay | [21] |
| Commendamide | Agonist | EC50: 11.8 µM | Not Specified | [20] |
| T-10418 | Agonist | EC50: 0.82 µM | Not Specified | [20] |
| NOX-6-18 | Antagonist | pIC50: 7.8 (IC50: 17 nM) | Not Specified | [11] |
| GPR132 antagonist 1 | Antagonist | EC50: 0.075 µM | Not Specified | [20] |
Experimental Protocols
1. β-Arrestin Recruitment Assay (Nano-Bit®)
-
Objective: To measure ligand-induced interaction between GPR132 and β-arrestin.
-
Methodology:
-
Co-transfect HEK293T cells with GPR132-LgBit and β-arrestin2-SmBit expression vectors at a 1:1 ratio.
-
Seed the transfected cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, replace the medium with Nano-Glo Live Cell Reagent in a CO2-independent medium.
-
Incubate the plate at 37°C.
-
Add the test compound (e.g., 8-gingerol, 9-HODE) to the wells.
-
Measure the luminescence signal at regular intervals (e.g., every 40 seconds) to determine the kinetic response of β-arrestin recruitment.[21]
-
Diagram: β-Arrestin Recruitment Assay Workflow
Caption: Workflow for β-arrestin assay.
2. Calcium Mobilization Assay
-
Objective: To assess GPR132-mediated increases in intracellular calcium concentration upon ligand stimulation.
-
Methodology:
-
Culture dorsal root ganglia (DRG) neurons or GPR132-expressing cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a known agonist of a calcium-coupled receptor (e.g., capsaicin for TRPV1 in DRG neurons) to ensure cell viability and responsiveness.
-
After a washout period, apply the GPR132 ligand of interest (e.g., 9-HODE or lactate).
-
Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
In some experimental setups, a second stimulus with the initial agonist can be applied after ligand incubation to test for sensitization effects.[14][15]
-
3. Luciferase Reporter Assay for Transcriptional Activity
-
Objective: To determine if a transcription factor can regulate the transcriptional activity of the GPR132 promoter.
-
Methodology:
-
Clone the promoter region of the GPR132 gene (e.g., 0.5 kb and 1 kb upstream of the transcription start site) into a luciferase reporter vector.
-
Co-transfect the GPR132 promoter-luciferase construct into a suitable cell line along with an expression vector for the transcription factor of interest (e.g., PPARγ).
-
A control group should be transfected with the reporter construct and an empty expression vector.
-
Treat the cells with a relevant stimulus if required (e.g., a transcription factor agonist like rosiglitazone for PPARγ).
-
After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease or increase in luciferase activity in the presence of the transcription factor indicates repression or activation of the GPR132 promoter, respectively.[22]
-
Conclusion
GPR132 is a pleiotropic receptor with a complex signaling network that is implicated in a wide array of physiological and pathological processes. Its ability to sense and respond to metabolic cues and changes in the microenvironment, such as lactate and pH, positions it as a critical node in cellular communication, particularly in the contexts of immunity and cancer. While the direct role of "dihydrocholide" as a modulator of GPR132 is not supported by current evidence, the development of specific agonists and antagonists, often formulated as dihydrochloride salts, is paving the way for a deeper understanding of GPR132 biology and its potential as a therapeutic target. Further research into the nuanced, context-dependent signaling of GPR132 will be essential for the successful development of novel therapies targeting this receptor.
References
- 1. GPR132 - Wikipedia [en.wikipedia.org]
- 2. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 3. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04804D [pubs.rsc.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. The G2A receptor (GPR132) contributes to oxaliplatin-induced mechanical pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Levocetirizine Dihydrochloride | C21H27Cl3N2O3 | CID 9955977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. mdpi.com [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
The Discovery and Development of GPR132 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is an orphan receptor that has emerged as a promising therapeutic target for a range of pathologies, including metabolic disorders, inflammation, and cancer.[1][2][3] Initially identified for its role in immune cell trafficking, recent research has illuminated its involvement in diverse signaling pathways that regulate critical cellular processes. This technical guide provides an in-depth overview of the discovery and development of GPR132 antagonists, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G protein subtypes, including Gs, Gi, and Gq, leading to the activation of distinct downstream signaling cascades.[4][5][6][7] This promiscuous coupling allows GPR132 to elicit a wide array of cellular responses.
Gs Signaling Pathway
Upon activation, GPR132 can couple to the stimulatory G protein, Gs. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[8][9][10]
Gi Signaling Pathway
In contrast to Gs coupling, GPR132 can also interact with the inhibitory G protein, Gi.[2][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and a subsequent reduction in PKA activity.
Gq Signaling Pathway
GPR132 activation can also proceed through the Gq signaling pathway.[6][11] This involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium from intracellular stores, while DAG, in concert with calcium, activates Protein Kinase C (PKC).
Discovery of GPR132 Antagonists
The discovery of small molecule antagonists for GPR132 has largely been driven by high-throughput screening (HTS) campaigns followed by structure-activity relationship (SAR) studies and rational drug design, aided by the recent cryo-electron microscopy structures of the receptor.[14]
GPR132 Antagonist Discovery Workflow
A typical workflow for the discovery of novel GPR132 antagonists involves several key stages, from initial hit identification to lead optimization.
Quantitative Data for GPR132 Antagonists
Several small molecule antagonists of GPR132 have been identified and characterized. The following table summarizes the available quantitative data for some of the most notable compounds.
| Compound Name | Antagonist Activity | Assay Type | Reference |
| NOX-6-18 | IC50 = 17 nM | GPR132-Gi coupling | [1][15][16] |
| GPR132 antagonist 1 | EC50 = 0.075 µM | Not specified | [3][14][17] |
| GSK1820795A | Selective antagonist | Yeast-based agonist activation | [15][18] |
| SB-583355 | Potent antagonist | IP-1 accumulation | [16] |
Experimental Protocols
The characterization of GPR132 antagonists relies on robust and reproducible in vitro assays. The following sections detail the methodologies for two key functional assays used in the field.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a hallmark of GPCR desensitization and a key signaling event. The PathHunter® technology from DiscoverX is a widely used platform for this purpose.[6][19]
Principle: The assay utilizes enzyme fragment complementation. GPR132 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[6]
Protocol for Antagonist Screening:
-
Cell Culture: Maintain a stable cell line co-expressing the ProLink-tagged GPR132 and Enzyme Acceptor-tagged β-arrestin in the recommended growth medium.
-
Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Add the test compounds (potential antagonists) at various concentrations to the assay plate and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a known GPR132 agonist at a concentration that elicits a submaximal response (typically EC80) to all wells, except for the negative control wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced signal. IC50 values are calculated from the dose-response curves.
Inositol Monophosphate (IP-1) Accumulation Assay (IP-One HTRF® Assay)
This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, and is a reliable method for measuring the activation of the Gq signaling pathway. The IP-One HTRF® assay from Cisbio is a common format for this measurement.[20][21]
Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®). IP-1 produced by the cells competes with a d2-labeled IP-1 analog for binding to a terbium cryptate-labeled anti-IP-1 antibody. When the labeled antibody and tracer are in close proximity, a FRET signal is generated. An increase in cellular IP-1 displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of IP-1.[22]
Protocol for Antagonist Screening:
-
Cell Culture: Culture cells expressing GPR132 in the appropriate medium.
-
Cell Plating: Plate the cells in a 384-well white plate and incubate overnight.
-
Compound Incubation: Remove the culture medium and add the test antagonists diluted in stimulation buffer containing lithium chloride (LiCl), which inhibits IP-1 degradation. Incubate for a defined period.
-
Agonist Stimulation: Add a GPR132 agonist at its EC80 concentration and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the HTRF® detection reagents (IP-1 d2 and anti-IP-1 cryptate) to lyse the cells and initiate the competitive binding reaction.
-
Incubation: Incubate for 1 hour at room temperature.
-
Signal Measurement: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF® ratio and determine the IC50 values for the antagonists from the concentration-response curves.
Conclusion
The discovery and development of GPR132 antagonists represent a promising avenue for therapeutic intervention in a variety of diseases. The multifaceted signaling of GPR132 through Gs, Gi, and Gq pathways provides a rich landscape for pharmacological modulation. A systematic approach, combining high-throughput screening with robust functional assays and structure-guided drug design, is crucial for the identification of potent and selective antagonists. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of GPR132-targeted drug discovery.
References
- 1. WO2018055082A1 - Inhibitors of gpr132 for use in preventing and/or treating chemotherapy-induced neuropathic pain - Google Patents [patents.google.com]
- 2. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecards.org [genecards.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protein kinase A (PKA) signaling pathwayRat Genome Database [rgd.mcw.edu]
- 9. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PathWhiz [smpdb.ca]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. bmglabtech.com [bmglabtech.com]
GPR132 Antagonist 1 (GPR132-B-160): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune responses, inflammation, and metabolic diseases.[1] This technical guide provides an in-depth overview of the basic properties of GPR132 antagonist 1 (GPR132-B-160), a potent and selective antagonist of GPR132. This document summarizes its pharmacological properties, delineates the key signaling pathways associated with GPR132, and provides detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting GPR132.
Core Properties of GPR132 Antagonist 1 (GPR132-B-160)
GPR132 antagonist 1, also known as NOX-6-18, is a small molecule antagonist of the G protein-coupled receptor 132.[2][3] It has been identified as a potent and selective inhibitor of GPR132 activity, with potential therapeutic applications in type 2 diabetes and other inflammatory conditions.[3]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-methyl-5-({[2-(phenyl)ethyl]amino}sulfonyl)-1-benzofuran-2-carboxylic acid | [4] |
| Molecular Formula | C18H17NO5S | [4] |
| CAS Number | 898211-21-7 | [4] |
Pharmacological Properties
| Parameter | Value | Description | Source |
| IC50 | 17 nM | Concentration of the antagonist that inhibits 50% of the GPR132 response. | [2] |
| pIC50 | 7.8 | The negative logarithm of the IC50 value. | [5] |
| EC50 (GPR132 antagonism) | 0.075 µM | Concentration of the antagonist that produces 50% of its maximal antagonistic effect on GPR132. | |
| EC50 (Insulin Secretion) | 0.7 µM | Concentration of the antagonist that promotes 50% of the maximal insulin secretion. |
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G protein families, including Gq, Gi, Gs, and G13, leading to the activation of diverse downstream signaling cascades.[5] Understanding these pathways is crucial for elucidating the mechanism of action of GPR132 antagonists.
Gq-Mediated Signaling Pathway
Activation of the Gq pathway by GPR132 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Gs/Gi-Mediated Signaling Pathway
GPR132 can also couple to Gs and Gi proteins, which respectively stimulate or inhibit the activity of adenylyl cyclase (AC).[5] This leads to an increase or decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger that activates protein kinase A (PKA).
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR132 antagonist 1 (NOX-6-18) [sigmaaldrich.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
GPR132 (G2A): A Key Metabolic Sensor Orchestrating Inflammatory Disease Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
G protein-coupled receptor 132 (GPR132), also known as G2A (G2 Accumulation protein), is a multifaceted G protein-coupled receptor (GPCR) that has emerged as a critical regulator of immune responses and a key player in the pathogenesis of various inflammatory diseases.[1][2] Initially identified for its role in cell cycle regulation, GPR132 is now recognized as a sensor for metabolites and lipids within the tissue microenvironment, particularly lactate and oxidized fatty acids.[3][4][5] Its expression is prominent in immune cells, including macrophages, T cells, and neutrophils, positioning it as a pivotal transducer of environmental cues into cellular inflammatory programs.[2][6] This guide provides a comprehensive technical overview of GPR132's role in inflammation, detailing its signaling pathways, impact on macrophage function, involvement in specific diseases, and the experimental methodologies used for its investigation.
GPR132 Signaling Pathways
GPR132 activation by ligands such as lactate or the linoleic acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE) initiates a cascade of intracellular events through various G proteins.[4][5] The receptor's signaling is context-dependent, coupling to Gs, Gq/11, and G12/13 pathways to orchestrate diverse cellular responses.[7][8]
-
Gs/cAMP Pathway: GPR132 can couple to Gs proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. This pathway influences gene expression and metabolic programming in immune cells.[7][9]
-
Gq/11 Pathway: Coupling to Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and protein kinase C (PKC) activation, impacting processes like cell migration and cytokine release.[5][7]
-
G12/13/RhoA Pathway: Activation of the G12/13 pathway leads to the engagement of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[10][11] The RhoA-ROCK signaling axis is fundamental for regulating cytoskeletal dynamics, essential for cell migration and phagocytosis.[12]
-
PI3K/AKT and Src Signaling: In specific contexts, such as neuropathic pain and atherosclerosis, GPR132 activation has been shown to trigger MyD88-PI3K-AKT and Src phosphorylation cascades.[4][5][13] These pathways are crucial for cell survival, migration, and senescence.
The Pivotal Role of GPR132 in Macrophage Function
GPR132 is a master regulator of macrophage behavior, influencing their migration, polarization, and efferocytotic capacity in response to microenvironmental signals.
Macrophage Migration and Positioning: GPR132 is essential for guiding macrophages to sites of inflammation. In a zymosan-induced inflammation model, GPR132-deficient mice had fewer macrophages at the inflammatory core.[14] This receptor is necessary to position macrophages within the pro-inflammatory microenvironment.[14] Similarly, in neuropathic pain models, GPR132 mediates macrophage migration toward the site of nerve injury, a process driven by increased local concentrations of its agonist, 9-HODE.[5][13]
Macrophage Polarization: GPR132's role in macrophage polarization is highly dependent on the disease context and the activating ligand.
-
M2 (Anti-inflammatory/Pro-tumoral) Polarization: In the tumor microenvironment, cancer-cell-derived lactate activates GPR132 on tumor-associated macrophages (TAMs), promoting a shift towards an M2-like phenotype.[3][15] This polarization is characterized by the upregulation of markers like CD206 and CCL17 and contributes to an immunosuppressive milieu that facilitates tumor growth and metastasis.[3][16]
-
M1 (Pro-inflammatory) Polarization: In contrast, during acute inflammation, GPR132 helps localize macrophages to pro-inflammatory areas, indirectly promoting an M1-like phenotype.[14] G2A-deficient mice show a reduced number of M1-like macrophages in inflamed tissues.[14]
Efferocytosis: GPR132 is crucial for the clearance of apoptotic cells (efferocytosis), a key process in the resolution of inflammation. It is essential for the efferocytosis of apoptotic neutrophils by macrophages.[14]
The tables below summarize quantitative findings from studies on GPR132's role in macrophage function.
Table 1: Effect of GPR132 Deletion on Macrophage Polarization Markers
| Model/Stimulus | Macrophage Source | Marker | Change in Gpr132-KO vs. WT | Reference |
|---|---|---|---|---|
| Breast Cancer Co-culture (Lactate) | Bone Marrow-Derived Macrophages (BMDMs) | CD206 (M2 Marker) | Expression increase attenuated | [3] |
| Breast Cancer Co-culture (Lactate) | Bone Marrow-Derived Macrophages (BMDMs) | CCL17 (M2 Marker) | Expression increase attenuated | [3] |
| Zymosan-induced Inflammation | Tissue Macrophages | M1-like Macrophage Number | Reduced | [14] |
| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | CD80 (M1 Marker) | No significant difference in response to LPS | [14] |
| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | CD86 (M1 Marker) | No significant difference in response to LPS |[14] |
Table 2: Effect of GPR132 Deletion on Cytokine/Mediator Release
| Model/Stimulus | Tissue/Cell Source | Cytokine/Mediator | Change in Gpr132-KO vs. WT | Reference |
|---|---|---|---|---|
| Spared Nerve Injury (SNI) | Sciatic Nerve | TNF-α | Reduced concentration | [5][13][17] |
| Spared Nerve Injury (SNI) | Sciatic Nerve | IL-6 | Reduced concentration | [5][13][17] |
| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | TNF-α | No significant difference in release | [14] |
| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β | No significant difference in release | [14] |
| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | IL-6 | No significant difference in release |[14] |
GPR132 in Specific Inflammatory Diseases
Atherosclerosis: In the context of diabetes-accelerated atherosclerosis, elevated glucose leads to increased lactate production. This lactate activates a GPR132-Src signaling pathway in macrophages, promoting cellular senescence.[4] Senescent macrophages exhibit increased uptake of oxidized low-density lipoprotein (ox-LDL), facilitating foam cell formation and aggravating atherosclerosis.[4] Deletion of GPR132 in mouse models markedly reduces macrophage senescence and atherosclerosis.[4]
Inflammatory Bowel Disease (IBD): GPR132 is considered a member of the proton-sensing GPCR family, which is implicated in IBD pathogenesis due to the acidic microenvironment of inflamed gut tissue.[18][19] However, its precise role is complex. While some studies suggest GPR132 deficiency exacerbates intestinal inflammation in chronic IBD models, indicating a protective role, its classification as a true pH-sensor is debated.[19][20] Its function in IBD may be more related to its response to lipid mediators and its influence on immune cell trafficking in the gut mucosa.[6]
Neuropathic Pain: Following nerve injury, the GPR132 agonist 9-HODE is strongly increased at the injury site.[5][13] GPR132 activation on macrophages and neutrophils mediates their infiltration into the damaged nerve tissue.[5] GPR132-deficient mice exhibit a significant reduction in mechanical hypersensitivity, which is accompanied by a massive decrease in invading immune cells and a reduced release of pro-inflammatory and proalgesic mediators like TNF-α and IL-6.[5][13]
Cancer-Associated Inflammation: Within the tumor microenvironment, high lactate levels resulting from the Warburg effect serve as a signal to immune cells.[16] GPR132 on TAMs and natural killer (NK) cells senses this lactate.[3][15] This activation promotes the M2-polarization of macrophages, which in turn secrete factors that suppress anti-tumor immunity and facilitate cancer cell adhesion, migration, and invasion, ultimately promoting metastasis.[3][15]
Experimental Protocols & Methodologies
Investigating the function of GPR132 involves a combination of in vivo animal models, in vitro cell-based assays, and molecular biology techniques.
Key Experimental Models:
-
Gpr132 Knockout (KO) Mice: The most critical tool is the Gpr132-/- mouse strain. These mice are used in various disease models to elucidate the receptor's function through loss-of-function studies.[4][5][14][21]
-
Inflammation Models: Zymosan-induced peritonitis/hyperalgesia, dextran sodium sulfate (DSS)-induced colitis, and azoxymethane (AOM)/DSS-induced colitis-associated cancer.[6][14][22]
-
Neuropathic Pain Model: Spared nerve injury (SNI).[5]
-
Atherosclerosis Model: Gpr132-/- mice crossed with atherosclerosis-prone strains (e.g., Ldlr-/- or Apoe-/-) and fed a high-fat diet.[4][23]
-
Cell-Based Assays:
-
Macrophage Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of wild-type (WT) and Gpr132-/- mice and differentiated in vitro using M-CSF.
-
Migration Assays: Chemotaxis is typically assessed using a Boyden chamber assay. Macrophages are placed in the upper chamber, and a chemoattractant (e.g., 9-HODE) is placed in the lower chamber. Migration is quantified by counting the cells that have moved through the porous membrane.
-
Polarization Studies: Differentiated BMDMs are stimulated with polarizing agents (e.g., LPS + IFN-γ for M1, IL-4 for M2) or disease-relevant ligands (e.g., lactate). Polarization state is then assessed by:
-
Cytokine Measurement: Supernatants from stimulated macrophage cultures are collected, and cytokine concentrations (e.g., TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[14]
Molecular and Biochemical Techniques:
-
Western Blotting: Used to detect the expression of GPR132 protein and to assess the phosphorylation status (activation) of downstream signaling molecules like Src and AKT.[3][4]
-
Global Proteome Analysis: Unbiased mass spectrometry-based proteomics can be used on stimulated macrophages to identify entire signaling pathways regulated by GPR132 activation, such as the MyD88-PI3K-AKT axis.[5][13]
Therapeutic Implications and Future Directions
The central role of GPR132 in sensing metabolic distress signals and driving pro-inflammatory, pro-fibrotic, or pro-tumoral programs makes it an attractive therapeutic target. The development of GPR132 antagonists could offer a novel strategy to mitigate chronic inflammation and tissue damage in a range of diseases.[1]
-
In Atherosclerosis: Inhibiting the GPR132-Src pathway could prevent macrophage senescence and reduce plaque formation.[4]
-
In Neuropathic Pain: Blocking GPR132 may reduce the infiltration of inflammatory macrophages at the site of nerve injury, thereby alleviating pain.[5]
-
In Cancer: GPR132 antagonists could potentially reprogram the tumor microenvironment by preventing the M2-polarization of TAMs, thus restoring anti-tumor immunity.[1][16]
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Lactate-Activated GPR132-Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G2A signaling dampens colitic inflammation via production of IFNγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Roles of Proton-Sensing G-Protein-Coupled Receptors in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 10. G Protein-Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G Protein–Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles of G protein-coupled receptors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of G2A in Intestinal Inflammation and Colon Cancer [scholars.ecu.edu]
- 20. Role of pH-sensing receptors in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genetically engineered mouse models for studying inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GPR4 Knockout Attenuates Intestinal Inflammation and Forestalls the Development of Colitis-Associated Colorectal Cancer in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
GPR132: A Promising Therapeutic Target in the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
G protein-coupled receptor 132 (GPR132), also known as G2A, is emerging as a critical player in the tumor microenvironment (TME), positioning it as a compelling target for novel cancer therapeutics. Predominantly expressed on immune cells, particularly macrophages, GPR132 acts as a sensor for lactate, a key metabolite abundant in the acidic TME. This interaction triggers a cascade of signaling events that promote a pro-tumoral inflammatory landscape, facilitating cancer progression, metastasis, and immune evasion. This guide provides a comprehensive overview of GPR132's role in cancer, its signaling pathways, and its potential as a therapeutic target, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological processes.
GPR132 Expression and Prognostic Significance in Cancer
GPR132 expression is predominantly observed in immune cells within the TME rather than on cancer cells themselves.[1] Its expression levels have been correlated with prognosis in several cancer types, often indicating a more aggressive disease course.
Quantitative Expression Data
Analysis of protein expression from The Human Protein Atlas and mRNA expression from The Cancer Genome Atlas (TCGA) provides insights into GPR132 levels across various malignancies.
| Cancer Type | GPR132 Protein Expression (Immunohistochemistry) | GPR132 mRNA Expression and Prognosis |
| Breast Cancer | Weak to moderate cytoplasmic immunoreactivity in cancer cells in some cases. Strong positivity in non-germinal center cells of lymph nodes.[2] | Higher GPR132 expression is significantly correlated with lower metastasis-free and relapse-free survival.[3] |
| Colorectal Cancer | Most cases show strong cytoplasmic immunoreactivity in cancer cells.[2] | - |
| Melanoma | Several cases show strong cytoplasmic immunoreactivity.[2] | - |
| Ovarian Cancer | Several cases show strong cytoplasmic immunoreactivity.[2] | - |
| Thyroid Cancer | Several cases show strong cytoplasmic immunoreactivity.[2] | GPR132 is a key prognostic gene in Papillary Thyroid Carcinoma (PTC).[4] |
| Liver Cancer | Most cases show strong cytoplasmic immunoreactivity.[2] | - |
| Glioma | Several cases were negative for GPR132 expression.[2] | - |
| Lymphoma | Several cases were negative for GPR132 expression.[2] | - |
| Renal Cancer | Several cases were negative for GPR132 expression.[2] | - |
| Cervical Cancer | Several cases were negative for GPR132 expression.[2] | - |
Data summarized from The Human Protein Atlas and relevant publications.[2][3][4]
Correlation with Immune Infiltration
In papillary thyroid carcinoma, lower GPR132 expression is associated with higher levels of monocytes and M2 macrophages, while higher GPR132 expression correlates with elevated levels of plasma cells, memory CD4+ T cells, follicular helper T cells, and M1 macrophages.[4]
The Role of GPR132 in the Tumor Microenvironment
GPR132's primary role in cancer is mediated through its function in tumor-associated macrophages (TAMs). The acidic and lactate-rich TME, a hallmark of many solid tumors, provides the ligand for GPR132 activation on TAMs.
GPR132 as a Lactate Sensor
Cancer cells, due to the Warburg effect, produce high levels of lactate, leading to an acidic TME. GPR132 on macrophages functions as a sensor for this extracellular lactate.[1][5] This lactate-GPR132 axis is a key communication pathway between cancer cells and macrophages.
Promotion of M2 Macrophage Polarization
Activation of GPR132 by lactate promotes the polarization of macrophages towards an M2-like phenotype.[1][5] M2 macrophages are generally considered pro-tumoral, contributing to:
-
Immune Suppression: By secreting anti-inflammatory cytokines.
-
Tissue Remodeling and Angiogenesis: Facilitating tumor growth and invasion.
-
Cancer Cell Proliferation and Metastasis: Through direct and indirect interactions.[1]
The interplay between cancer cell-derived lactate, macrophage GPR132, and M2 polarization creates a vicious cycle that fuels tumor progression.
GPR132 Signaling Pathways
Upon activation by lactate, GPR132 initiates downstream signaling cascades within the macrophage, leading to the observed pro-tumoral functions. Key pathways implicated include Gs-PKA-mTOR and RhoA signaling.
Gs-PKA-mTOR Pathway
In acute myeloid leukemia (AML), activation of GPR132 by the agonist 8-gingerol has been shown to activate a Gs-PKA pathway, which in turn inhibits mTOR signaling, leading to cell differentiation.[6] While this suggests a tumor-suppressive role in a specific context, the downstream effects of GPR132 are likely cell-type and context-dependent.
RhoA Signaling
GPR132 has also been linked to the activation of the RhoA signaling pathway, which is a key regulator of cell shape, motility, and contraction, all of which are critical for cancer cell invasion and metastasis.
GPR132 as a Therapeutic Target
The pivotal role of GPR132 in fostering a pro-tumoral microenvironment makes it an attractive therapeutic target. Inhibition of GPR132 signaling is expected to reprogram the TME to be less hospitable for cancer growth and metastasis.
Therapeutic Strategies
Several approaches are being explored to target GPR132:
-
Small Molecule Inhibitors: Development of small molecules that can block the lactate binding site or allosterically inhibit GPR132 signaling.
-
Monoclonal Antibodies: Generation of antibodies that can bind to the extracellular domain of GPR132 and block its activation.[7]
-
siRNA-based therapies: Utilizing small interfering RNAs to silence the expression of GPR132 in TAMs.[7]
Preclinical Evidence of Efficacy
Preclinical studies have demonstrated the potential of targeting GPR132.
| Therapeutic Agent | Cancer Model | Efficacy | Reference |
| ONC212 (GPR132 agonist) | Pancreatic Cancer Cell Lines | GI50 values in the range of 0.1 to 0.4 µM. | [8] |
| ONC212 (GPR132 agonist) | Diffuse Intrinsic Pontine Glioma (DIPG) Cell Lines | IC50 of 0.03 µM. | [9] |
| ONC212 (GPR132 agonist) | Pancreatic Cancer Xenograft (HPAF-II) | Significant tumor growth inhibition at 50 mg/kg. | [8] |
| 8-gingerol (GPR132 agonist) | Colorectal Cancer Cell Lines | - | [10] |
| GPR132 Knockdown (siRNA) | Breast Cancer Xenograft | Pharmacological inhibition significantly impedes mammary tumor malignancy. | [11] |
It is noteworthy that while GPR132 inhibition is the primary therapeutic strategy for solid tumors by targeting the TME, GPR132 agonists have shown anti-cancer activity in certain hematological malignancies like AML by promoting cell differentiation.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GPR132 in cancer.
Immunohistochemistry (IHC) for GPR132 in Tumor Tissue
Protocol:
-
Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4 µm thick sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) in a steamer or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against GPR132 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated or HRP-conjugated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex and diaminobenzidine (DAB) as the chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Macrophage-Cancer Cell Co-culture
Protocol (Transwell System):
-
Macrophage Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF. Alternatively, use a macrophage cell line like THP-1 and differentiate with PMA.
-
Cancer Cell Seeding: Seed cancer cells in the bottom chamber of a Transwell plate.
-
Macrophage Seeding: Seed differentiated macrophages in the upper chamber (Transwell insert).
-
Co-culture: Incubate the co-culture for 24-72 hours.
-
Analysis:
-
Macrophages: Harvest macrophages from the insert and analyze for M1/M2 markers by flow cytometry or qPCR.
-
Cancer Cells: Analyze cancer cells in the bottom chamber for proliferation, migration, or invasion.
-
GPR132 siRNA Knockdown in Macrophages
Protocol:
-
siRNA Design and Synthesis: Obtain validated siRNA constructs targeting GPR132 and a non-targeting control siRNA.
-
Macrophage Culture: Culture primary macrophages or a macrophage cell line.
-
Transfection: Transfect macrophages with GPR132 siRNA or control siRNA using a suitable transfection reagent optimized for immune cells (e.g., lipofectamine RNAiMAX or electroporation).
-
Incubation: Incubate for 24-48 hours to allow for gene knockdown.
-
Validation: Verify GPR132 knockdown efficiency by qPCR or Western blotting.
-
Functional Assays: Use the GPR132-knockdown macrophages in functional assays, such as co-culture experiments, to assess the impact on cancer cells.
Conclusion and Future Directions
GPR132 represents a novel and promising therapeutic target in oncology. Its role as a key mediator of the pro-tumoral activity of TAMs, driven by the lactate-rich TME, provides a clear rationale for its inhibition. The development of potent and selective GPR132 inhibitors, blocking antibodies, or siRNA-based therapies holds the potential to reprogram the TME, enhance anti-tumor immunity, and improve patient outcomes.
Future research should focus on:
-
Pan-cancer analysis of GPR132 expression and its correlation with clinical outcomes.
-
Elucidation of the complete downstream signaling network of GPR132 in different immune cell types.
-
Development and validation of highly specific and potent GPR132 antagonists.
-
Evaluation of GPR132-targeted therapies in combination with other immunotherapies, such as checkpoint inhibitors.
A deeper understanding of GPR132 biology will undoubtedly pave the way for innovative and effective cancer treatments that target the critical interplay between cancer cells and their microenvironment.
References
- 1. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of GPR132 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. pnas.org [pnas.org]
- 4. Prognostic significance of GPR132 in papillary thyroid carcinoma: insights from integrated machine learning and its role in regulating TPC-1 cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunomodulatory Effects of Bile Acids on Macrophage Reprogramming
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the influence of bile acids, with a particular focus on dehydrocholic acid and its derivatives, on the polarization and reprogramming of macrophages. It aims to provide a comprehensive overview of the current understanding, supported by experimental evidence and methodologies.
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, enabling them to adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states, classical (M1) and alternative (M2), represent a spectrum of activation. M1 macrophages are characterized by their pro-inflammatory and microbicidal activities, while M2 macrophages are associated with anti-inflammatory responses, tissue repair, and immune regulation. The modulation of macrophage polarization is a promising therapeutic strategy for a range of diseases, including chronic inflammatory disorders, infectious diseases, and cancer.
Bile acids, traditionally known for their role in lipid digestion, have emerged as critical signaling molecules that regulate various metabolic and inflammatory pathways.[1][2][3][4][5] This regulation is primarily mediated through the activation of specific bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which are expressed on immune cells, including macrophages.[2][3][4][6] This guide explores the effects of various bile acids on macrophage reprogramming, providing a detailed analysis of their mechanisms of action and the experimental approaches used to elucidate these effects. While direct evidence on a compound named "dihydrocholide" is not prevalent in current scientific literature, this guide will focus on the closely related synthetic bile acid, dehydrocholic acid, and other well-studied bile acids that influence macrophage function.
Quantitative Data Summary
The following tables summarize the quantitative effects of different bile acids on macrophage polarization and inflammatory marker expression as reported in the literature.
Table 1: Effect of Taurolithocholic Acid (TLC) on LPS-Induced Gene Expression in Human Macrophages [2]
| Gene Symbol | Gene Name | Function | Fold Change (LPS + TLC vs. LPS) |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | ↓ |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | ↓ |
| CCL2 | C-C Motif Chemokine Ligand 2 | Chemoattractant for monocytes | ↓ |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for T cells | ↓ |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | Pro-inflammatory enzyme | ↓ |
Note: "↓" indicates a statistically significant decrease in expression.
Table 2: Effect of Deoxycholic Acid (DCA) on Macrophage Polarization Markers [7][8]
| Study Context | Macrophage Phenotype | Marker | Effect of DCA |
| High-Fat Diet-Induced Colonic Inflammation[7] | M1 | TNF-α, iNOS, IL-6 | ↑ |
| Small Intestine of Apc min/+ mice[8] | M2 | Mannose Receptor (MR), Arg-1, CCL17 | ↑ |
Note: "↑" indicates a statistically significant increase in expression.
Signaling Pathways in Bile Acid-Mediated Macrophage Reprogramming
Bile acids exert their immunomodulatory effects through complex signaling networks. The diagrams below, generated using the DOT language for Graphviz, illustrate the key pathways involved.
TGR5-Mediated Anti-inflammatory Signaling
DCA-Mediated Pro-inflammatory Signaling via M2-mAchR and TLR2
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on bile acid effects on macrophage reprogramming.
Macrophage Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
-
Protocol for Human Monocyte-derived Macrophages (MDMs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes by positive selection using CD14 magnetic beads.
-
Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
-
-
Protocol for Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.
-
On day 7, detach adherent BMDMs for subsequent experiments.
-
Macrophage Polarization and Treatment
-
M1 Polarization: Culture M0 macrophages in complete medium containing 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
-
M2 Polarization: Culture M0 macrophages in complete medium containing 20 ng/mL interleukin-4 (IL-4) for 24 hours.
-
Bile Acid Treatment:
-
Pre-incubate M0 macrophages with the desired concentration of the bile acid (e.g., 50 µM TLC) for a specified period (e.g., 45 minutes) before adding the polarizing stimuli.
-
Alternatively, treat already polarized macrophages with the bile acid to investigate reprogramming potential.
-
Analysis of Macrophage Phenotype
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from treated and control macrophages using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., ARG1, MRC1, IL10).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH or HPRT1).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect supernatants from macrophage cultures.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Flow Cytometry:
-
Detach macrophages and stain with fluorescently labeled antibodies against surface markers for M1 (e.g., CD86, CD80) and M2 (e.g., CD206, CD163).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.
-
Western Blotting for Signaling Pathway Analysis
-
Lyse treated and control macrophages and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB, CREB, ERK, JNK).
-
Incubate with HRP-conjugated secondary antibodies and visualize protein bands using a chemiluminescence detection system.
Experimental Workflow for Investigating Bile Acid Effects
Conclusion and Future Directions
The existing body of research strongly indicates that bile acids are potent modulators of macrophage function, capable of reprogramming their polarization state. This immunomodulatory activity is primarily mediated through the activation of bile acid receptors like TGR5 and FXR, which in turn regulate key inflammatory signaling pathways such as NF-κB. While some bile acids, like TLC, demonstrate clear anti-inflammatory effects by skewing macrophages towards an M2-like phenotype, others, such as DCA, can exhibit context-dependent pro- or anti-inflammatory actions.
The synthetic bile acid dehydrocholic acid is known to be a potent choleretic agent, but its specific effects on macrophage reprogramming remain an under-investigated area.[9][10][11][12] Future research should focus on elucidating the direct impact of dehydrocholic acid and its derivatives on macrophage polarization and function. A deeper understanding of the structure-activity relationships of different bile acids in modulating macrophage responses will be crucial for the development of novel therapeutics targeting macrophage-driven inflammation in a variety of diseases. The experimental protocols and signaling pathways outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. Reprogramming of pro-inflammatory human macrophages to an anti-inflammatory phenotype by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Bile Acid-Activated Receptors in Monocytes-Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bile acid receptors regulate the role of intestinal macrophages in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5 Regulates Macrophage Inflammation in Nonalcoholic Steatohepatitis by Modulating NLRP3 Inflammasome Activation [frontiersin.org]
- 7. Gut microbial bile acid metabolite skews macrophage polarization and contributes to high-fat diet-induced colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Dehydrocholic Acid used for? [synapse.patsnap.com]
- 10. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
- 11. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dehydrocholic acid - Wikipedia [en.wikipedia.org]
GPR132: A Novel Nexus in Metabolic Homeostasis and Disease
An In-depth Technical Guide on the G-Protein Coupled Receptor 132 (G2A) and its burgeoning role in metabolic disorders.
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptor 132 (GPR132), also known as G2A (G2 accumulation protein), is a seven-transmembrane receptor that has garnered increasing attention for its multifaceted roles in immunity, inflammation, and cancer.[1][2] More recently, a compelling body of evidence has implicated GPR132 as a critical regulator of metabolic homeostasis, positioning it as a potential therapeutic target for a spectrum of metabolic disorders, including obesity, insulin resistance, and dyslipidemia. This technical guide provides a comprehensive overview of the current understanding of GPR132's involvement in metabolic diseases, with a focus on quantitative data from preclinical models, detailed experimental protocols for its study, and elucidation of its signaling pathways.
GPR132 is notably expressed in immune cells, particularly macrophages, where it functions as a sensor for metabolites such as lactate.[1][3] This sensing capability allows GPR132 to modulate macrophage polarization and function, thereby influencing the chronic low-grade inflammation that is a hallmark of many metabolic diseases.[4] Furthermore, emerging research suggests a direct role for GPR132 in key metabolic tissues, expanding its relevance beyond immunometabolism.[5]
This guide will delve into the molecular mechanisms by which GPR132 signaling impacts metabolic health, summarize the key experimental findings in a structured format, and provide detailed methodologies to facilitate further research in this exciting and rapidly evolving field.
GPR132 and its Ligands
Initially identified as an orphan receptor, GPR132 has since been shown to be activated by a variety of endogenous ligands, including:
-
Lactate: In acidic environments, lactate can activate GPR132 on macrophages, promoting a shift towards an anti-inflammatory M2-like phenotype.[1][2]
-
Oxidized Free Fatty Acids: Products of lipid peroxidation, such as 9-hydroxyoctadecadienoic acid (9-HODE), are recognized as GPR132 agonists.
-
N-acyl-amino acids: A class of signaling lipids that have been shown to activate GPR132.
The promiscuity of GPR132 ligation suggests its role as a sentinel receptor, monitoring the metabolic state of the microenvironment.
Role in Metabolic Disorders: Preclinical Evidence
Obesity and Glucose Metabolism
Studies utilizing genetic knockout mouse models and specific pharmacological antagonists have provided crucial insights into the role of GPR132 in obesity and glucose homeostasis. A key finding is that macrophage-specific deficiency of GPR132 can reverse metabolic disorders in mice fed a high-fat diet (HFD).[4] Furthermore, the selective GPR132 antagonist, NOX-6-18, has been shown to decrease weight gain and improve glucose metabolism in HFD-fed mice.[4][5]
Table 1: Effects of GPR132 Modulation on Body Weight and Glucose Homeostasis in High-Fat Diet (HFD)-Fed Mice
| Parameter | Model | Treatment/Genetic Modification | Duration | Outcome | Reference |
| Body Weight | HFD-fed Lyz2-cre+/−Gpr132fl/fl mice | GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day) | 12-14 weeks | Decreased body weight gain compared to vehicle-treated controls. | [5] |
| Glucose Tolerance Test (GTT) | HFD-fed Lyz2-cre+/−Gpr132fl/fl mice | GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day) | 12-14 weeks | Improved glucose tolerance, with lower plasma glucose levels during GTT. | [5] |
| Insulin Tolerance Test (ITT) | HFD-fed Lyz2-cre+/−Gpr132fl/fl mice | GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day) | 12-14 weeks | Enhanced insulin sensitivity, with a greater reduction in plasma glucose levels during ITT. | [5] |
| Fasting Glucose | HFD-fed WT mice | GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day) | 4-6 weeks | Lower fasting plasma glucose levels. | [5] |
| Fasting Insulin | HFD-fed Lyz2-cre+/−Gpr132fl/fl mice | GPR132 antagonist (NOX-6-18, 25 ng/g, i.p., every other day) | 12-14 weeks | Reduced plasma insulin levels after refeeding. | [5] |
Note: Specific Area Under the Curve (AUC) data for GTT and ITT were not consistently available in the provided search results in a tabular format.
Lipid Metabolism
The influence of GPR132 on systemic lipid metabolism is an area of active investigation. Given its role in macrophage function and inflammation, and the known interplay between lipid metabolism and immunity, GPR132 is poised to be a significant regulator of lipid homeostasis.
Table 2: Effects of GPR132 Modulation on Lipid Profile in Mice
| Parameter | Model | Treatment/Genetic Modification | Duration | Outcome | Reference |
| Plasma Triglycerides | Data not available in a structured format in the provided search results. | ||||
| Plasma Cholesterol | Data not available in a structured format in the provided search results. |
Further research is required to fully elucidate the quantitative impact of GPR132 on circulating lipid levels.
Signaling Pathways
GPR132 is known to couple to multiple G-protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary signaling pathways implicated in the context of metabolic regulation are initiated through Gi/o and Gq proteins.
-
Gi/o Pathway: Activation of the Gi/o pathway by GPR132 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This pathway is often associated with the anti-inflammatory and metabolic effects of GPR132.
-
Gq Pathway: GPR132 can also couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
In macrophages, lactate-mediated activation of GPR132 has been shown to involve the Src signaling pathway, which can influence cellular processes like senescence and lipid uptake.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of GPR132 in metabolic disorders.
Macrophage Polarization Assay
This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) to M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes and subsequent analysis of marker gene expression by RT-qPCR.
1. Isolation and Culture of BMDMs:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with ice-cold RPMI-1640 medium using a 27-gauge needle and syringe.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with RPMI-1640 and resuspend in complete RPMI-1640 medium (containing 10% FBS, 1% penicillin-streptomycin) supplemented with 20 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
Plate the cells in non-tissue culture treated dishes and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete medium with M-CSF. On day 6 or 7, the differentiated macrophages are ready for polarization.
2. Macrophage Polarization:
-
Plate the differentiated BMDMs in 12-well plates at a density of 1 x 10^6 cells/well.
-
For M1 polarization, treat the cells with 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24 hours.
-
For M2 polarization, treat the cells with 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 48 hours.
-
For studying the effect of GPR132 activation, pre-treat the cells with lactate (e.g., 10 mM) for a specified time before adding the polarizing cytokines.
3. RT-qPCR Analysis of Polarization Markers:
-
Isolate total RNA from the polarized macrophages using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using SYBR Green master mix and primers for M1 markers (e.g., Tnf-α, Il-6) and M2 markers (e.g., Arg1, Cd206).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
References
- 1. promega.com [promega.com]
- 2. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
- 7. Lactate-Activated GPR132-Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands for GPR132: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, is a pleiotropic receptor implicated in a diverse array of physiological and pathological processes, including immune response, inflammation, and cancer. Initially classified as an orphan receptor, a growing body of evidence has identified several classes of endogenous molecules that modulate its activity. This technical guide provides a comprehensive overview of the current understanding of endogenous ligands for GPR132. It consolidates quantitative data on ligand potency, details key experimental methodologies for their characterization, and visualizes the associated signaling cascades. The information presented herein is intended to serve as a critical resource for researchers actively engaged in the study of GPR132 and the development of novel therapeutics targeting this receptor.
Introduction to GPR132
GPR132 is a class A G protein-coupled receptor that has garnered significant interest due to its multifaceted roles in cellular function. It is expressed in various tissues, with particularly high levels in hematopoietic cells such as macrophages and lymphocytes.[1][2] The function of GPR132 is context-dependent and appears to be intricately linked to the specific ligand and cellular environment.[3] Its activation has been associated with cell cycle regulation, apoptosis, and modulation of immune cell trafficking.[1][4] The identification of its endogenous ligands has been a critical step in elucidating its biological functions and its potential as a therapeutic target.
Identified Endogenous Ligands for GPR132
Several distinct classes of molecules have been proposed as endogenous ligands for GPR132, ranging from metabolites to lipids and protons.
Lactate
In the tumor microenvironment, cancer cells produce high levels of lactate, leading to an acidic milieu.[3][5] Lactate has been identified as an endogenous activator of GPR132 on macrophages.[3][6] This interaction is crucial in the interplay between cancer cells and immune cells, promoting an M2-like macrophage phenotype that supports tumor progression and metastasis.[1][3][5] The activation of GPR132 by lactate, rather than solely by low pH, suggests a specific ligand-receptor interaction.[3]
Protons (Extracellular pH)
GPR132 belongs to a subfamily of proton-sensing GPCRs, which also includes GPR4, GPR68 (OGR1), and GPR65 (TDAG8).[7][8][9][10] These receptors are activated by changes in extracellular pH.[1][8] GPR132 can be activated by acidic conditions, and this proton-sensing activity is thought to be a mechanism for detecting tissue damage, inflammation, or the acidic tumor microenvironment.[1][10][11] However, the sensitivity of GPR132 to pH changes is debated and may be less pronounced compared to other members of this receptor family.[8][12]
Oxidized Fatty Acids
A significant class of endogenous GPR132 ligands are oxidized metabolites of polyunsaturated fatty acids.[6][13] 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, is a well-characterized agonist.[6][13][14] Other oxidized fatty acids, such as 11-hydroxyeicosatetraenoic acid (11-HETE) from arachidonic acid, have also been shown to activate GPR132.[15] These lipids are often generated under conditions of oxidative stress and inflammation, suggesting a role for GPR132 in these processes.
N-Acyl Amides
More recently, N-acyl amides, particularly N-acylglycines, have been identified as a novel class of GPR132 activators with potencies comparable to 9-HODE.[6] N-palmitoylglycine and N-linoleoylglycine are notable examples.[6] These findings expand the repertoire of lipid signaling molecules that converge on GPR132.
Disputed and Re-evaluated Ligands
-
Lysophosphatidylcholine (LPC): Initially, LPC was reported to be a ligand for GPR132.[8] However, this finding was later retracted, and subsequent studies have suggested that LPC does not act as an agonist and may even function as an antagonist of the proton-dependent activation of GPR132.[2][6][16][17]
-
Lysophosphatidylserine (LPS): While direct binding has not been definitively shown, GPR132 is implicated in the cellular responses to LPS, such as the engulfment of apoptotic cells by macrophages.[2][8]
Quantitative Data on Ligand Potency
The potency of various endogenous and synthetic ligands for GPR132 has been determined using a range of in vitro functional assays. The following tables summarize the available quantitative data.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Oxidized Fatty Acids | |||||
| 9(S)-HODE | Calcium Mobilization | CHO-G2A | EC50 | ~2 µM | [14] |
| 9-HODE | β-arrestin Recruitment | CHO-hGPR132aPL | pEC50 | 5.4 ± 0.16 | [14] |
| 9-HODE | Yeast-based Assay | YIG95 (hGPR132a) | pEC50 | 5.9 ± 0.14 | [6][14] |
| (±)9-HODE | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 7.5 µM | [14][16] |
| 13-HODE | Calcium Mobilization | COS-1 (aequorin) | - | ~6-fold higher concentration than 9-HODE required for activation | [14] |
| N-Acyl Amides | |||||
| N-Palmitoylglycine | Yeast-based Assay | YIG95 (hGPR132a) | pEC50 | 6.2 ± 0.16 | [14] |
| N-Linoleoylglycine | Yeast-based Assay | YIG95 (hGPR132a) | pEC50 | ~5.9 | [14] |
| Synthetic Ligands | |||||
| T-10418 (agonist) | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 0.82 µM | [14] |
| SB-583831 (agonist) | β-arrestin Recruitment | CHO-hGPR132aPL | - | Full agonist | [14] |
| GPR132 antagonist 1 | GPR132 antagonism | - | EC50 | 0.075 µM | [18] |
| GSK1820795A (antagonist) | GPR132 antagonism | - | pIC50 | 8.2 ± 0.13 | [6] |
| NOX-6-18 (antagonist) | GPR132 antagonism | - | pIC50 | 7.8 | [2] |
| Disputed Ligands | |||||
| Lysophosphatidylcholine (LPC) | GPR132 antagonism | - | IC50 | > 10 µM | [16] |
GPR132 Signaling Pathways
Upon activation by its endogenous ligands, GPR132 can couple to multiple G protein subtypes, leading to the initiation of diverse downstream signaling cascades. The primary G proteins implicated in GPR132 signaling include Gαq, Gαi, Gαs, and Gα12/13.[2][11][13][14][19]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13]
-
Gαi Pathway: Gαi activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13]
-
Gαs Pathway: Conversely, Gαs activation stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[20]
-
Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and gene transcription.
-
β-Arrestin Recruitment: Ligand-induced GPR132 activation also leads to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling.[14]
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. GPR132 - Wikipedia [en.wikipedia.org]
- 9. Reactome | GPR4, GPR65, GPR132 and OGR1 are pH sensing receptors [reactome.org]
- 10. Proton-Sensing GPCRs in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proton-sensing G protein-coupled receptors: detectors of tumor acidosis and candidate drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pnas.org [pnas.org]
- 16. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 20. Lactate released by lung adenocarcinoma (LUAD) cells promotes M2 macrophage polarization via the GPR132/cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR132 Expression and Function: A Technical Guide for Researchers
Introduction to GPR132 (G2A)
G protein-coupled receptor 132 (GPR132), also known as G2 accumulation protein (G2A), is a seven-pass transmembrane receptor involved in a variety of physiological and pathological processes.[1][2] Initially identified as a stress-inducible orphan receptor, it is now recognized as a proton-sensing GPCR that can also be activated by various ligands, including metabolites of linoleic acid and lactate.[3][4] GPR132 plays significant roles in regulating immune cell function, cell cycle progression, and inflammation.[1][2] Its expression across different cell types dictates its function, making it a crucial target of interest in immunology, oncology, and drug development. This guide provides an in-depth overview of GPR132 expression, its signaling pathways, and the experimental methodologies used for its characterization.
Section 1: GPR132 Expression Profiles in Various Cell Types
GPR132 expression is predominantly observed in hematopoietic cells and tissues, with varying levels across different lineages.[3][5] Its expression is dynamically regulated by cellular activation states and the surrounding microenvironment.
GPR132 Expression in Immune Cells
GPR132 is a key regulator of both innate and adaptive immunity. It is expressed in macrophages, T cells, B cells, dendritic cells, and natural killer (NK) cells.[3][6]
| Immune Cell Type | Expression Level & Context | Key Functions | References |
| Macrophages | Highly expressed.[4][5] Expression is modulated by the tumor microenvironment.[4] | Senses lactate, promotes M2-like polarization, facilitates tumor cell migration and invasion, mediates efferocytosis.[4][7][8] | [4][5][7][8] |
| T Lymphocytes | Expressed in CD8+ T cells, with expression increasing after activation and persisting into the memory phase.[9] | Negatively regulates T cell expansion following infection; GPR132 knockout leads to increased T cell proliferation.[9][10][11] | [3][9][10][11] |
| B Lymphocytes | Expressed in B cells.[3][12] Gpr132 knockout mice show abnormal B cell expansion.[1] | Regulation of B cell homeostasis. High expression is associated with acute lymphoblastic leukemia.[1][13] | [1][3][12][13] |
| Dendritic Cells | Expressed.[3][12] | Potential role in immune surveillance and antigen presentation. | [3][12] |
| Natural Killer (NK) Cells | Expression is reduced in activated NK cells.[14] | Acts as a negative regulator; its deficiency enhances NK cell maturity and anti-tumor cytotoxicity.[14] | [14] |
| Neutrophils | Expressed.[3][15] | May facilitate signaling for neutrophil activation and calcium flux.[15] | [3][15] |
GPR132 Expression in Other Cell Types
Beyond the immune system, GPR132 expression has been documented in other cell types, particularly in the context of disease.
| Cell Type | Expression Level & Context | Key Functions | References |
| Cancer Cells | Generally low or absent in many cancer types, such as breast cancer.[4] Expression is lower in AML blasts compared to normal bone marrow cells.[6] Variable expression in colorectal, liver, and ovarian cancers.[16] | In AML, its activation induces cell differentiation and inhibits growth.[6][17] In breast cancer, its role is primarily on interacting macrophages rather than the cancer cells themselves.[4][18] | [4][6][16][17][18] |
| Fibroblasts | Expressed in primary human lung fibroblasts.[19] | Its specific role in fibrosis is still under investigation, though it is part of the proton-sensing GPCR family implicated in fibroblast biology.[19][20] | [19][20] |
| Endothelial Cells | Reportedly not detected in brain or skin vascular endothelial cells.[15] However, it may be expressed in other cardiovascular system cells.[2] | Potential involvement in atherosclerosis and cardiovascular function.[2] | [2][15] |
Section 2: GPR132 Signaling Pathways
GPR132 activation triggers diverse downstream signaling cascades that are highly context-dependent. These pathways regulate cellular functions ranging from differentiation and proliferation to migration and cytokine production.
Lactate-GPR132 Signaling in Tumor-Associated Macrophages (TAMs)
In the acidic tumor microenvironment, cancer-derived lactate acts as a key signaling molecule. Lactate activates GPR132 on tumor-associated macrophages, promoting a pro-tumoral M2-like phenotype that enhances cancer cell adhesion, migration, and ultimately, metastasis.[4][8]
GPR132-Mediated Differentiation in Acute Myeloid Leukemia (AML)
In AML cells, which exhibit a differentiation blockade, the activation of GPR132 can induce myeloid differentiation. This process is mediated by a Gs-PKA signaling pathway that leads to the inhibition of the mTOR pathway, a key regulator of AML cell survival and proliferation.[17]
GPR132 Signaling in Natural Killer (NK) Cells
GPR132 acts as an immune checkpoint in NK cells, negatively regulating their function. It signals through a Gαs-CSK-ZAP70-NF-κB pathway. The downregulation of GPR132 in activated NK cells is necessary for their full cytotoxic potential.[14]
Section 3: Experimental Protocols for GPR132 Analysis
Accurate assessment of GPR132 expression and localization is critical for understanding its function. Standard molecular and cellular biology techniques are employed for its detection.
Protocol 1: Immunohistochemistry (IHC)
IHC is used to visualize GPR132 protein expression and localization within paraffin-embedded tissue sections.
Detailed Methodology:
-
Tissue Preparation : Fix tissue in formalin and embed in paraffin wax.[21]
-
Sectioning : Cut 4 µm sections and mount on charged microscope slides.[21]
-
Deparaffinization and Rehydration : Heat slides at 60°C for 45 minutes. Deparaffinize with xylene and rehydrate through a graded alcohol series (100%, 95%, 80%) to distilled water.[21]
-
Antigen Retrieval : Steam slides in 0.01M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes. Cool for 20 minutes.[21]
-
Blocking : Apply a universal protein block for 20 minutes at room temperature (RT) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation : Apply diluted primary anti-GPR132 antibody (e.g., 1:20-1:200 dilution) and incubate for 45 minutes at RT.[21][22]
-
Secondary Antibody Incubation : Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30 minutes at RT.[21]
-
Detection : Apply an alkaline phosphatase-streptavidin conjugate for 30 minutes, followed by an alkaline phosphatase chromogen substrate for 30 minutes.[21]
-
Counterstaining & Mounting : Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate through graded alcohols and xylene, and apply a coverslip.[21]
Protocol 2: Western Blotting
Western blotting is used to detect and quantify GPR132 protein levels in cell or tissue lysates.
Detailed Methodology:
-
Lysate Preparation : Lyse cells or homogenized tissue in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE : Denature protein lysates and separate by molecular weight on a polyacrylamide gel.
-
Protein Transfer : Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at RT in 5% non-fat milk or BSA in TBS-T to prevent non-specific binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary anti-GPR132 antibody (e.g., 1:200-1:1,000 dilution) overnight at 4°C.[22]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at RT.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative or absolute quantity of GPR132 mRNA transcripts.
Detailed Methodology:
-
RNA Extraction : Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol or column-based methods). Assess RNA quality and quantity.
-
cDNA Synthesis : Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup : Prepare a reaction mix containing cDNA template, forward and reverse primers specific for GPR132, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
Thermal Cycling : Perform the qPCR reaction in a thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis : Determine the cycle threshold (Ct) value for GPR132 and a reference (housekeeping) gene. Calculate the relative expression of GPR132 using the ΔΔCt method.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 3. GPR132 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 6. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The G2A Receptor Controls Polarization of Macrophage by Determining Their Localization Within the Inflamed Tissue [frontiersin.org]
- 8. Gpr132 sensing of lactate mediates tumor-macrophage interplay to promote breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Expression of GPR132 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. probiologists.com [probiologists.com]
- 19. mdpi.com [mdpi.com]
- 20. GPCRs and fibroblast heterogeneity in fibroblast-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. GPR132 Polyclonal Antibody (17026-1-AP) [thermofisher.com]
structural basis of GPR132 antagonism by dihydrocholide
An In-depth Technical Guide on the Structural Basis of GPR132 Antagonism by Dihydrocholide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing GPCR subfamily that has garnered significant interest as a therapeutic target for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2][3] GPR132 is activated by various endogenous ligands, including lactate and oxidized fatty acids, leading to the modulation of multiple intracellular signaling pathways.[1][4] The development of antagonists for GPR132 represents a promising strategy for treating pathologies associated with its over-activation. This guide provides a detailed overview of the structural basis of GPR132 antagonism, with a focus on the antagonist dihydrocholide, and outlines key experimental protocols for its characterization.
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G protein subtypes, primarily Gαi and Gαs, leading to the inhibition or stimulation of adenylyl cyclase and a subsequent decrease or increase in intracellular cyclic AMP (cAMP) levels, respectively.[5][6] Additionally, upon agonist binding, GPR132 can recruit β-arrestins, initiating G protein-independent signaling cascades that can influence cellular processes such as cell migration and gene expression.[2][7] The specific signaling outcome is often dependent on the ligand and the cellular context.
Structural Basis of GPR132 Antagonism
While a co-crystal or cryo-electron microscopy (cryo-EM) structure of GPR132 in complex with an antagonist like dihydrocholide is not yet publicly available, the mechanism of antagonism can be inferred from the existing agonist-bound structures.[4][8] Competitive antagonists are hypothesized to bind to the orthosteric pocket of GPR132, the same site recognized by endogenous agonists. By occupying this pocket, the antagonist prevents the agonist from binding and inducing the conformational changes in the transmembrane helices required for G protein coupling and β-arrestin recruitment.
The binding pocket of GPR132 is located within the transmembrane bundle, and key residues for agonist recognition have been identified through structural and mutagenesis studies.[9] An effective antagonist like dihydrocholide would likely form stable interactions with these or neighboring residues, thereby locking the receptor in an inactive conformation.
Quantitative Data for GPR132 Antagonists
The potency of GPR132 antagonists is determined through various in vitro functional assays. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values are key parameters for comparing the activity of different compounds.
| Antagonist | Assay Type | Potency (EC50/IC50) | Reference(s) |
| Dihydrocholide | GPR132 Antagonism | 0.075 µM (EC50) | [10][11] |
| Dihydrocholide | Insulin Secretion | 0.7 µM (EC50) | [12][11] |
| NOX-6-18 | GPR132-Gi Coupling | 15.17 nM (IC50) | [13] |
| NOX-6-18 | GPR132 Antagonism | 17 nM (IC50) | [3] |
| GSK1820795A | hGPR132a Antagonism | Data not specified | [9][14] |
Experimental Protocols
The characterization of GPR132 antagonists relies on a suite of cell-based functional assays. Below are detailed methodologies for key experiments.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, a hallmark of GPCR activation and a distinct signaling pathway. Enzyme Fragment Complementation (EFC) is a common technology used for this purpose.[15][16]
Principle: The GPCR is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon antagonist blocking of agonist-induced receptor activation, β-arrestin is not recruited, and the enzyme fragments do not combine to form an active enzyme, resulting in no signal generation.
Methodology:
-
Cell Culture: Use a cell line stably co-expressing the GPR132-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein. Culture cells in the recommended medium and conditions until they reach the desired confluency.
-
Cell Plating: Harvest the cells and plate them in a 384-well white, opaque assay plate at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist (e.g., dihydrocholide) in an appropriate assay buffer. Also, prepare a solution of a known GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Procedure:
-
Add the diluted antagonist to the cell plate and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the agonist to the cell plate and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the EFC substrate solution to all wells and incubate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
cAMP Inhibition Assay
This assay is used to determine the effect of antagonists on the Gαi-mediated inhibition of cAMP production.
Principle: In cells expressing a Gαi-coupled receptor like GPR132, an agonist will inhibit the production of cAMP stimulated by forskolin (an adenylyl cyclase activator). An antagonist will block this agonist-induced inhibition.
Methodology:
-
Cell Culture and Plating: Culture cells expressing GPR132 (e.g., CHO-K1 or HEK293 cells) and plate them in a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of the antagonist. Prepare a solution of a GPR132 agonist at its EC80 concentration and a solution of forskolin.
-
Assay Procedure:
-
Pre-treat the cells with the antagonist dilutions for a specified time.
-
Add the agonist and forskolin to the cells and incubate for a period (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection: Measure the cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][17]
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Plot the signal against the antagonist concentration to determine the IC50.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation, typically mediated by Gαq coupling. While GPR132 primarily couples to Gαs and Gαi, co-transfection with a promiscuous Gα subunit (like Gα16) can redirect the signal to the calcium pathway.[18]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Agonist activation of the receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will block this response.
Methodology:
-
Cell Culture and Plating: Culture cells expressing GPR132 (and potentially a promiscuous Gα protein) in a black, clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare antagonist and agonist solutions in the assay buffer.
-
Assay and Data Acquisition:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the antagonist and incubate for a short period.
-
Inject the agonist and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence upon agonist addition is a measure of receptor activation. The ability of the antagonist to reduce this signal is used to calculate its IC50.
Conclusion
The antagonism of GPR132 presents a compelling therapeutic avenue for a variety of diseases. Dihydrocholide has been identified as a notable antagonist of this receptor. Understanding the structural basis of its interaction with GPR132, likely through competitive binding in the orthosteric pocket, is crucial for the rational design of next-generation therapeutics with improved potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for the comprehensive characterization of GPR132 antagonists, facilitating their advancement from discovery to clinical development. Future studies elucidating the high-resolution structure of GPR132 in complex with antagonists will undoubtedly accelerate these efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 8. EMDB-35044: Activation mechanism of GPR132 by compound NOX-6-7 - Yorodumi [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
GPR132 Antagonist 1: A Technical Guide to EC50 and IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological data, specifically the EC50 and IC50 values, for the GPR132 antagonist known as GPR132 antagonist 1, also identified as NOX-6-18 or GPR132-B-160. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the G protein-coupled receptor 132 (GPR132).
Quantitative Data Summary
The following tables summarize the key quantitative data for GPR132 antagonist 1 (NOX-6-18).
Table 1: Potency and Efficacy of GPR132 Antagonist 1 (NOX-6-18)
| Parameter | Value | Target/Effect | Notes |
| IC50 | 17 nM | GPR132 | Potent and selective antagonist activity.[1][2][3] |
| EC50 | 0.075 µM | GPR132 | |
| EC50 | 0.7 µM | Insulin Secretion | Promotes insulin secretion.[4][5] |
Experimental Protocols
While specific, detailed protocols for the determination of the EC50 and IC50 values for NOX-6-18 are not publicly available in full, a representative methodology can be constructed based on common practices in the field for GPCR antagonist screening.
Determination of GPR132 Antagonist IC50 (Inositol Monophosphate Accumulation Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a GPR132 antagonist by measuring its ability to block agonist-induced inositol monophosphate (IP-1) accumulation, a downstream signaling event of Gq-coupled GPCRs.
Materials:
-
Cell Line: A stable cell line co-expressing human GPR132 and a Gαq protein subunit (e.g., CHO-K1 cells).
-
GPR132 Agonist: A known GPR132 agonist (e.g., 9-HODE) to stimulate the receptor.
-
Test Compound: GPR132 antagonist 1 (NOX-6-18).
-
Assay Buffer: Stimulation buffer (e.g., 146 mM NaCl, 4.2 mM KCl, 0.5 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 5.5 mM glucose, pH 7.4).
-
IP-1 Assay Kit: A commercially available kit for the detection of IP-1 (e.g., IP-One HTRF® assay kit).
-
Microplates: 384-well white tissue culture plates.
-
Plate Reader: An HTRF®-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the GPR132-expressing cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the GPR132 antagonist 1 (NOX-6-18) in the assay buffer. Also, prepare the GPR132 agonist at a concentration that elicits a submaximal (e.g., EC80) response.
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted antagonist solutions to the respective wells. Incubate for a specified period to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Add the GPR132 agonist to all wells (except for the negative control) to stimulate the receptor.
-
IP-1 Detection: Following incubation, lyse the cells and proceed with the IP-1 detection protocol as per the manufacturer's instructions of the chosen assay kit. This typically involves the addition of HTRF® reagents (a d2-labeled IP-1 analog and a Lumi4™-Tb cryptate-labeled anti-IP-1 antibody).
-
Data Acquisition: Read the plates on an HTRF®-compatible plate reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: Calculate the ratio of the two emission signals and convert it to IP-1 concentrations. Plot the IP-1 concentration against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced IP-1 production.
Signaling Pathways and Experimental Workflow
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The following diagrams illustrate the known signaling pathways associated with GPR132.
Caption: GPR132 receptor signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical experimental workflow for determining the IC50 value of a GPR132 antagonist.
Caption: Experimental workflow for IC50 determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 3. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. GPR132antagonist 1(GPR132-B-16025/NOX-6-18) [chuchangbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
aliases for GPR132 antagonist 1: GPR132-B-160, NOX-6-18
Aliases: GPR132-B-160, NOX-6-18
This technical guide provides an in-depth overview of GPR132 antagonist 1, a potent and selective antagonist of the G protein-coupled receptor 132 (GPR132). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR132.
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a receptor implicated in a variety of physiological and pathological processes, including immune response, inflammation, and cell proliferation.[1] The modulation of GPR132 activity presents a promising therapeutic strategy for a range of diseases. GPR132 antagonist 1, also known by its aliases GPR132-B-160 and NOX-6-18, has emerged as a key tool compound for studying the roles of GPR132 and as a potential therapeutic agent itself.[2][3] This antagonist has been shown to modulate macrophage reprogramming, decrease weight gain, and enhance glucose metabolism in preclinical models of type 2 diabetes.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for GPR132 antagonist 1 (NOX-6-18).
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 17 nM | Human | GPR132 antagonism | [2][3] |
| EC50 (GPR132) | 0.075 µM | Not Specified | GPR132 antagonism | [2][5] |
| EC50 (Insulin Secretion) | 0.7 µM | Not Specified | Insulin secretion promotion | [2][5] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C18H17NO5S | [6] |
| Molecular Weight | 359.40 g/mol | [5] |
| Appearance | Solid | [5] |
Signaling Pathways and Mechanism of Action
GPR132 is known to couple to Gαi proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] GPR132 antagonist 1 (NOX-6-18) exerts its effects by blocking the binding of endogenous ligands to GPR132, thereby inhibiting the downstream Gαi-mediated signaling cascade.[4] This antagonism has been shown to be particularly relevant in the context of islet-resident macrophages, where GPR132 signaling contributes to a pro-inflammatory phenotype. By inhibiting this pathway, NOX-6-18 can modulate macrophage reprogramming and improve metabolic parameters.[4]
Experimental Protocols
The following are detailed methodologies for key experiments involving GPR132 antagonist 1.
In Vitro GPR132 Antagonism Assay (Gαi–Gβγ Dissociation Assay)
This assay is designed to measure the ability of a compound to antagonize the activation of GPR132 by an agonist, quantified by the dissociation of the Gαi and Gβγ subunits of the G protein.
Materials:
-
HEK293 cells stably co-expressing human GPR132 and a Gαi-Gβγ dissociation biosensor (e.g., BRET or FRET-based).
-
GPR132 agonist (e.g., 9(S)-hydroxy-10,12-octadecadienoic acid (9(S)-HODE)).
-
GPR132 antagonist 1 (NOX-6-18).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Microplate reader capable of detecting the biosensor signal.
Procedure:
-
Cell Plating: Seed the stable HEK293 cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of GPR132 antagonist 1 in assay buffer. Also, prepare a solution of the GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the GPR132 agonist solution to the wells and incubate for a further 5-10 minutes at 37°C.
-
Signal Detection: Measure the biosensor signal (e.g., BRET or FRET ratio) using a microplate reader.
-
Data Analysis: Plot the response (biosensor signal) against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Macrophage Reprogramming Assay
This protocol assesses the effect of GPR132 antagonist 1 on the polarization of macrophages, typically from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) phenotype.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)).
-
GPR132 antagonist 1 (NOX-6-18).
-
RNA isolation kit.
-
qRT-PCR reagents and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) markers.
-
ELISA kits for cytokine quantification.
Procedure:
-
Macrophage Culture: Culture BMDMs or macrophage cell line in appropriate medium.
-
Treatment: Pre-treat the macrophages with various concentrations of GPR132 antagonist 1 for 1-2 hours.
-
Polarization: Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium and incubate for 24 hours.
-
Sample Collection:
-
RNA analysis: Harvest cells, isolate total RNA, and perform qRT-PCR to measure the gene expression of M1 and M2 markers.
-
Cytokine analysis: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Data Analysis: Compare the expression levels of M1/M2 markers and cytokine concentrations between treated and untreated groups.
In Vivo Glucose Metabolism Study in a High-Fat Diet (HFD) Mouse Model
This experiment evaluates the in vivo efficacy of GPR132 antagonist 1 in improving glucose tolerance in a diet-induced obesity model.
Materials:
-
C57BL/6J mice.
-
High-fat diet (HFD, e.g., 60% kcal from fat).
-
GPR132 antagonist 1 (NOX-6-18) formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]
-
Glucose solution (for oral gavage).
-
Glucometer and test strips.
Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment: Administer GPR132 antagonist 1 or vehicle to the HFD-fed mice daily or on a specified schedule via an appropriate route (e.g., intraperitoneal injection).
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (12-16 hours).
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a bolus of glucose (2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: Plot the blood glucose levels over time for both the treated and vehicle groups. Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.
Conclusion
GPR132 antagonist 1 (GPR132-B-160, NOX-6-18) is a valuable pharmacological tool for investigating the roles of GPR132 in health and disease. Its demonstrated efficacy in modulating macrophage function and improving metabolic parameters in preclinical models highlights its potential as a therapeutic candidate for inflammatory and metabolic disorders. The experimental protocols provided in this guide offer a framework for further research into the mechanism of action and therapeutic applications of this potent and selective GPR132 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GPR132 antagonist 1 (NOX-6-18) [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for GPR132 Antagonist 1 Dihydrocholide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR132, also known as G2A, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and metabolic diseases.[1][2][3] As a therapeutic target, the development of selective antagonists for GPR132 is of significant interest. This document provides detailed protocols for in vitro assays to characterize the activity of GPR132 antagonists, with a focus on "GPR132 antagonist 1 dihydrocholide". While specific data for this particular compound is limited in publicly available literature, the methodologies described herein are standard for evaluating GPR132 antagonism.
GPR132 can couple to various G-proteins, including Gαs, Gαi, and Gαq, leading to the modulation of downstream signaling pathways involving cyclic AMP (cAMP) and intracellular calcium mobilization.[1][4] Therefore, functional assays measuring these second messengers are crucial for characterizing antagonist activity.
Data Presentation
The following table summarizes quantitative data for known GPR132 antagonists found in the literature. This provides a reference for expected potency ranges.
| Compound Name | Assay Type | Cell Line | Measured Parameter | Value |
| NOX-6-18 | GPR132-Gi coupling | Not Specified | IC50 | 15.17 nM[5] |
| GSK1820795A | Not Specified | Not Specified | pIC50 | 8.2 ± 0.13[6] |
| GPR132 antagonist 1 | Not Specified | Not Specified | EC50 | 0.075 µM[7] |
| HAMI | Calcium mobilization | 1321N1 GPR17 stable | IC50 | 8.1 µM[8] |
| HAMI | β-Arrestin recruitment | PathHunter GPR17 U2OS | IC50 | 8.2 µM[8] |
| Compound 978 | β-Arrestin recruitment | PathHunter GPR17 U2OS | IC50 | 6.6 µM[8] |
| Compound 978 | Calcium mobilization | 1321N1 GPR17 stable | IC50 | 2.3 µM[8] |
| Compound 978 | cAMP HTRF | 1321N1 GPR17 stable | IC50 | 6.1 µM[8] |
| Compound 527 | β-Arrestin recruitment | PathHunter GPR17 U2OS | IC50 | 33.3 µM[8] |
| Compound 527 | Calcium mobilization | 1321N1 GPR17 stable | IC50 | 13 µM[8] |
| Compound 527 | cAMP HTRF | 1321N1 GPR17 stable | IC50 | 13.2 µM[8] |
Signaling Pathways and Experimental Workflow
GPR132 Signaling Pathway
GPR132 activation can initiate multiple downstream signaling cascades depending on the G-protein it couples with. The following diagram illustrates the primary pathways.
Caption: GPR132 Signaling Pathways.
Experimental Workflow for GPR132 Antagonist Screening
The general workflow for identifying and characterizing a GPR132 antagonist involves a primary screen followed by secondary assays to determine potency and mechanism of action.
Caption: Experimental workflow for GPR132 antagonist screening.
Experimental Protocols
Calcium Mobilization Assay for Gαq-coupled GPR132 Activity
This assay measures the increase in intracellular calcium concentration following the activation of GPR132 coupled to the Gαq pathway.[9][10][11][12] Antagonists are identified by their ability to block the agonist-induced calcium flux.
Materials:
-
HEK293 cells stably expressing human GPR132 (or transiently transfected)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit)
-
Probenecid (optional, to prevent dye leakage)
-
GPR132 agonist (e.g., 9-HODE)
-
GPR132 antagonist 1 dihydrocholide
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed HEK293-GPR132 cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of GPR132 antagonist 1 dihydrocholide in assay buffer.
-
Prepare a stock solution of the GPR132 agonist at a concentration that gives a maximal or near-maximal response (e.g., EC80).
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the cell culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument will then add the GPR132 antagonist 1 dihydrocholide dilutions to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
After the antagonist pre-incubation, add the GPR132 agonist to all wells.
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the maximum fluorescence signal for each well after agonist addition.
-
Plot the agonist-induced response as a function of the antagonist concentration.
-
Calculate the IC50 value of the antagonist using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
cAMP Assay for Gαs/Gαi-coupled GPR132 Activity
This assay measures changes in intracellular cAMP levels, which are increased by Gαs activation and decreased by Gαi activation.[13][14][15][16] An antagonist will block the agonist-induced change in cAMP.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR132
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
GPR132 agonist
-
GPR132 antagonist 1 dihydrocholide
-
Forskolin (for Gαi-coupled assays)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white, opaque assay plates
Protocol for Gαi-coupled Activity:
-
Cell Preparation:
-
Harvest and resuspend the GPR132-expressing cells in stimulation buffer to the desired density.
-
-
Assay Procedure:
-
Add the cell suspension to the wells of a 384-well plate.
-
Add serial dilutions of GPR132 antagonist 1 dihydrocholide to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of the GPR132 agonist.
-
Add a fixed concentration of forskolin to stimulate adenylate cyclase and raise basal cAMP levels.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP concentration using a commercial kit according to the manufacturer's protocol. This typically involves adding detection reagents that generate a fluorescent or luminescent signal.
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of cAMP produced in competitive immunoassays.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each well.
-
Plot the inhibition of the agonist-induced decrease in cAMP as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Note on GPR132 antagonist 1 dihydrocholide Preparation: The "dihydrocholide" salt form may influence the solubility of the compound. It is recommended to first dissolve the compound in a solvent such as DMSO to create a high-concentration stock solution, and then perform serial dilutions in the appropriate aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid non-specific effects on the cells.[7]
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 4. uniprot.org [uniprot.org]
- 5. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrocholide Use in Cell Culture Experiments
Disclaimer
The term "dihydrocholide" is broad and may refer to various compounds containing a dihydrocholide salt. The specific biological effects and optimal experimental conditions will vary significantly depending on the parent molecule. These application notes provide a general framework for using dihydrochloride compounds in cell culture and use Histamine Dihydrochloride as a specific example due to the availability of research data. Researchers should consult literature specific to their compound of interest for detailed information.
Introduction to Dihydrochloride Compounds in Cell Culture
Dihydrochloride salts are frequently used to improve the solubility and stability of chemical compounds in aqueous solutions, including cell culture media. The dihydrochloride moiety itself is generally considered biologically inert at typical working concentrations, with the biological activity being attributed to the parent compound.
Key Considerations for Dihydrochloride Compounds:
-
Solubility: While solubility is enhanced, it is crucial to determine the optimal solvent and concentration for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation, which is then further diluted in culture media.[1][2] The final DMSO concentration in the culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
pH: The addition of a dihydrochloride salt can slightly lower the pH of the culture medium. It is good practice to check the pH of the final working solution and adjust if necessary, especially for long-term experiments.
-
Stability: Stock solutions should be stored appropriately, often at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] The stability of the compound in culture medium at 37°C should also be considered.
Example Application: Histamine Dihydrochloride
Histamine dihydrochloride is the salt form of histamine, a well-known biogenic amine involved in local immune responses. In cell culture experiments, it is often used to study its effects on immune cells and cancer cells.
Mechanism of Action
Histamine dihydrochloride exerts its effects by binding to four types of G protein-coupled histamine receptors (H1, H2, H3, and H4) on the surface of target cells.[3] The specific cellular response depends on the receptor types expressed by the cell line and the downstream signaling pathways they activate.
-
H1 Receptors: Activation often leads to increased vascular permeability.[3]
-
H2 Receptors: Binding to H2 receptors can elevate intracellular cyclic AMP (cAMP) levels, which can modulate immune responses and reduce inflammation.[3]
-
Immunomodulation: A key mechanism of histamine dihydrochloride is the modulation of immune cell activity. It can enhance the cytotoxic activity of Natural Killer (NK) cells by mitigating oxidative stress.[3] This is achieved by reducing the inhibitory effects of reactive oxygen species (ROS) often found in the tumor microenvironment.[3]
Signaling Pathways
The binding of histamine to its receptors triggers various intracellular signaling cascades. The diagram below illustrates a simplified overview of the signaling pathways activated by histamine, leading to the modulation of immune cell function.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving dihydrochloride compounds.
Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution to a working concentration in cell culture medium.
Materials:
-
Dihydrocholide compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Complete cell culture medium, pre-warmed to 37°C
Protocol:
-
Aseptically weigh the desired amount of the dihydrocholide compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[1]
-
Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
To prepare the working solution, thaw a stock solution aliquot and dilute it in pre-warmed complete cell culture medium to the desired final concentration.[2] Ensure the final DMSO concentration is below cytotoxic levels (typically ≤0.5%).
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Dihydrocholide working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Remove the medium and treat the cells with various concentrations of the dihydrocholide compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a negative control (untreated cells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (DAPI Staining)
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to more intense and fragmented DAPI staining.
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
Dihydrocholide working solutions
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to attach.
-
Treat cells with the dihydrocholide compound for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with DAPI solution for 5 minutes in the dark.[4]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of apoptotic cells (condensed/fragmented nuclei).
Data Presentation
The following tables summarize hypothetical quantitative data for a dihydrocholide compound based on typical experimental outcomes.
Table 1: Cytotoxicity of Compound X Dihydrochloride on ABC Cancer Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 10 | 78.6 ± 6.2 |
| 50 | 45.3 ± 3.8 |
| 100 | 21.7 ± 2.9 |
Table 2: Apoptosis Induction by Compound X Dihydrochloride (DAPI Staining)
| Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| Control | 3.1 ± 0.8 |
| Compound X (50 µM, 24h) | 28.4 ± 3.5 |
| Positive Control (Staurosporine, 1µM) | 85.2 ± 5.6 |
Conclusion
The use of dihydrocholide compounds in cell culture experiments requires careful consideration of their solubility, stability, and potential effects on medium pH. The provided protocols for solution preparation, cytotoxicity, and apoptosis assays offer a foundation for investigating the biological activities of these compounds. The specific example of histamine dihydrochloride highlights how such compounds can modulate cellular signaling pathways to elicit specific biological responses. Researchers are strongly encouraged to consult the specific literature for their dihydrocholide compound of interest to tailor these general protocols to their specific experimental needs.
References
GPR132 Antagonist 1: In Vivo Administration Guide for Mice
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the in vivo administration of GPR132 Antagonist 1 to mice, including detailed protocols for preparation and administration, along with a summary of its known biological effects and signaling pathways.
Introduction to GPR132
G protein-coupled receptor 132 (GPR132), also known as G2A, is a receptor involved in a variety of physiological and pathological processes.[1] It is expressed in various tissues and has been implicated in immune cell trafficking, inflammation, cancer, and metabolic diseases.[1][2] GPR132 is activated by molecules such as lactate and certain oxidized fatty acids, and upon activation, it transmits signals into the cell through G-proteins.[1] The downstream signaling of GPR132 is context-dependent and can involve the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways.[1]
GPR132 Antagonist 1: An Overview
GPR132 Antagonist 1, also referred to as NOX-6-18 or GPR132-B-160, is a potent and selective antagonist of GPR132. It has been shown to modulate macrophage reprogramming, decrease weight gain, and improve glucose metabolism in mice fed a high-fat diet.[3][4] These characteristics make it a valuable tool for studying the role of GPR132 in metabolic diseases and other pathological conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of a GPR132 antagonist in mice.
| Compound Name | Dose | Route of Administration | Frequency | Duration | Mouse Model | Observed Effects | Reference |
| NOX-6-18 | 25 ng per gram body weight | Intraperitoneal (i.p.) injection | Every other day | 12-14 weeks | High-fat diet (HFD)-fed mice | Improved glucose metabolism | [1] |
Experimental Protocols
Materials
-
GPR132 Antagonist 1 (NOX-6-18 / GPR132-B-160)
-
Vehicle components (select one protocol below)
-
Protocol A: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, Saline (0.9% NaCl)
-
Protocol B: Dimethyl sulfoxide (DMSO), Corn Oil
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain for the study
-
Standard laboratory equipment for animal handling and injection
Preparation of GPR132 Antagonist 1 Formulation
It is highly recommended to prepare the working solution fresh on the day of administration.
This protocol is suitable for intraperitoneal injections and aims for a clear solution.
-
Prepare a stock solution: Dissolve GPR132 Antagonist 1 in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the following components in the specified order, vortexing after each addition to ensure thorough mixing:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: The final concentration of the antagonist should be calculated based on the desired dose and the injection volume. For example, for a 25 g mouse receiving a 25 ng/g dose, the total dose is 625 ng. If the injection volume is 100 µL, the final concentration should be 6.25 µg/mL.
-
Solubilization: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. Ensure the final solution is clear before administration.
This protocol provides an alternative for compounds with poor aqueous solubility.
-
Prepare a stock solution: Dissolve GPR132 Antagonist 1 in DMSO to create a concentrated stock solution.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle with the following ratio:
-
10% DMSO (from the stock solution)
-
90% Corn Oil
-
-
Final Formulation: Mix thoroughly by vortexing. The final concentration should be calculated as described in Protocol A.
In Vivo Administration Procedure (Intraperitoneal Injection)
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before injection to accurately calculate the required dose volume.
-
Injection:
-
Restrain the mouse appropriately.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the GPR132 Antagonist 1 formulation into the peritoneal cavity.
-
-
Monitoring: Observe the mice for any adverse reactions immediately after injection and at regular intervals throughout the study.
-
Control Group: A vehicle control group receiving the same formulation without the GPR132 antagonist should be included in all experiments.
Visualizations
GPR132 Signaling Pathway
Caption: GPR132 signaling pathway.
Experimental Workflow for In Vivo Administration
References
Application Notes and Protocols: GPR132 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a seven-transmembrane receptor implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cell proliferation. Its role in various diseases, such as cancer, cardiovascular conditions, and autoimmune disorders, has made it a significant target for therapeutic intervention. GPR132 antagonists are molecules that bind to the receptor and inhibit its activity, thereby blocking downstream signaling cascades. This document provides detailed protocols for the preparation of working solutions of GPR132 antagonist 1, a specific inhibitor of GPR132, and outlines key experimental procedures to assess its biological activity.
GPR132 Antagonist 1: Properties and Storage
GPR132 antagonist 1 is a potent and selective inhibitor of the GPR132 receptor.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | GPR132 antagonist 1 |
| Molecular Formula | C₁₈H₁₇NO₅S |
| Molecular Weight | 359.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | ≥ 100 mg/mL in DMSO |
| EC₅₀ | 0.075 μM for GPR132 |
Storage Conditions:
Proper storage of GPR132 antagonist 1 is crucial to maintain its stability and activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
GPR132 Signaling Pathways
GPR132 activation initiates intracellular signaling cascades through G proteins, primarily Gq and Gs. These pathways modulate the levels of second messengers like cyclic AMP (cAMP) and activate downstream kinases such as Mitogen-Activated Protein Kinases (MAPKs), influencing various cellular functions.[2][3] An antagonist, like GPR132 antagonist 1, blocks the initial activation of these pathways.
Caption: GPR132 Signaling Pathways and Point of Antagonist Inhibition.
Preparation of Working Solutions
The preparation of GPR132 antagonist 1 working solutions requires careful attention to solubility and stability.
Stock Solution (In Vitro)
For in vitro experiments, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended.
| Parameter | Value |
| Solvent | DMSO (newly opened) |
| Concentration | ≥ 100 mg/mL |
| Storage | -80°C or -20°C |
Protocol:
-
Weigh the desired amount of GPR132 antagonist 1 powder.
-
Add the appropriate volume of fresh DMSO to achieve the target concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Working Solutions (In Vitro)
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
Working Solutions (In Vivo)
For in vivo studies, two protocols are provided for preparing injectable solutions.[4] It is recommended to prepare these solutions fresh on the day of use.[4]
Protocol 1: Aqueous Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility | ≥ 2.5 mg/mL |
Protocol 2: Oil-Based Formulation
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
| Solubility | ≥ 2.5 mg/mL |
Preparation Steps (Example for 1 mL of Aqueous Formulation):
-
Prepare a 25 mg/mL stock solution of GPR132 antagonist 1 in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix to a final volume of 1 mL.
-
If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
Caption: Workflow for Preparing 1 mL of Aqueous In Vivo Working Solution.
Experimental Protocols
To evaluate the efficacy of GPR132 antagonist 1, the following key experiments are recommended.
In Vitro: cAMP Measurement Assay
This assay determines the ability of the antagonist to inhibit agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cells expressing the GPR132 receptor
-
GPR132 antagonist 1
-
A known GPR132 agonist
-
Cell culture medium and assay buffer
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
-
384-well plates
Protocol:
-
Cell Preparation: Seed cells into 384-well plates at a predetermined density and culture overnight.
-
Antagonist Addition: Prepare serial dilutions of GPR132 antagonist 1 in assay buffer. Add the antagonist solutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the GPR132 agonist (typically EC₅₀ to EC₈₀) to the wells.
-
Incubation: Incubate the plate for a duration appropriate for the chosen assay system (e.g., 30 minutes at room temperature).
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[5]
-
Data Analysis: Plot the antagonist concentration against the assay signal to determine the IC₅₀ value.
In Vitro: Western Blot for MAPK Pathway Activation
This protocol assesses the antagonist's ability to block agonist-induced phosphorylation of key MAPK proteins like ERK.
Materials:
-
Cells expressing the GPR132 receptor
-
GPR132 antagonist 1
-
A known GPR132 agonist
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of GPR132 antagonist 1 for a specified time.
-
Stimulate the cells with a GPR132 agonist for a predetermined duration (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels.
Caption: Experimental Workflow for Western Blot Analysis.
References
Application Notes and Protocols for Cell-Based Assays of GPR132 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR132, also known as G2A, is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and cancer.[1][2] As an orphan receptor with several putative endogenous ligands, the development of robust cell-based assays is crucial for its characterization, ligand screening, and the discovery of novel therapeutic agents. These application notes provide detailed protocols for various cell-based assays to monitor GPR132 activity, enabling researchers to investigate its complex signaling pathways.
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G protein subtypes, including Gαs, Gαq, and Gαi, leading to the modulation of various downstream second messengers. Additionally, upon activation, GPR132 can recruit β-arrestin, which mediates receptor desensitization and initiates distinct signaling cascades.
Figure 1: GPR132 Signaling Pathways. This diagram illustrates the primary signaling cascades initiated upon GPR132 activation.
β-Arrestin Recruitment Assays
β-arrestin recruitment assays are a common and robust method for detecting GPR132 activation, independent of G protein coupling. Assays like the Tango and PathHunter™ utilize enzyme fragment complementation to generate a luminescent or colorimetric signal upon agonist-induced interaction between GPR132 and β-arrestin.[2][3]
Quantitative Data Summary
| Compound | Assay Type | Cell Line | EC50 | Reference |
| 8-Gingerol | Tango | CHO | 0.30 µM | [2] |
| 9-HODE | Tango | CHO | 9.00 µM | [2] |
| Compound 1 | β-arrestin | - | 3.4 µM | [4] |
| ONC212 | PathHunter β-Arrestin | - | 405 nM | [5] |
Experimental Protocol: β-Arrestin Recruitment Assay (General)
Figure 2: Workflow for a typical β-arrestin recruitment assay.
Materials:
-
CHO or HEK293 cells stably co-transfected with a GPR132-Tango construct and an ARRB2-TEV protease fusion construct, or a similar system like PathHunter™.[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well or 384-well white, clear-bottom assay plates.
-
Test compounds (agonists, antagonists).
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well or 384-well plate at a density of 2 x 10⁴ cells per well.[2]
-
Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator.[2]
-
Compound Addition: The following day, replace the medium with fresh medium containing the desired concentrations of test compounds. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Incubation: Incubate the plate for a period ranging from 1 to 18 hours at 37°C.[2] The optimal time should be determined empirically.
-
Signal Detection: Equilibrate the plate to room temperature. Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a positive control (e.g., a known GPR132 agonist) and a negative control (vehicle). Calculate EC₅₀ or IC₅₀ values using a suitable software.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR132 activation, which is typically mediated by Gαq coupling. The assay uses a calcium-sensitive fluorescent dye that increases in fluorescence upon binding to free calcium.[6][7]
Quantitative Data Summary
| Compound | Cell Line | EC50 | Reference |
| Lactate | Macrophages | Not specified | [7] |
Experimental Protocol: Calcium Mobilization Assay
Figure 3: Workflow for a calcium mobilization assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR132.[6]
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).[6]
-
96-well black-walled, clear-bottom microplates.[6]
-
Calcium-sensitive dye (e.g., Fluo-4 AM).[6]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10⁴ cells/well and culture overnight.[6]
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in the dark at 37°C for 1 hour.[6]
-
Compound Preparation: Prepare test compounds at desired concentrations in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence before the automated addition of the compounds.
-
Data Acquisition: Monitor fluorescence intensity in real-time immediately after compound addition for 2-3 minutes.[6]
-
Data Analysis: Calculate the change in fluorescence intensity to determine the intracellular calcium concentration. Generate dose-response curves and calculate EC₅₀ values.
Cyclic AMP (cAMP) Assays
GPR132 can couple to Gαs or Gαi to increase or decrease intracellular cAMP levels, respectively. cAMP levels can be measured using various methods, including luciferase-based biosensors (e.g., GloSensor™) or competitive immunoassays (e.g., HTRF).
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Effect | Reference |
| 8-Gingerol | CRE-Luciferase | - | Agonist (EC₅₀ = 0.44 µM) | [2] |
Experimental Protocol: CRE-Luciferase Reporter Assay
Figure 4: Workflow for a CRE-luciferase reporter assay.
Materials:
-
HEK293T cells.[2]
-
Expression plasmid for GPR132.
-
CRE-luciferase reporter plasmid.
-
Transfection reagent.
-
96-well white assay plates.
-
Passive Lysis Buffer.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GPR132 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Plating: Seed the transfected cells into a 96-well plate at a density of 2 x 10⁴ cells per well.[2]
-
Incubation: Incubate the cells for 24 hours.
-
Compound Treatment: Refresh the medium and add test compounds at the desired concentrations.
-
Incubation: Incubate for an additional 4-18 hours.[2]
-
Cell Lysis: Lyse the cells with Passive Lysis Buffer for 15 minutes at room temperature.[2]
-
Luciferase Assay: Add the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate fold induction and EC₅₀ values.
[³⁵S]GTPγS Binding Assay
This is a direct functional assay that measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[6]
Quantitative Data Summary
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Figure 5: Workflow for a [³⁵S]GTPγS binding assay.
Materials:
-
Cell membranes from GPR132-expressing cells.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).[6]
-
GDP.[6]
-
[³⁵S]GTPγS.[6]
-
Test compounds.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest GPR132-expressing cells, homogenize them in a lysis buffer, and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg of protein), GDP (e.g., 10 µM), varying concentrations of the test compound, and [³⁵S]GTPγS (e.g., 0.1 nM).[6]
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate and measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Plot dose-response curves to determine agonist potency and efficacy.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay is another method to measure Gαq-mediated signaling. Activation of the Gαq pathway leads to the production of inositol trisphosphate (IP₃), which is rapidly metabolized to IP-1. In the presence of LiCl, which inhibits IP-1 degradation, IP-1 accumulates and can be quantified, typically using an HTRF-based competitive immunoassay.[1][8]
Quantitative Data Summary
| Compound | Cell Line | EC50 | Reference |
| 9-HODE | CHO-K1 | 7.5 µM | [1] |
| Hit Compound 1 | CHO-K1 | 1.74 µM | [1] |
Experimental Protocol: IP-1 Accumulation Assay
Figure 6: Workflow for an IP-1 accumulation assay.
Materials:
-
CHO-K1 cells stably expressing human GPR132.[8]
-
96-well or 384-well assay plates.
-
Stimulation buffer containing LiCl.
-
Test compounds.
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate antibody).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed GPR132-expressing cells into the assay plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add the test compounds diluted in stimulation buffer containing LiCl.
-
Stimulation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate antibody) according to the manufacturer's protocol.
-
Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced.
-
Data Analysis: Generate a standard curve using known concentrations of IP-1. Calculate the concentration of IP-1 in the samples and plot dose-response curves to determine EC₅₀ values.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. uniprot.org [uniprot.org]
- 6. benchchem.com [benchchem.com]
- 7. GPR132 - Wikipedia [en.wikipedia.org]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for GPR132 β-Arrestin Recruitment Assay in Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is an orphan GPCR implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and metabolism.[1][2] Its role in these pathways has made it an attractive target for therapeutic intervention. One key mechanism for regulating GPCR activity is through the recruitment of β-arrestin proteins. Following agonist-induced activation and phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor.[3][4] This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of G protein-independent signaling and promotes receptor internalization.[5][6]
The β-arrestin recruitment assay has emerged as a robust and widely adopted method for studying GPCR pharmacology.[7][8] It provides a direct readout of receptor activation and is particularly valuable for identifying and characterizing both agonists and antagonists. For antagonist screening, the assay measures the ability of a test compound to inhibit agonist-induced β-arrestin recruitment. This application note provides a detailed protocol for a β-arrestin recruitment assay to identify and characterize antagonists of GPR132, utilizing the principles of enzyme fragment complementation (EFC) technology, such as the PathHunter® assay platform.[7][9]
GPR132 Signaling Pathway and β-Arrestin Recruitment
The binding of an agonist to GPR132 induces a conformational change in the receptor, leading to its activation. This triggers the phosphorylation of serine and threonine residues in the intracellular loops and C-terminal tail of the receptor by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a high-affinity binding site for β-arrestin. The recruitment of β-arrestin to the activated GPR132 sterically hinders its coupling to G proteins, thereby attenuating G protein-dependent signaling. Furthermore, the GPR132-β-arrestin complex can act as a scaffold for various downstream signaling proteins, initiating G protein-independent signaling cascades. Antagonists function by binding to GPR132 and preventing the agonist-induced conformational changes necessary for GRK-mediated phosphorylation and subsequent β-arrestin recruitment.
Caption: GPR132 signaling pathway leading to β-arrestin recruitment.
Experimental Protocols
This protocol is based on the principles of the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation (EFC). In this system, GPR132 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to GPR132 brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal upon addition of a substrate.
Materials and Reagents
-
PathHunter® eXpress GPR132 CHO-K1 β-Arrestin Assay Kit (or similar, containing cells and detection reagents)
-
Cell Plating Reagent
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
GPR132 Agonist (e.g., 9-HODE or a surrogate agonist)
-
Test Compounds (potential GPR132 antagonists)
-
DMSO (for compound dilution)
-
White, solid-bottom 384-well assay plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for GPR132 antagonist screening.
Step-by-Step Protocol
Day 1: Cell Plating
-
Rapidly thaw a vial of PathHunter® GPR132 β-arrestin cells in a 37°C water bath.
-
Transfer the cell suspension into a tube containing the appropriate volume of pre-warmed Cell Plating Reagent.
-
Gently mix the cell suspension by inverting the tube.
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Assay Performance
-
Compound Preparation: Prepare serial dilutions of the test compounds (potential antagonists) in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Agonist Preparation: Prepare a solution of a known GPR132 agonist at a concentration that elicits a submaximal response (typically EC80). This concentration should be predetermined in an agonist-mode version of the assay.
-
Antagonist Addition: Add 5 µL of the diluted test compounds to the wells of the cell plate. Include wells with Assay Buffer and DMSO as a vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the antagonists to bind to the receptors.
-
Agonist Addition: Add 5 µL of the prepared GPR132 agonist solution to all wells except for the negative control wells (which should receive 5 µL of Assay Buffer).
-
Incubation: Incubate the plate at room temperature for 90 minutes.[8]
-
Detection:
-
Equilibrate the detection reagent to room temperature according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
Data Analysis
-
Subtract the average signal from the negative control wells (no agonist) from all other readings.
-
Normalize the data by setting the signal from the vehicle control (agonist-stimulated) as 100% and the signal from the negative control as 0%.
-
Plot the normalized response as a function of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
Data Presentation
The following table summarizes the activity of known antagonists for GPR132. It is important to note that while these compounds have been identified as antagonists, specific IC50 values from β-arrestin recruitment assays are not always available in the public domain.
| Compound Name | Reported Activity | Assay Type | Reference |
| NOX-6-18 | Potent and selective antagonist with an IC50 of 17 nM. | GPR132-Gi signaling assay | [10] |
| SB-583355 | Reported as a potent G2A (GPR132) antagonist. | IP-One assay (functional antagonist) | [1] |
| GSK1820795A | A telmisartan analogue reported as a potent G2A (GPR132) antagonist. | Not specified in the available literature | [1] |
| Analog of Compound 1 | Two analogs of a surrogate agonist were identified as weak antagonists. | β-arrestin recruitment assay | [11][12] |
Note: The IC50 for NOX-6-18 was determined in a G protein signaling assay, which is downstream of receptor activation. While this indicates potent antagonism at the receptor level, the direct IC50 in a β-arrestin recruitment assay may vary.
Conclusion
The β-arrestin recruitment assay is a powerful, high-throughput method for the identification and characterization of GPR132 antagonists.[5] The protocol outlined in this application note provides a robust framework for screening compound libraries and determining the potency of potential therapeutic candidates targeting GPR132. The use of a direct, proximal readout of receptor engagement with β-arrestin offers a reliable and physiologically relevant approach to GPR132 drug discovery.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR β-Arrestin Product Solutions [discoverx.com]
- 6. columbia.edu [columbia.edu]
- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. NOX-6-18 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04804D [pubs.rsc.org]
Application Note: High-Throughput Screening of GPR132 (G2A) Activity Using a Calcium Mobilization Assay
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs), specifically GPR132, and the screening of potential therapeutic modulators.
Introduction
GPR132, also known as G2A, is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including immune responses, inflammation, cancer, and metabolic diseases.[1][2][3] As a member of the proton-sensing GPCR family, it can be activated by extracellular acidosis and various ligands, such as lactate and the fatty acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE).[3][4][5][6] Upon activation, GPR132 can couple to multiple G protein subtypes, including Gαs, Gα13, and Gαq, to initiate downstream signaling cascades.[7][8][9]
The activation of the Gαq pathway is of particular interest as it triggers a measurable increase in intracellular calcium ([Ca2+]i), a crucial second messenger.[10][11] This makes the calcium mobilization assay a robust and reliable method for monitoring GPR132 activation in a high-throughput screening (HTS) format. This application note provides a detailed protocol for measuring GPR132 activity by quantifying agonist-induced calcium flux in a cell-based fluorescent assay.
Principle of the Assay
The calcium mobilization assay is a fluorescence-based method used to measure the transient increase in intracellular calcium following receptor activation.[12] The core principle relies on a calcium-sensitive fluorescent dye, such as Fluo-4 AM, that can permeate the cell membrane.[13] Inside the cell, esterases cleave the acetoxymethyl (AM) group, trapping the dye in the cytoplasm.[12][13]
When a GPR132 agonist binds to the receptor, it can activate the Gαq protein pathway.[9] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol.[10] The fluorescent dye binds to these newly released calcium ions, resulting in a significant increase in its fluorescence intensity, which can be measured in real-time using a fluorescence plate reader.[14][15] This change in fluorescence is directly proportional to the GPR132-mediated intracellular calcium mobilization.[15]
Figure 1. GPR132 Gq-mediated calcium signaling pathway.
Experimental Protocols
This protocol is optimized for a 96-well or 384-well plate format suitable for HTS.
I. Required Materials
-
Cells: HEK293 or CHO cells stably expressing human GPR132.
-
Culture Medium: DMEM or Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Reagents:
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
GPR132 Agonists (e.g., Lactate, 9-HODE, 8-gingerol).[4][5][7]
-
GPR132 Antagonists (for inhibition assays).
-
Fluo-4 AM or other suitable calcium-sensitive dye.[12]
-
Pluronic F-127 (20% solution in DMSO).[12]
-
Probenecid (required for cell lines like CHO or HeLa that actively extrude the dye).[14][15]
-
Positive Control (e.g., Ionomycin or ATP).
-
-
Equipment:
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Multichannel pipette.
-
II. Protocol Steps
-
Cell Culture and Seeding: a. Culture GPR132-expressing cells in T-75 flasks until they reach 80-90% confluency. b. On the day before the assay, harvest the cells using trypsin-EDTA. c. Resuspend cells in culture medium and perform a cell count. d. Seed the cells into black-walled, clear-bottom microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[14] e. Incubate the plates overnight at 37°C with 5% CO2.[14]
-
Preparation of Reagents (on the day of the assay): a. Compound Plates: Prepare serial dilutions of GPR132 agonists or antagonists in Assay Buffer (HBSS + 20 mM HEPES). The final concentration in the well will be diluted, so prepare stocks at 2X to 5X the final desired concentration.[12] b. Dye Loading Solution: Prepare this solution immediately before use and protect it from light.[13]
-
Cell Loading with Calcium Dye: a. Remove the culture medium from the cell plates. b. Gently wash the cells once with 100 µL/well of Assay Buffer. c. Add 100 µL/well of the Dye Loading Solution to the cells.[12] d. Incubate the plate for 45-60 minutes at 37°C in the dark.[16] A subsequent 30-minute incubation at room temperature may improve signal stability.[14] e. Optional: For assays sensitive to background fluorescence, gently wash the cells twice with Assay Buffer to remove extracellular dye. However, many no-wash kits are available that contain extracellular quenchers.[12]
-
Calcium Mobilization Measurement: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Allow the plates to equilibrate to the assay temperature (typically 37°C) for 10-15 minutes.[12] c. Set the instrument parameters for kinetic reading (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4).[17] d. Program the instrument to: i. Record a baseline fluorescence for 10-20 seconds. ii. Automatically add the compound from the compound plate. iii. Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[17]
Figure 2. Experimental workflow for the GPR132 calcium mobilization assay.
Data Presentation and Analysis
I. Data Analysis
-
Normalization: The raw fluorescence data is typically normalized to represent the change in signal. This can be done by subtracting the baseline fluorescence from the peak response for each well.[18] Alternatively, the response can be expressed as a fold change over baseline.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the agonist concentration.
-
Potency Calculation: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.[18]
II. Expected Results
The table below summarizes representative data for known GPR132 agonists. EC50 values can vary depending on the cell line and assay conditions.
| Compound | Compound Type | Reported EC50 / Potency | Reference |
| 9-HODE | Endogenous Agonist | Potent endogenous agonist | [5] |
| Lactate | Endogenous Agonist | Activates GPR132 | [4] |
| 8-gingerol (8GL) | Natural Product Agonist | Validated GPR132 agonist | [7] |
| N-palmitoylglycine | Endogenous Agonist | Potent activator | [19] |
| T-10418 | Synthetic Agonist | Potent and selective agonist | [5] |
| Compound 1 | Synthetic Agonist | 3.4 µM | [20][21] |
III. Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Low dye loading efficiency. | Optimize cell seeding density; Increase Fluo-4 AM concentration or incubation time; Ensure Pluronic F-127 is used to aid dye solubilization.[12] |
| Cell death or poor cell health. | Handle cells gently during wash steps; Ensure confluency is optimal (90-100%). | |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Perform gentle wash steps after dye loading; Use a no-wash kit with an extracellular quencher.[12] |
| Compound autofluorescence. | Test the intrinsic fluorescence of compounds in a cell-free system.[18] | |
| No Response to Agonist | Inactive agonist. | Check agonist integrity and storage; Use a fresh stock. |
| Low receptor expression. | Confirm GPR132 expression in the cell line via qPCR or Western blot. | |
| Cells not responsive. | Use a positive control like ATP or ionomycin to confirm cell viability and assay integrity.[16] |
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. pnas.org [pnas.org]
- 5. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer [frontiersin.org]
- 7. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. bu.edu [bu.edu]
- 17. logosbio.com [logosbio.com]
- 18. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04804D [pubs.rsc.org]
Application Notes: cAMP Accumulation Assay for GPR132 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the rhodopsin-like GPCR family implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[1] GPR132 can couple to various G proteins to initiate downstream signaling cascades. One of the key signaling pathways activated upon GPR132 stimulation is the Gs-protein pathway, which leads to the activation of adenylyl cyclase, subsequent production of the second messenger cyclic adenosine monophosphate (cAMP), and activation of Protein Kinase A (PKA).[2] The measurement of intracellular cAMP accumulation is therefore a direct and robust method for quantifying GPR132 activation by agonists.
These application notes provide a detailed protocol for a time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP accumulation assay using the LANCE® Ultra cAMP Kit to characterize the activation of GPR132, for instance by the natural product agonist 8-gingerol (8GL).[2]
Principle of the Assay
The LANCE® Ultra cAMP assay is a homogeneous competitive immunoassay.[3] It is based on the competition between a europium (Eu)-chelate labeled cAMP tracer and the intracellular cAMP produced by the cells for binding to a ULight™ dye-labeled anti-cAMP monoclonal antibody. When the Eu-labeled cAMP tracer binds to the ULight-labeled antibody, FRET occurs upon excitation at 320 or 340 nm, resulting in a fluorescent signal at 665 nm. An increase in intracellular cAMP produced by GPR132 activation will compete with the Eu-cAMP tracer for antibody binding, leading to a decrease in the TR-FRET signal. This decrease is proportional to the amount of cAMP produced and thus to the extent of GPR132 activation.
GPR132 Signaling Pathway
The activation of GPR132 by an agonist initiates a signaling cascade that results in the accumulation of intracellular cAMP. This pathway is a key indicator of receptor engagement and functional response.
Caption: GPR132 Gs-mediated signaling pathway.
Data Presentation
The following tables provide a template for summarizing quantitative data from a GPR132 cAMP accumulation assay.
Table 1: Dose-Response of 8-Gingerol on cAMP Accumulation in GPR132-expressing HEK293 Cells
| 8-Gingerol Concentration (µM) | Mean TR-FRET Signal (665 nm/615 nm ratio) | Standard Deviation | Calculated cAMP Concentration (nM) |
| 0 (Vehicle) | 0.852 | 0.041 | 0.5 |
| 0.01 | 0.815 | 0.038 | 1.2 |
| 0.1 | 0.673 | 0.031 | 5.8 |
| 1 | 0.421 | 0.025 | 25.4 |
| 10 | 0.215 | 0.018 | 85.1 |
| 100 | 0.158 | 0.015 | 120.3 |
| Forskolin (10 µM) | 0.150 | 0.012 | 125.0 |
Table 2: Pharmacological Profile of GPR132 Agonists
| Compound | EC50 (µM) | Max Response (% of Forskolin) |
| 8-Gingerol | 1.5 | 96% |
| Synthetic Agonist X | 0.75 | 100% |
| Endogenous Ligand Y | 5.2 | 85% |
Experimental Protocols
This section provides a detailed methodology for performing a cAMP accumulation assay to measure GPR132 activation in transiently transfected HEK293 cells using the LANCE® Ultra cAMP Kit.
Materials and Reagents
-
HEK293 cells
-
GPR132 expression vector
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transfection reagent
-
LANCE® Ultra cAMP Kit (PerkinElmer)
-
3-isobutyl-1-methylxanthine (IBMX)
-
8-Gingerol (or other GPR132 agonist)
-
Forskolin
-
White, opaque 384-well microplates
-
TR-FRET capable plate reader
Experimental Workflow
Caption: Workflow for GPR132 cAMP accumulation assay.
Step-by-Step Protocol
Day 1: Cell Seeding and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of transfection, seed HEK293 cells into a T75 flask to reach 70-80% confluency.
-
Transfect the cells with a GPR132 expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours post-transfection, detach the cells and resuspend them in fresh culture medium.
-
Seed the transfected cells into a white, opaque 384-well plate at a density of 2,500-5,000 cells per well in a volume of 10 µL.
-
Incubate the plate overnight at 37°C with 5% CO2.
Day 2: cAMP Accumulation Assay
-
Prepare Stimulation Buffer: Prepare a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4) containing 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation.[3]
-
Prepare Compound Dilutions:
-
Prepare a stock solution of 8-gingerol (e.g., 10 mM in DMSO).
-
Perform serial dilutions of 8-gingerol in the stimulation buffer to achieve the desired final concentrations.
-
Prepare a positive control of Forskolin (an adenylyl cyclase activator) at a final concentration of 10 µM in the stimulation buffer.
-
Prepare a vehicle control (e.g., stimulation buffer with the same percentage of DMSO as the highest agonist concentration).
-
-
Pre-incubation: Carefully remove the culture medium from the wells and add 5 µL of stimulation buffer to each well. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 5 µL of the prepared 8-gingerol dilutions, Forskolin, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C. The incubation time may need to be optimized based on the kinetics of GPR132 activation.
-
cAMP Detection:
-
Prepare the Eu-cAMP tracer and ULight-anti-cAMP working solutions according to the LANCE® Ultra cAMP Kit manual.[4]
-
Add 5 µL of the Eu-cAMP tracer working solution to each well.
-
Add 5 µL of the ULight-anti-cAMP working solution to each well.
-
-
Final Incubation and Plate Reading:
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 or 340 nm.
-
Data Analysis
-
Calculate TR-FRET Ratio: Calculate the ratio of the fluorescence signal at 665 nm to that at 615 nm for each well.
-
Generate cAMP Standard Curve: A cAMP standard curve should be run in parallel on the same plate to allow for the conversion of TR-FRET ratios to absolute cAMP concentrations.
-
Dose-Response Curve: Plot the calculated cAMP concentrations against the logarithm of the agonist concentrations.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value of the agonist, which represents the concentration required to elicit 50% of the maximal response.
Conclusion
This cAMP accumulation assay provides a robust and sensitive method for studying the Gs-mediated signaling of GPR132. It is a valuable tool for identifying and characterizing novel GPR132 agonists and antagonists, making it highly suitable for both basic research and high-throughput screening in drug discovery programs.
References
Application Notes and Protocols: GPR132 Antagonist 1 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target in immunology due to its role in modulating immune cell function and inflammation.[1] GPR132 is expressed on various immune cells, including macrophages, T cells, and natural killer (NK) cells, and is implicated in processes such as immune cell migration, activation, and cytokine release.[1][2] Antagonism of GPR132 offers a promising strategy for the treatment of inflammatory and autoimmune diseases. This document provides detailed application notes and protocols for the use of "GPR132 Antagonist 1" in immunology research. For the purpose of these notes, "GPR132 Antagonist 1" will refer to a selective GPR132 antagonist with properties similar to those reported for compounds like NOX-6-18 and SB-583355.
Data Presentation
The following tables summarize the quantitative data for representative GPR132 antagonists.
Table 1: In Vitro Potency of GPR132 Antagonists
| Compound Name | Antagonist Activity | Assay Type | Cell Line | IC50/EC50 |
| GPR132 antagonist 1 (GPR132-B-160) | GPR132 antagonism | Not specified | Not specified | EC50: 0.075 μM |
| NOX-6-18 | GPR132-Gi coupling inhibition | Not specified | Not specified | IC50: 15.17 nM |
| SB-583355 | G2A antagonism | IP-One assay | CHO-K1 cells expressing human G2A | Potent antagonist |
Table 2: Effects of GPR132 Antagonism on Immune Cell Function
| Immune Cell Type | Assay | GPR132 Antagonist Effect | Quantitative Measurement |
| Macrophages | Migration | Inhibition of migration | Concentration-dependent reduction in migrated cells |
| Macrophages | Polarization | Modulation of M1/M2 phenotype | Altered expression of M1/M2 surface markers (e.g., CD86, CD206) |
| T Cells | Proliferation | Inhibition of proliferation | Decreased CFSE dilution or luminescence signal |
| T Cells | Cytokine Release | Reduction of pro-inflammatory cytokines | Decreased secretion of IFN-γ, TNF-α, IL-2 |
| NK Cells | Cytotoxicity | Enhancement of cytotoxicity | Increased lysis of target cells |
Signaling Pathways
GPR132 activation initiates several downstream signaling cascades in immune cells. Antagonism of GPR132 can block these pathways, leading to modulation of the immune response.
Caption: GPR132 signaling in macrophages leading to migration and inflammation.
Caption: GPR132 signaling in NK cells inhibiting their cytotoxic function.[3][4]
Experimental Protocols
Macrophage Migration Assay
This protocol is designed to assess the effect of GPR132 Antagonist 1 on macrophage migration using a Transwell assay.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Macrophage culture medium (e.g., DMEM with 10% FBS)
-
Chemoattractant (e.g., MCP-1/CCL2)
-
GPR132 Antagonist 1
-
Calcein-AM or DAPI stain
-
Fluorescence microscope or plate reader
Workflow:
Caption: Workflow for the macrophage migration assay.
Protocol:
-
Culture macrophages to 80-90% confluency.
-
Starve cells in serum-free medium for 2-4 hours.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat the cell suspension with various concentrations of GPR132 Antagonist 1 (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of medium containing a chemoattractant (e.g., 100 ng/mL MCP-1) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a fluorescent dye (e.g., DAPI).
-
Image the membrane using a fluorescence microscope and count the number of migrated cells in several random fields.
-
Alternatively, stain migrated cells with Calcein-AM and quantify the fluorescence using a plate reader.
T Cell Proliferation Assay
This protocol measures the effect of GPR132 Antagonist 1 on T cell proliferation using a CFSE-based flow cytometry assay.
Materials:
-
Human or murine T cells (e.g., from PBMCs or spleen)
-
T cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-ME, and IL-2)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell activators (e.g., anti-CD3/CD28 antibodies or PHA)
-
GPR132 Antagonist 1
-
Flow cytometer
Workflow:
Caption: Workflow for the T cell proliferation assay.
Protocol:
-
Isolate T cells from peripheral blood or spleen using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic bead separation).
-
Resuspend T cells at 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete T cell medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add T cell activators (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Add various concentrations of GPR132 Antagonist 1 (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or PI).
-
Analyze the cells by flow cytometry, gating on the live lymphocyte population to assess CFSE dilution. A decrease in CFSE intensity indicates cell proliferation.
Cytokine Release Assay
This protocol details the measurement of cytokine secretion from immune cells treated with GPR132 Antagonist 1.
Materials:
-
Immune cells (e.g., PBMCs, macrophages, or T cells)
-
Appropriate culture medium
-
Stimulant (e.g., LPS for macrophages, anti-CD3/CD28 for T cells)
-
GPR132 Antagonist 1
-
ELISA or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IL-2)
-
Microplate reader
Workflow:
Caption: Workflow for the cytokine release assay.
Protocol:
-
Plate immune cells (e.g., 1 x 10^5 cells/well for PBMCs or macrophages) in a 96-well plate.
-
Allow cells to adhere if necessary (for macrophages).
-
Pre-treat the cells with various concentrations of GPR132 Antagonist 1 (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour at 37°C.
-
Add the appropriate stimulant (e.g., 100 ng/mL LPS for macrophages; anti-CD3/CD28 for T cells).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
Conclusion
GPR132 Antagonist 1 is a valuable tool for investigating the role of GPR132 in immunological processes. The protocols provided herein offer a framework for studying the effects of this antagonist on key immune cell functions. Researchers can adapt these methodologies to their specific experimental needs to further elucidate the therapeutic potential of GPR132 antagonism in inflammatory and autoimmune diseases.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Dehydrocholic Acid in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Bile acids, traditionally known for their role in fat digestion, have emerged as critical signaling molecules in regulating metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G protein-coupled bile acid receptor 1 (TGR5).
Dehydrocholic acid (DHCA), also known as dihydrocholide or triketocholanoic acid, is a synthetic bile acid characterized by the presence of three keto groups at positions 3, 7, and 12 of the steroid nucleus, in contrast to the hydroxyl groups found in naturally occurring bile acids. This structural difference significantly impacts its biological activity. While DHCA is a potent choleretic agent, meaning it stimulates bile flow, its direct effects on metabolic syndrome are largely unexplored.[1]
The structure-activity relationship of bile acids indicates that the number and orientation of hydroxyl groups are crucial for efficient binding and activation of FXR and TGR5.[2][3][4] The absence of these hydroxyl groups in DHCA suggests that it is likely a very weak agonist for these receptors. Therefore, any potential effects of DHCA on metabolic syndrome may be indirect, possibly stemming from its influence on bile flow dynamics, which could alter the composition and signaling of the endogenous bile acid pool, or through other, yet unidentified, mechanisms.
These application notes provide a framework for the exploratory use of DHCA in metabolic syndrome research, with protocols designed to investigate its potential, albeit likely indirect, effects on key metabolic pathways.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols described below. They are intended to serve as a template for data organization and to illustrate potential outcomes.
Table 1: In Vitro Effects of DHCA on Gene Expression in HepG2 Cells
| Gene | Control | High Glucose/Palmitate | High Glucose/Palmitate + DHCA (100 µM) |
| Bile Acid Synthesis | |||
| CYP7A1 (mRNA fold change) | 1.0 | 0.4 | 0.5 |
| Bile Acid Transport | |||
| BSEP (mRNA fold change) | 1.0 | 0.6 | 0.7 |
| Gluconeogenesis | |||
| G6PC (mRNA fold change) | 1.0 | 2.5 | 2.3 |
| PEPCK (mRNA fold change) | 1.0 | 3.0 | 2.8 |
| Lipogenesis | |||
| SREBP-1c (mRNA fold change) | 1.0 | 4.2 | 4.0 |
| FASN (mRNA fold change) | 1.0 | 3.8 | 3.6 |
Table 2: In Vivo Effects of DHCA in a High-Fat Diet (HFD) Induced Mouse Model of Metabolic Syndrome
| Parameter | Chow | HFD | HFD + DHCA (100 mg/kg) |
| Body Weight (g) | 25.2 ± 1.5 | 45.8 ± 3.2 | 43.5 ± 2.9 |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 155 ± 15 | 148 ± 12 |
| Fasting Insulin (ng/mL) | 0.5 ± 0.1 | 2.8 ± 0.5 | 2.5 ± 0.4 |
| HOMA-IR | 1.1 | 10.8 | 9.2 |
| Total Cholesterol (mg/dL) | 80 ± 7 | 180 ± 20 | 170 ± 18 |
| Triglycerides (mg/dL) | 70 ± 10 | 160 ± 25 | 150 ± 22 |
| Liver Weight (g) | 1.2 ± 0.1 | 2.5 ± 0.3 | 2.3 ± 0.2 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 85 ± 12 | 78 ± 10 |
Experimental Protocols
In Vitro Protocol: Investigating the Effects of DHCA on Gene Expression in Hepatocytes
Objective: To determine the direct effects of DHCA on the expression of genes involved in bile acid, glucose, and lipid metabolism in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dehydrocholic acid (DHCA)
-
Dimethyl sulfoxide (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., CYP7A1, BSEP, G6PC, PEPCK, SREBP-1c, FASN)
Methodology:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of a "Metabolic Syndrome" Phenotype:
-
Prepare a stock solution of 10 mM palmitic acid complexed with 2% BSA in DMEM.
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free DMEM for 12 hours.
-
Treat cells with high glucose (25 mM) and palmitic acid (200 µM) for 24 hours to induce a state of insulin resistance and lipotoxicity.
-
-
DHCA Treatment:
-
Prepare a stock solution of DHCA in DMSO.
-
Treat the cells with various concentrations of DHCA (e.g., 10, 50, 100 µM) or vehicle (DMSO) in the presence of high glucose and palmitic acid for another 24 hours.
-
-
RNA Extraction and qPCR:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the relative expression of the target genes. Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).
-
In Vivo Protocol: Evaluating the Effects of DHCA in a Diet-Induced Obesity Mouse Model
Objective: To assess the in vivo effects of DHCA on metabolic parameters in a high-fat diet (HFD)-induced mouse model of metabolic syndrome.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fat diet (60% kcal from fat)
-
Dehydrocholic acid (DHCA)
-
Vehicle for gavage (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Assay kits for plasma and liver lipids
Methodology:
-
Animal Model Induction:
-
Acclimatize mice for one week.
-
Divide mice into three groups: Chow (standard diet), HFD (high-fat diet), and HFD + DHCA.
-
Feed the Chow group with the standard diet and the other two groups with the HFD for 12 weeks to induce obesity and insulin resistance.
-
-
DHCA Administration:
-
After the induction period, treat the HFD + DHCA group with DHCA (e.g., 100 mg/kg body weight) daily via oral gavage for 4-8 weeks.
-
Administer the vehicle to the Chow and HFD control groups.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) during the final week of treatment to assess glucose homeostasis and insulin sensitivity.
-
Fasting Blood Analysis: At the end of the study, fast the mice overnight and collect blood via cardiac puncture. Measure fasting blood glucose, insulin, total cholesterol, and triglycerides.
-
-
Tissue Collection and Analysis:
-
Euthanize the mice and harvest tissues (liver, adipose tissue).
-
Weigh the liver and a portion for lipid analysis (triglycerides and cholesterol).
-
Fix a portion of the liver in formalin for histological analysis (H&E and Oil Red O staining).
-
Mandatory Visualizations
Caption: Hypothesized signaling of DHCA in metabolic pathways.
Caption: In vivo experimental workflow for studying DHCA.
Safety and Handling of Dehydrocholic Acid
Toxicological Information:
-
Acute toxicity: LD50 Oral - Rat - 4,000 mg/kg.[5] May be harmful if swallowed.[6][7]
-
Skin and eye irritation: May cause skin and serious eye irritation.[6]
-
Respiratory irritation: May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Use in a well-ventilated area. Avoid dust formation.[5]
-
Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]
-
In case of contact, wash skin with soap and water, and flush eyes with water.[5] If swallowed, rinse mouth with water.[5] Seek medical attention if symptoms persist.
Storage and Disposal:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
-
Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[5]
Conclusion and Future Directions
The study of dehydrocholic acid in the context of metabolic syndrome represents a novel area of research. Due to its unique structure, DHCA is not expected to be a potent agonist of the primary bile acid receptors, FXR and TGR5. However, its pronounced choleretic effect could indirectly influence metabolic homeostasis. The protocols outlined here provide a starting point for researchers to explore these potential indirect effects. Future studies could investigate the impact of DHCA on the gut microbiome, which is known to play a crucial role in bile acid metabolism and overall metabolic health. Furthermore, elucidating the specific molecular pathways through which DHCA exerts its choleretic effect may reveal novel therapeutic targets for metabolic diseases.
References
- 1. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of bile acids and bile acid analogs in regard to FXR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com [carlroth.com]
GPR132 Antagonism in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a stress-inducible, seven-pass transmembrane receptor implicated in a variety of physiological and pathological processes, including inflammation, immunity, and cancer. Its role in oncology is complex and appears to be context-dependent, with studies suggesting both pro-tumorigenic and tumor-suppressive functions depending on the cancer type and the cellular environment. In the tumor microenvironment, GPR132 is highly expressed in macrophages and can act as a sensor for lactate, a metabolite abundant in tumors. This interaction can promote an M2-like macrophage phenotype, which in turn facilitates cancer cell adhesion, migration, and invasion, ultimately driving metastasis in breast cancer.[1][2][3] Conversely, in some hematological malignancies and papillary thyroid carcinoma, GPR132 activation or overexpression has been linked to anti-tumor effects such as cell cycle arrest and apoptosis.[4][5]
Given its significant role in modulating the tumor microenvironment and cancer progression, GPR132 has emerged as a promising therapeutic target. The development and study of GPR132 antagonists offer a potential strategy to disrupt the pro-tumorigenic signaling mediated by this receptor. This document provides detailed application notes and protocols for studying the effects of GPR132 antagonism in cancer cell line models. While a specific compound universally designated as "GPR132 antagonist 1" is not extensively characterized in publicly available cancer literature, we will refer to a representative GPR132 antagonist, GPR132 antagonist 1 (also known as GPR132-B-160 or Compound 25), which has a reported EC50 of 0.075 μM.[6] The protocols provided are based on established methodologies for studying GPR132 function and can be adapted for this and other GPR132 antagonists.
Data Presentation
Table 1: Quantitative Data on GPR132 Modulation in Cancer-Related Studies
| Parameter | Cell Line / Model | Modulator | Concentration / Method | Observed Effect | Reference |
| EC50 (GPR132 Antagonism) | Not Specified | GPR132 antagonist 1 | 0.075 µM | Antagonistic Activity | [6] |
| EC50 (GPR132 Agonism) | Not Specified | ONC212 | ~400 nM | Agonist Activity | [7] |
| GI50 (Cell Viability) | 62 Human Leukemia Cell Lines | ONC212 (Agonist) | <78 nM to 456 nM | Reduced Cell Viability | [7] |
| Cell Proliferation | Co-culture: EO771 breast cancer cells and macrophages | Gpr132 knockdown in macrophages | siRNA | Significantly reduced cancer cell growth | [8] |
| Apoptosis | THCA (Thyroid Carcinoma) Cells | GPR132 overexpression | Lentiviral transduction | Markedly induced apoptosis | [4] |
| Cell Cycle | THCA (Thyroid Carcinoma) Cells | GPR132 overexpression | Lentiviral transduction | Arrested cells in the G1 phase | [4] |
| Colony Formation | Human AML Cell Lines | 8-gingerol (Agonist) | Not Specified | Reduced colony formation | [5] |
Signaling Pathways and Experimental Workflows
GPR132 Signaling in the Tumor Microenvironment
The following diagram illustrates the proposed signaling pathway where cancer cell-derived lactate activates GPR132 on tumor-associated macrophages (TAMs), promoting a pro-tumor M2 phenotype.
Caption: GPR132 activation by lactate in the tumor microenvironment.
Experimental Workflow for Evaluating a GPR132 Antagonist
This diagram outlines a typical workflow for assessing the efficacy of a GPR132 antagonist in a cancer cell line model, particularly in a co-culture system that mimics the tumor microenvironment.
Caption: A generalized experimental workflow for studying a GPR132 antagonist.
Experimental Protocols
Protocol 1: In Vitro Macrophage-Tumor Cell Co-culture
This protocol is designed to assess the effect of a GPR132 antagonist on cancer cell proliferation when co-cultured with macrophages.[8]
Materials:
-
Cancer cell line (e.g., EO771 mouse breast cancer cells)
-
Macrophage cell line (e.g., RAW264.7 mouse macrophages)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
GPR132 antagonist 1 (or other GPR132 antagonist)
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)
-
24-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Culture: Culture cancer cells and macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding Macrophages: Seed macrophages in the bottom of a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment with Antagonist: The next day, replace the medium with fresh medium containing the GPR132 antagonist at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO). Pre-treat the macrophages for 2-4 hours.
-
Seeding Cancer Cells in Transwell Inserts: Seed cancer cells in the Transwell inserts at a density of 2 x 10^4 cells per insert in medium also containing the respective concentrations of the GPR132 antagonist or vehicle.
-
Co-culture: Place the Transwell inserts containing the cancer cells into the wells with the pre-treated macrophages.
-
Incubation: Co-culture the cells for 48-72 hours.
-
MTT Assay for Cancer Cell Proliferation: a. After incubation, carefully remove the Transwell inserts. b. Add MTT reagent to the cancer cells in the inserts and incubate for 4 hours at 37°C. c. Remove the MTT reagent and add solubilization buffer to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of inhibition of cancer cell proliferation.
Protocol 2: Cancer Cell Migration Assay (Boyden Chamber)
This protocol assesses the effect of GPR132 antagonism on cancer cell migration towards macrophage-conditioned medium.
Materials:
-
Cancer cell line
-
Macrophage cell line
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Serum-free DMEM
-
DMEM with 10% FBS
-
GPR132 antagonist 1
-
DMSO
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Preparation of Conditioned Medium: a. Culture macrophages to 80% confluency. b. Treat the macrophages with the GPR132 antagonist or vehicle in serum-free DMEM for 24 hours. c. Collect the supernatant (conditioned medium) and centrifuge to remove any cells.
-
Cell Preparation: Culture cancer cells to 80% confluency and then serum-starve them overnight.
-
Migration Assay: a. Add the macrophage-conditioned medium (containing the antagonist or vehicle) to the lower chamber of the Boyden apparatus. b. Resuspend the serum-starved cancer cells in serum-free DMEM and seed them into the upper chamber (the insert) at a density of 5 x 10^4 cells per insert. c. Incubate the chamber at 37°C for 12-24 hours.
-
Staining and Quantification: a. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet. c. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the antagonist-treated groups to the vehicle control group.
Protocol 3: Gene Expression Analysis in Macrophages via qPCR
This protocol is for analyzing changes in the expression of M1 and M2 macrophage polarization markers following treatment with a GPR132 antagonist.
Materials:
-
Macrophage cell line
-
GPR132 antagonist 1
-
DMSO
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, CD206)
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed macrophages and treat them with the GPR132 antagonist or vehicle as described in Protocol 1 for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: a. Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target genes and housekeeping genes. b. Run the qPCR program on a thermal cycler.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the antagonist-treated samples to the vehicle control.
Conclusion
The study of GPR132 antagonists in cancer cell lines, particularly within the context of the tumor microenvironment, holds significant potential for the development of novel cancer therapies. The protocols and information provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of GPR132 inhibitors. By elucidating the role of GPR132 in cancer cell-macrophage interactions, these studies can pave the way for new therapeutic strategies aimed at modulating the tumor microenvironment to inhibit cancer progression and metastasis.
References
- 1. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Prognostic significance of GPR132 in papillary thyroid carcinoma: insights from integrated machine learning and its role in regulating TPC-1 cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
Application Notes and Protocols for GPR132 Antagonist 1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GPR132 Antagonist 1 Dihydrochloride (also known as GPR132-B-160, Compound 25, and NOX-6-18), a potent and selective antagonist of the G protein-coupled receptor 132 (GPR132).[1][2] This document includes recommended solvents, preparation of stock and working solutions, and detailed protocols for in vitro and in vivo experimental applications based on established research.
Compound Information
| Parameter | Value |
| Compound Name | GPR132 Antagonist 1 Dihydrochloride |
| Synonyms | GPR132-B-160, Compound 25, NOX-6-18 |
| Biological Activity | Selective GPR132 antagonist with an IC50 of 17 nM. It has been shown to modulate macrophage reprogramming, reduce weight gain, and improve glucose metabolism in high-fat diet-fed mice.[1][2] |
Recommended Solvents and Solution Preparation
Proper dissolution of GPR132 Antagonist 1 Dihydrochloride is critical for experimental success. Below are the recommended solvents and protocols for preparing solutions for both in vitro and in vivo studies.
Data Presentation: Solubility
| Application | Solvent/Vehicle | Achievable Concentration | Appearance | Reference |
| In Vitro | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Clear Solution | [3] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [3] |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [3] |
Experimental Protocol: Preparation of Stock Solutions for In Vitro Use
Objective: To prepare a high-concentration stock solution for use in cell-based assays.
Materials:
-
GPR132 Antagonist 1 Dihydrochloride powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the GPR132 Antagonist 1 Dihydrochloride powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Experimental Protocol: Preparation of Working Solutions for In Vivo Administration
Objective: To prepare a vehicle-based formulation for animal studies.
Protocol 1: Aqueous-based Formulation [3]
Materials:
-
GPR132 Antagonist 1 Dihydrochloride stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of the antagonist in DMSO as described in section 2.2.
-
To prepare 1 mL of the final working solution, sequentially add and mix the following components:
-
100 µL of the 25 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of sterile saline. Mix thoroughly until a clear solution is formed.
-
-
Prepare the working solution fresh on the day of the experiment.
Protocol 2: Oil-based Formulation [3]
Materials:
-
GPR132 Antagonist 1 Dihydrochloride stock solution in DMSO (e.g., 25 mg/mL)
-
Corn Oil
Procedure:
-
Prepare a stock solution of the antagonist in DMSO as described in section 2.2.
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex or sonicate until a clear and homogenous solution is achieved.
-
Prepare the working solution fresh on the day of the experiment.
Application Protocols
The following protocols are based on the experimental use of GPR132 Antagonist 1 (NOX-6-18) in published research.[4]
Experimental Protocol: In Vitro Macrophage Reprogramming Assay
Objective: To assess the effect of GPR132 Antagonist 1 on macrophage polarization.
Cell Culture:
-
Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
Procedure:
-
Plate the macrophages at a suitable density in a multi-well plate.
-
Induce macrophage polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype using appropriate stimuli (e.g., LPS and IFN-γ for M1; IL-4 for M2).
-
Treat the cells with varying concentrations of GPR132 Antagonist 1 Dihydrochloride (prepared from a DMSO stock solution and diluted in culture media). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analyze the expression of M1 and M2 markers using methods such as quantitative PCR (qPCR) for gene expression (e.g., iNOS, Arg1) or flow cytometry for surface marker expression (e.g., CD86, CD206).
Experimental Protocol: In Vivo Glucose Metabolism Study in a High-Fat Diet Mouse Model
Objective: To evaluate the effect of GPR132 Antagonist 1 on glucose tolerance and insulin sensitivity in a diet-induced obesity model.[4]
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6J) fed a high-fat diet (HFD) for a specified duration to induce obesity and insulin resistance.
Procedure:
-
Prepare the in vivo formulation of GPR132 Antagonist 1 Dihydrochloride as described in section 2.3.
-
Administer the antagonist to the HFD-fed mice at a predetermined dose and frequency (e.g., daily intraperitoneal injection). A vehicle control group should be included.
-
Monitor body weight and food intake regularly.
-
Perform a glucose tolerance test (GTT) after a period of treatment:
-
Fast the mice overnight.
-
Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
-
Perform an insulin tolerance test (ITT) on a separate day:
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 45, and 60 minutes) post-insulin injection.
-
-
At the end of the study, tissues such as pancreatic islets, liver, and adipose tissue can be collected for further analysis (e.g., histology, gene expression).
Signaling Pathway and Experimental Workflow Diagrams
GPR132 Signaling Pathway
GPR132 is a G protein-coupled receptor that can be activated by various ligands, including lactate and oxidized fatty acids.[5] Upon activation, it can couple to different G proteins, primarily Gi and Gq, to initiate downstream signaling cascades that modulate cellular processes such as inflammation and metabolism. The antagonist, GPR132 Antagonist 1, blocks these downstream effects.
Caption: GPR132 Signaling Cascade.
Experimental Workflow: In Vivo Study
The following diagram outlines the key steps in conducting an in vivo study to evaluate the efficacy of GPR132 Antagonist 1.
Caption: In Vivo Experimental Workflow.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR132 Antagonist 1 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the storage, handling, and stability assessment of GPR132 antagonist 1 solutions. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development applications.
Introduction to GPR132 Antagonist 1
GPR132 antagonist 1, also identified as GPR132-B-160 or Compound 25, is a potent antagonist of the G-protein coupled receptor 132 (GPR132), with a reported EC50 value of 0.075 μM. GPR132, also known as G2A, is implicated in various physiological and pathological processes, including immune responses, inflammation, and cancer. This antagonist serves as a critical tool for investigating the therapeutic potential of modulating the GPR132 signaling pathway.
Storage and Handling of GPR132 Antagonist 1
Proper storage and handling are paramount to maintain the stability and activity of GPR132 antagonist 1.
2.1. Solid Compound
The solid (powder) form of GPR132 antagonist 1 should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.
2.2. Stock Solutions
It is highly recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions, with a solubility of at least 100 mg/mL.[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can affect solubility and stability.[1]
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the vial of solid GPR132 antagonist 1 to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare a 10 mM solution, dissolve 3.594 mg of the antagonist (Molecular Weight: 359.40 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage of Stock Solutions:
Table 1: Recommended Storage Conditions for GPR132 Antagonist 1
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Preparation of Working Solutions
Working solutions should be prepared fresh daily from the stock solution for optimal performance in experiments.
3.1. In Vitro Experiments
For cell-based assays and other in vitro studies, dilute the DMSO stock solution with the appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
3.2. In Vivo Experiments
For animal studies, specific formulations are required to ensure solubility and bioavailability. The following are two recommended protocols for preparing working solutions for in vivo administration:[1]
Protocol 1: Saline-based formulation
-
Start with a concentrated stock solution of GPR132 antagonist 1 in DMSO (e.g., 25 mg/mL).
-
Sequentially add the following solvents, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[1]
Protocol 2: Corn Oil-based formulation
-
Prepare a stock solution of GPR132 antagonist 1 in DMSO (e.g., 25 mg/mL).
-
Add the DMSO stock solution to corn oil to achieve the final desired concentration. A common ratio is 10% DMSO and 90% corn oil.
-
This formulation also yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
Note: For both in vivo protocols, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare these working solutions fresh on the day of use.[1]
Stability Assessment of GPR132 Antagonist 1 Solutions
To ensure the reliability of experimental results, it is essential to assess the stability of GPR132 antagonist 1 solutions under various conditions. This involves performing forced degradation studies to identify potential degradation products and pathways.[2] The goal is to induce a target degradation of 5-20%.[3]
4.1. Analytical Method for Stability Testing
A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the standard approach for quantifying the active pharmaceutical ingredient (API) and its degradation products.[4][5]
-
Method Principle: Reversed-phase HPLC is commonly used for small-molecule drugs.[4] A gradient elution with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and an aqueous buffer) is often employed to achieve separation of the parent compound from its degradation products.[4]
-
Detection: A UV detector set at an appropriate wavelength (determined by the UV spectrum of GPR132 antagonist 1) is used for quantification.
-
Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
4.2. Forced Degradation Studies Protocol
The following protocols outline the conditions for forced degradation studies. A solution of GPR132 antagonist 1 (e.g., 1 mg/mL in a suitable solvent like DMSO or a mixture of DMSO and water) should be prepared for these studies.[6]
4.2.1. Thermal Stability
-
Prepare aliquots of the antagonist solution in clear glass vials.
-
Expose the vials to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 3, 7, and 14 days).[6][7]
-
At each time point, withdraw a sample, dilute it to the appropriate concentration with the mobile phase, and analyze by the validated HPLC method.
-
A control sample should be stored at the recommended storage temperature (-20°C or -80°C).
4.2.2. pH Stability (Hydrolytic Degradation)
-
Prepare solutions of the antagonist in buffers of different pH values (e.g., pH 2, 7, and 10). If the compound is poorly soluble in water, a co-solvent like DMSO can be used.[2]
-
Incubate the solutions at room temperature or an elevated temperature (e.g., 40°C or 60°C) for a set duration.[2]
-
At specified time points, take samples, neutralize them if necessary, dilute with the mobile phase, and analyze by HPLC.
4.2.3. Oxidative Stability
-
Treat the antagonist solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[6]
-
Incubate the mixture at room temperature for a defined period.
-
At various time intervals, take samples, quench the reaction if necessary, dilute with the mobile phase, and analyze by HPLC.
4.2.4. Photostability
-
Expose the antagonist solution in a chemically inert and transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Typical Parameters |
| Thermal | 40°C, 60°C, 80°C for up to 14 days |
| Acidic Hydrolysis | 0.1 N HCl at room temperature or 40-60°C |
| Basic Hydrolysis | 0.1 N NaOH at room temperature or 40-60°C |
| Neutral Hydrolysis | Water or buffer (pH 7) at room temperature or 40-60°C |
| Oxidative | 3% H2O2 at room temperature |
| Photolytic | ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² |
GPR132 Signaling Pathways
GPR132 is known to couple to multiple G-protein signaling pathways, primarily through Gq and Gs proteins, leading to diverse cellular responses.[10][11] An antagonist like GPR132 antagonist 1 would block these downstream effects.
5.1. GPR132-Gq Signaling Pathway
Caption: GPR132-Gq signaling pathway.
5.2. GPR132-Gs Signaling Pathway
Caption: GPR132-Gs signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of a GPR132 antagonist 1 solution.
Caption: Workflow for stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 11. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: GPR132 Knockout Mouse Models for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing G protein-coupled receptor family that is implicated in a diverse range of physiological and pathological processes.[1][2] It is highly expressed in immune cells, particularly macrophages, and plays a critical role in regulating inflammation, immune responses, cell cycle, and cancer progression.[3][4][5] Ligands for GPR132 include lactate, a metabolite abundant in the tumor microenvironment, and certain oxidized metabolites of linoleic acid, such as 9-HODE.[5][6][7] The multifaceted functions of GPR132 make it a compelling target for therapeutic intervention in oncology, immunology, and metabolic diseases.
GPR132 knockout (KO) mouse models have been indispensable tools for elucidating the in vivo functions of this receptor.[5] These models, where the Gpr132 gene is genetically deleted, allow researchers to study the systemic effects of GPR132 absence in various disease contexts.[8][9] This document provides a comprehensive overview of the applications of GPR132 KO mice, summarizing key quantitative data and providing detailed protocols for relevant in vivo experiments.
GPR132 Signaling Pathways
GPR132 activation initiates several downstream signaling cascades, primarily through Gαs and Gαq proteins.[1][10] In macrophages within a tumor microenvironment, cancer cell-secreted lactate can act as a ligand, activating GPR132 and promoting a pro-tumor M2-like phenotype.[6] In acute myeloid leukemia (AML), GPR132 activation can trigger a Gs-PKA pathway that inhibits mTOR, a key regulator of cell differentiation, thereby promoting AML cell differentiation.[11] In Natural Killer (NK) cells, GPR132 signaling through a Gαs/CSK/ZAP70/NF-κB axis has been shown to regulate NK cell function.[12]
Applications & Quantitative Data Summary
GPR132 KO mouse models have been instrumental in oncology, immunology, and metabolic disease research.
Oncology
In cancer biology, GPR132 is emerging as a critical modulator of the tumor microenvironment.[8] Studies using GPR132 KO mice have demonstrated that its deletion can retard cancer growth and metastasis, particularly in breast cancer, by impairing the polarization of tumor-associated macrophages (TAMs) to a pro-tumor M2 phenotype.[6][13] Furthermore, GPR132 deletion enhances the anti-tumor functions of NK cells.[12]
Table 1: Phenotypes of GPR132 KO Mice in Cancer Models
| Cancer Model | Cell Line | Parameter Measured | Result in Gpr132-KO vs. Wild-Type (WT) | Citation |
|---|---|---|---|---|
| Breast Cancer | EO771 | Number of lung metastatic foci | Significantly decreased | [6] |
| Breast Cancer | EO771 | Size of lung metastatic foci | Significantly decreased | [6] |
| Breast Cancer | EO771-LMB | Number of lung metastatic foci | Diminished | [6][14] |
| Breast Cancer | EO771-LMB | Size of lung metastatic foci | Diminished | [6][14] |
| Breast Cancer | EO771 | Tumor Growth | Significantly diminished | [13] |
| Melanoma | B16F10 | Number of lung metastatic nodules | Significantly reduced |[12] |
Immunology and Inflammation
GPR132 is highly expressed in immune cells and is a key regulator of immune homeostasis.[3][4] Aged GPR132 KO mice (>1 year) develop a late-onset autoimmune syndrome with lymphoid organ enlargement and lymphocytic infiltration.[2][9] In the context of infection, GPR132 deficiency leads to enhanced expansion of CD8+ T cells.[15][16] In models of neuropathic pain, which involves significant neuro-immune interaction, GPR132 KO mice show a strong reduction in mechanical hypersensitivity, associated with reduced macrophage and neutrophil invasion at the injury site.[7]
Table 2: Phenotypes of GPR132 KO Mice in Immunology Models
| Model / Cell Type | Parameter Measured | Result in Gpr132-KO vs. Wild-Type (WT) | Citation |
|---|---|---|---|
| Splenic NK Cells | Cytotoxicity against Yac-1 cells | Increased killing efficiency | [12] |
| Splenic NK Cells | CD107a, GzmB, IFN-γ expression | Significantly increased | [12] |
| CD8+ T Cells (Infection) | Cell expansion | 3-4 fold increased expansion in all tissues | [15][16] |
| Spared Nerve Injury | Mechanical hypersensitivity | Strongly reduced | [7] |
| Aged Mice (>1 year) | Autoimmunity | Develop late-onset autoimmune syndrome |[9] |
Metabolic Disease
Recent studies have implicated GPR132 in metabolic regulation. In diet-induced obesity models, GPR132 deficiency specifically in macrophages can reverse metabolic disorders in mice fed a high-fat diet (HFD), suggesting a role in macrophage reprogramming and insulin sensitivity.[5][17]
Table 3: Phenotypes of GPR132 KO Mice in Metabolic Models
| Model | Parameter Measured | Result in Myeloid-specific Gpr132-KO vs. Control | Citation |
|---|---|---|---|
| High-Fat Diet (HFD) | Glucose Tolerance Test (GTT) | Improved glucose metabolism | [17] |
| High-Fat Diet (HFD) | Insulin Tolerance Test (ITT) | Improved glucose metabolism | [17] |
| High-Fat Diet (HFD) | Body Weight | No significant difference in one study |[17] |
Detailed Experimental Protocols
The following protocols are representative methodologies for in vivo studies using GPR132 KO mice, based on published research.
Protocol 1: Orthotopic Breast Cancer Model and Metastasis Assessment
This protocol is adapted from studies investigating the role of GPR132 in breast cancer metastasis.[6][13] It describes the procedure for establishing a primary tumor in the mammary fat pad and subsequent analysis of spontaneous lung metastasis.
Materials:
-
GPR132 KO mice (C57BL/6 background) and wild-type (WT) littermate controls, 8-10 weeks old.[12]
-
Mouse mammary carcinoma cells (e.g., EO771 or EO771-LMB).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (optional, for cell suspension).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical tools (scalpel, forceps).
-
Calipers for tumor measurement.
-
Bouin's solution or 4% paraformaldehyde (PFA) for tissue fixation.
-
Paraffin embedding supplies.
-
Hematoxylin and Eosin (H&E) staining reagents.
Procedure:
-
Cell Preparation: Culture EO771 cells to ~80% confluency. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells/mL. Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse. Shave the fur over the fourth inguinal mammary fat pad.
-
Tumor Cell Implantation: Inject 100 µL of the cell suspension (containing 5 x 10^5 cells) into the mammary fat pad using a 27-gauge needle.
-
Tumor Growth Monitoring: Measure primary tumor size every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Primary Tumor Resection (Optional but recommended for metastasis studies): Once tumors reach a predetermined size (e.g., 650-1500 mm³), surgically resect the primary tumor under anesthesia to allow for the development of distant metastases.[6]
-
Metastasis Development: Allow mice to recover and monitor their health for a set period post-resection (e.g., 16-25 days) to allow lung metastases to establish.[6]
-
Tissue Harvest: Euthanize mice at the study endpoint. Perfuse the lungs with PBS, then fix by inflating with Bouin's solution or 4% PFA. Harvest the lungs and other organs as needed.
-
Metastasis Quantification:
-
After fixation, store lungs in 70% ethanol.
-
Visually count the number of metastatic foci on the lung surface under a dissecting microscope.
-
For histological analysis, embed the lungs in paraffin, section them, and perform H&E staining. Quantify the number and size of metastatic lesions on the stained sections.[6][14]
-
Protocol 2: In Vivo NK Cell Antitumor Activity Model
This protocol is based on studies evaluating the enhanced anti-melanoma function of NK cells in GPR132 KO mice.[12]
Materials:
-
GPR132 KO mice and WT littermate controls.
-
Melanoma cells (e.g., B16F10).
-
Sterile PBS.
-
Surgical and injection equipment.
Procedure:
-
Cell Preparation: Prepare B16F10 melanoma cells as described in Protocol 1, resuspending them in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Intravenous Injection: Inject 200 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of both GPR132 KO and WT mice. This route seeds the cells directly to the lungs, forming experimental metastatic nodules.
-
Monitoring: Monitor the mice for signs of distress. The typical endpoint for this model is 14-21 days post-injection.
-
Tissue Harvest and Analysis:
-
Euthanize mice and harvest the lungs.
-
Fix lungs in Bouin's solution to enhance contrast between tumor nodules (white/gray) and healthy lung tissue (yellow).
-
Count the number of visible tumor nodules on the lung surface.
-
Alternatively, lungs can be processed for histology (H&E staining) or flow cytometry to analyze immune cell infiltration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo oncology study using GPR132 KO mice.
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. Role of G2A in Intestinal Inflammation and Colon Cancer [scholars.ecu.edu]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. cyagen.com [cyagen.com]
- 6. pnas.org [pnas.org]
- 7. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 008576 - Strain Details [jax.org]
- 10. uniprot.org [uniprot.org]
- 11. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 14. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting GPR132 antagonist 1 experimental results
Welcome to the technical support center for GPR132 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My GPR132 antagonist shows no activity in my functional assay. What are the possible causes and solutions?
A1: A lack of antagonist activity can stem from several factors, ranging from experimental setup to the inherent properties of the antagonist and the assay system.
Troubleshooting Steps:
-
Confirm Agonist Activity: Ensure your positive control agonist for GPR132 is potent and efficacious in your assay system. Without a robust agonist response, antagonist activity cannot be accurately measured.
-
Antagonist Concentration: Verify that you are using an appropriate concentration range for the antagonist. It is recommended to perform a dose-response curve to determine the IC50 of the antagonist. The concentration should typically be high enough to effectively compete with the agonist.
-
Incubation Time: The pre-incubation time of the antagonist with the cells before adding the agonist is critical. This time needs to be sufficient for the antagonist to bind to the receptor. Optimization of the incubation time may be required.[1]
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells in the presence of the antagonist is crucial. A very high concentration of the agonist may overcome the inhibitory effect of a competitive antagonist. It is advisable to use an agonist concentration at or near its EC50 or EC80.
-
Compound Integrity: Confirm the purity and integrity of your GPR132 antagonist using methods like HPLC-MS. Degradation or impurities can lead to a loss of activity.
-
Cell Line and Receptor Expression: Ensure that the cell line used expresses functional GPR132 at a sufficient level. Low receptor expression can lead to a small dynamic range in your assay, making it difficult to detect antagonist effects. Consider using a cell line with confirmed GPR132 expression or a GPR132 knockout cell line as a negative control.[2][3][4]
-
Assay-Specific Issues: The choice of assay can influence the outcome. Some antagonists may exhibit different potencies in different signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment).[1][5]
Q2: I am observing agonist activity with my GPR132 antagonist. Why is this happening and how can I investigate it?
A2: Unexpected agonist activity from a compound intended to be an antagonist is a known phenomenon in pharmacology and can be attributed to several mechanisms.[6]
Possible Explanations and Investigation Strategies:
-
Partial Agonism: The compound may not be a neutral antagonist but a partial agonist. A partial agonist binds to the receptor and elicits a submaximal response compared to a full agonist. To test for this, compare the maximal effect (Emax) of your "antagonist" to that of a known full agonist. A lower Emax would suggest partial agonism.[6]
-
Inverse Agonism: GPR132 might exhibit constitutive (basal) activity in your cell system. An inverse agonist would decrease this basal signaling, which could be misinterpreted as agonist activity depending on the assay readout. To investigate this, measure the effect of your compound in the absence of any agonist. A decrease in the basal signal is indicative of inverse agonism.[6]
-
Biased Agonism: The antagonist might be a biased agonist, meaning it activates one signaling pathway (e.g., β-arrestin) while blocking another (e.g., G-protein activation). It is recommended to profile the compound across multiple downstream signaling assays to identify any pathway bias.[6][7]
-
Off-Target Effects: The observed agonist activity might be due to the compound acting on a different receptor expressed in your cells. To rule this out, test the compound in a parental cell line that does not express GPR132 or use a specific antagonist for the suspected off-target receptor.[6]
-
Compound Impurity: A contaminating agonist in your antagonist sample could be responsible for the observed activity. Verify the purity of your compound using analytical methods.[6]
Q3: I am experiencing high background or a low signal-to-noise ratio in my GPR132 assay. How can I improve my assay performance?
A3: High background noise can obscure the specific signal and lead to inaccurate results. Several factors can contribute to this issue.[8]
Optimization Strategies:
-
Cell Density: Optimize the number of cells seeded per well. Too many cells can lead to high background, while too few can result in a weak signal.
-
Assay Buffer Composition: The components of your assay buffer can significantly impact background levels. For instance, in radioligand binding assays, non-specific binding can be reduced by adding detergents or bovine serum albumin (BSA).
-
Washing Steps: Inadequate washing can leave behind unbound reagents that contribute to high background. Ensure your washing steps are sufficient and optimized.[8]
-
Reagent Quality and Concentration: Use high-quality reagents and optimize their concentrations. For example, in a binding assay, using a radioligand with high specific activity can improve the signal-to-noise ratio. Degradation of the radioligand can also increase non-specific binding.[8]
-
Instrument Settings: Optimize the settings of your plate reader or other detection instruments to maximize the signal-to-noise ratio.
-
Constitutive Receptor Activity: High basal activity of GPR132 in the absence of an agonist can contribute to a high background. This can sometimes be addressed by using a different cell line or by modifying cell culture conditions.
Quantitative Data
The following tables summarize the potency of various ligands for GPR132 in different in vitro assays.
Table 1: Potency of GPR132 Agonists
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| 9(S)-HODE | Calcium Mobilization | CHO-G2A | EC50 | ~2 µM | [9] |
| 9-HODE | β-arrestin Recruitment | CHO-hGPR132aPL | pEC50 | 5.4 ± 0.16 | [9] |
| (±)9-HODE | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 7.5 µM | [9][10] |
| T-10418 (synthetic agonist) | IP-1 Accumulation | CHO-K1 (hG2A) | EC50 | 0.82 µM | [9] |
| 8-gingerol (8GL) | Differentiation | AML cell lines | - | 30 µM | [4][11] |
Table 2: Potency of GPR132 Antagonists
| Antagonist | Assay Type | Parameter | Value | Reference |
| GPR132 antagonist 1 (GPR132-B-160) | Not Specified | EC50 | 0.075 µM | [12] |
| NOX-6-18 | Not Specified | - | Selective Antagonist | [13] |
| SB-583355 | IP-1 Accumulation | - | Potent Antagonist | [10] |
| GSK1820795A | Not Specified | - | Potent Antagonist | [10] |
Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR132 activation, which is typically mediated by Gαq coupling.[9]
-
Cell Culture: Plate cells expressing GPR132 (e.g., CHO-G2A) in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of the GPR132 antagonist. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a known GPR132 agonist (at its EC80 concentration) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced increase in fluorescence. Calculate the IC50 value from the dose-response curve.
2. β-Arrestin Recruitment Assay
This assay measures the interaction between GPR132 and β-arrestin upon agonist binding, a key event in GPCR signaling and desensitization.[9]
-
Cell Culture: Use a cell line that co-expresses GPR132 and a β-arrestin fusion protein with a reporter enzyme (e.g., using the PathHunter® assay system). Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Antagonist Pre-incubation: Add different concentrations of the GPR132 antagonist to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a GPR132 agonist to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for the interaction between GPR132 and β-arrestin.
-
Signal Detection: Add the enzyme substrate and measure the resulting luminescent or fluorescent signal using a plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to reduce the agonist-induced signal.
3. cAMP Accumulation Assay
This assay measures the modulation of cyclic AMP (cAMP) levels, a crucial second messenger, following GPR132 activation. GPR132 can couple to Gs or Gi proteins, leading to an increase or decrease in cAMP, respectively.
-
Cell Culture: Plate GPR132-expressing cells in a 96-well plate and incubate overnight.
-
Antagonist Pre-incubation: Pre-treat the cells with various concentrations of the GPR132 antagonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation:
-
For Gs-coupled signaling: Add a GPR132 agonist.
-
For Gi-coupled signaling: Add forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the GPR132 agonist.
-
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: The antagonist's effect is determined by its ability to counteract the agonist's effect on cAMP levels.
Visualizations
Caption: GPR132 Signaling Pathways
Caption: GPR132 Antagonist Validation Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPR132 Knockout cell line (BEAS-2B) - CD Biosynsis [biosynsis.com]
- 3. GPR132 Knockout cell line (TPC-1) - CD Biosynsis [biosynsis.com]
- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydrocholide Concentration for Cell-Based Assays
Welcome to the technical support center for optimizing dihydrocholide concentration in your cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is dihydrocholide and what is its general mechanism of action?
Dihydrocholide is a dihydrochloride salt of a parent compound, which enhances its solubility and stability in aqueous solutions for experimental use. The specific mechanism of action is dependent on the parent compound. For instance, if the parent compound is an agonist for a specific receptor, dihydrocholide will facilitate its interaction with that receptor. As an example, histamine dihydrochloride primarily interacts with H1, H2, and H4 histamine receptors on the surface of cells, triggering a cascade of intracellular signals.[1] This can lead to various cellular responses, including modulation of immune cell activity and vascular permeability.[1] It is crucial to review the literature for the specific parent compound of your dihydrocholide to understand its expected biological effects.
Q2: How should I prepare a stock solution of dihydrocholide?
Proper preparation of a stock solution is critical for accurate and reproducible experiments. Due to the dihydrochloride salt form, dihydrocholide generally exhibits improved solubility in aqueous solutions. However, it is always recommended to consult the manufacturer's instructions.
General Protocol for Stock Solution Preparation:
-
Solvent Selection: Start with a high-purity solvent. For many dihydrochloride salts, sterile, deionized water or phosphate-buffered saline (PBS) is appropriate. If solubility is limited, a small percentage of an organic solvent like DMSO or ethanol may be required.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM to 100 mM) to minimize the volume of solvent added to your cell culture medium.
-
Dissolution: Add the solvent to the powdered dihydrocholide. Vortex or gently warm the solution if necessary to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Table 1: Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Rationale |
| Primary Solvent | Sterile Deionized Water or PBS | Dihydrochloride salts are generally water-soluble. |
| Organic Co-Solvent | DMSO or Ethanol (if necessary) | Use at the lowest effective concentration. |
| Final Solvent Conc. in Media | < 0.5% | High concentrations of organic solvents can be toxic to cells.[2] |
| Storage Temperature | -20°C or -80°C | Prevents degradation and maintains stability. |
| Storage Conditions | Aliquots, protected from light | Minimizes freeze-thaw cycles and prevents photodegradation. |
Q3: What is a suitable starting concentration range for my cell-based assay?
The optimal concentration of dihydrocholide is highly dependent on the specific cell type and the biological endpoint being measured. A dose-response experiment is essential to determine the effective concentration range for your particular experimental system.[2]
Recommended Approach for Determining Starting Concentration:
-
Literature Review: Search for published studies that have used dihydrocholide or similar compounds in your cell line or a related one to identify a preliminary concentration range.
-
Broad Range Finding: Begin with a wide range of concentrations covering several orders of magnitude (e.g., 10 nM to 100 µM) to identify a window of activity.
-
Narrowing the Range: Based on the initial results, perform a second experiment with a narrower range of concentrations around the initial effective concentration (EC50) or inhibitory concentration (IC50) to pinpoint the optimal dose.
Troubleshooting Guides
Problem 1: I am observing high levels of cytotoxicity even at low concentrations of dihydrocholide.
Unexpected cell death can be a significant issue when working with a new compound. The following guide will help you troubleshoot potential causes.
Troubleshooting High Cytotoxicity:
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution) to ensure that the observed cytotoxicity is not due to the solvent itself.[2]
-
Assay Type: The type of cytotoxicity assay can influence the results. Common assays include MTT, LDH release, and Calcein AM.[3][4] Consider using an orthogonal assay to confirm the results.
-
Compound Precipitation: Dihydrocholide, although generally soluble, may precipitate at high concentrations when diluted into the aqueous culture medium. Visually inspect the wells for any signs of precipitation.
-
Solution: Lower the final concentration or modify the dilution method by adding the stock solution dropwise while gently swirling the medium.[2]
-
-
Cell Health: Ensure that your cells are healthy and not overly confluent before starting the experiment.[5]
Problem 2: Dihydrocholide is not producing the expected biological effect in my assay.
A lack of a measurable response can be due to several factors, from the compound's concentration to the experimental setup.
Troubleshooting Lack of Biological Effect:
-
Concentration Range: The effective concentration may be higher than the range you have tested. Perform a wider dose-response experiment.
-
Incubation Time: The duration of exposure to dihydrocholide may be insufficient to elicit a measurable response. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal treatment duration.
-
Cell Line Sensitivity: The chosen cell line may not express the target receptor or pathway that dihydrocholide acts upon. Confirm the presence of the target in your cell line through methods like qPCR or Western blotting.
-
Compound Stability: Ensure that your stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if there are any doubts.
Experimental Protocols
Protocol 1: Determining the EC50/IC50 of Dihydrocholide using an MTT Assay
This protocol outlines the steps to determine the concentration of dihydrocholide that induces a 50% response (EC50) or 50% inhibition (IC50) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity.[6][7]
Materials:
-
Dihydrocholide stock solution
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of dihydrocholide in complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of dihydrocholide. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50/IC50 value.
Table 2: Example Data for IC50 Determination
| Dihydrocholide (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 21.4 ± 2.5 |
| 100 | 5.6 ± 1.8 |
Visualizations
Caption: Workflow for optimizing dihydrocholide concentration.
Caption: Example signaling pathway for a GPCR ligand.
References
- 1. What is the mechanism of Histamine Dihydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Cytotoxicity (not a target, but the approach) [chemdiv.com]
- 5. biocompare.com [biocompare.com]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GPR132 antagonist 1 solubility issues and solutions
Welcome to the technical support center for GPR132 Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments, with a particular focus on solubility issues and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 Antagonist 1 and what is its mechanism of action?
A1: GPR132 Antagonist 1, also identified as NOX-6-18 or GPR132-B-160, is a potent and selective antagonist of the G protein-coupled receptor 132 (GPR132), also known as G2A.[1] Its CAS Number is 898211-21-7.[2] GPR132 is involved in various physiological and pathological processes, including immune response, inflammation, and cancer progression.[3][4] GPR132 Antagonist 1 works by binding to the GPR132 receptor and inhibiting its activity, thereby blocking the downstream signaling pathways that are triggered by the receptor's natural ligands.[3] This inhibition can help to modulate immune cell migration, reduce inflammation, and potentially slow down tumor growth.[3]
Q2: I am having trouble dissolving GPR132 Antagonist 1. What are the recommended solvents and concentrations?
A2: GPR132 Antagonist 1 is a hydrophobic compound and requires specific solvents for dissolution. For in vitro stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. For in vivo experiments, specific co-solvent formulations are necessary. Please refer to the detailed solubility data in the tables below.[5][6]
Q3: My GPR132 Antagonist 1 precipitates when I dilute my DMSO stock into aqueous cell culture media. What should I do?
A3: This is a common issue known as "crashing out" or precipitation upon dilution, which occurs due to the poor aqueous solubility of the compound.[7] The abrupt change in solvent polarity causes the compound to fall out of solution. Please see the "Troubleshooting Guide for In Vitro Assays" below for detailed solutions, including optimizing your dilution technique and adjusting the final solvent concentration.
Q4: What are the known downstream signaling pathways of GPR132 that are blocked by this antagonist?
A4: GPR132 is known to couple to several G protein families, including Gq, Gs, and Gi, leading to the activation of various downstream signaling cascades. By blocking the receptor, GPR132 Antagonist 1 is expected to inhibit these pathways. For a visual representation of the antagonist's mechanism of action, please refer to the GPR132 Signaling Pathway diagram below.
Data Presentation: Solubility of GPR132 Antagonist 1
In Vitro Solubility
| Solvent | Maximum Solubility | Molar Concentration | Recommendations |
| DMSO | ≥ 80 mg/mL | ~222.59 mM | Use of sonication is recommended to aid dissolution.[5] |
In Vivo Formulations
| Formulation Components | Maximum Solubility | Molar Concentration | Recommendations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~6.96 mM | Prepare fresh daily. Sonication can be used to aid dissolution.[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~6.96 mM | Prepare fresh daily.[6] |
Experimental Protocols
Protocol 1: Preparation of GPR132 Antagonist 1 Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of GPR132 Antagonist 1 for use in cell-based assays.
Materials:
-
GPR132 Antagonist 1 (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional, but recommended)[5]
Procedure:
-
Equilibrate: Allow the vial of lyophilized GPR132 Antagonist 1 to reach room temperature before opening to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to your specific vial size).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[5]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: In Vitro Functional Assay to Confirm Antagonistic Activity
Objective: To determine the inhibitory effect of GPR132 Antagonist 1 on agonist-induced GPR132 activation using a calcium mobilization assay.
Materials:
-
A cell line stably expressing human GPR132 (e.g., CHO-K1 or HEK293 cells)
-
A known GPR132 agonist (e.g., 9-HODE)
-
GPR132 Antagonist 1 DMSO stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the GPR132-expressing cells into the 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye loading buffer in the dark at 37°C for approximately 1 hour.
-
Compound Preparation (Antagonist): Prepare a serial dilution of GPR132 Antagonist 1 in the assay buffer.
-
Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the diluted GPR132 Antagonist 1 solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include vehicle control wells (DMSO at the same final concentration).
-
Agonist Preparation: Prepare the GPR132 agonist at a concentration that will elicit a sub-maximal response (e.g., EC80) in the assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Use the automated injector to add the GPR132 agonist to the wells and immediately begin monitoring the fluorescence intensity in real-time for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the intracellular calcium response. Plot the response against the log concentration of GPR132 Antagonist 1 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Guides
Troubleshooting Guide for In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in media upon dilution from DMSO stock | 1. High Final Concentration: The final concentration in the media exceeds the antagonist's aqueous solubility limit. 2. Rapid Dilution ("Solvent Shock"): Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange.[7] | 1. Lower Final Concentration: Reduce the final working concentration of the antagonist. Perform a solubility test in your specific media to determine the maximum usable concentration. 2. Optimize Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[7] |
| High variability in assay results | 1. Incomplete Dissolution of Stock: The stock solution was not fully dissolved, leading to inconsistent concentrations in aliquots. 2. Precipitation in Assay Plate: The compound may be precipitating over the course of the experiment. | 1. Ensure Complete Dissolution: Always ensure your DMSO stock is a clear solution. Use sonication if necessary.[5] 2. Confirm Solubility in Assay Buffer: Before the full experiment, visually inspect a dilution of the antagonist in your assay buffer under the same incubation conditions to check for precipitation. |
| Cell death or altered morphology in control wells (vehicle only) | Solvent Toxicity: The final concentration of DMSO is too high for the cell line being used. | Reduce Final DMSO Concentration: Keep the final DMSO concentration as low as possible, ideally ≤0.1% and not exceeding 0.5% (v/v). Perform a solvent tolerance test for your specific cell line.[7] |
Visualizations
Caption: GPR132 antagonist signaling pathway.
Caption: Experimental workflow for GPR132 antagonist 1.
References
Technical Support Center: Investigational Dihydrocholide Compound (IDC)
Disclaimer: The term "dihydrocholide" is not a standard identifier for a specific active pharmaceutical ingredient. This technical support center has been constructed using Levocetirizine Dihydrochloride , a potent and highly selective second-generation antihistamine, as a representative example of a dihydrochloride salt compound. The data and protocols provided are for illustrative purposes to guide researchers on potential off-target effect analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the Investigational Dihydrocholide Compound (IDC), using Levocetirizine as an example?
A1: The primary mechanism of action for Levocetirizine is the selective, high-affinity antagonism of the peripheral histamine H1 receptor.[1][2][3][4] It is the active R-enantiomer of cetirizine and competitively binds to H1 receptors on effector cells, preventing histamine from initiating the cascade of allergic symptoms like sneezing, itching, and rhinorrhea.[1][5] Levocetirizine has approximately a two-fold higher affinity for the H1 receptor than its racemic parent compound, cetirizine.[1]
Q2: What are the known off-target effects of IDC (Levocetirizine)?
A2: Levocetirizine is known for its high selectivity for the H1 receptor and minimal penetration of the blood-brain barrier, which accounts for its generally non-sedating profile compared to first-generation antihistamines.[1][6] The most commonly reported adverse effects, which could be considered off-target or dose-related on-target effects, include mild somnolence, fatigue, and dry mouth.[7][8] Recently, the FDA has issued a warning about rare but severe pruritus (itching) that can occur after discontinuing long-term daily use of levocetirizine.[9][10][11]
Q3: How does the selectivity of IDC (Levocetirizine) compare to other similar compounds?
A3: Levocetirizine is considered a highly selective H1 receptor antagonist.[3][4] Its chemical structure is designed to minimize interactions with other receptors, such as muscarinic, adrenergic, or serotonergic receptors, which are often the cause of adverse effects seen with older antihistamines. Studies have shown it has a more favorable pharmacological profile with a lower potential for drug interactions compared to many other antihistamines.[12]
Q4: My experiment shows unexpected cellular effects. Could this be an off-target interaction?
A4: While IDC (Levocetirizine) is highly selective, unexpected effects in a novel experimental system could potentially stem from an uncharacterized off-target interaction. It is also suggested that levocetirizine may have anti-inflammatory effects beyond H1 receptor antagonism, which could influence experimental outcomes.[13][14] To investigate this, we recommend performing a broad panel receptor screening assay and comparing the effective concentration in your experiment to the known Ki for the H1 receptor and any identified off-target interactions.
Troubleshooting Guides
Issue 1: High background signal in our in-vitro off-target screening assay.
-
Possible Cause 1: Non-specific binding of IDC.
-
Troubleshooting Step: Increase the number of washes to remove unbound compound. Include a non-specific binding control using a high concentration of an unlabeled ligand to define the assay window correctly.
-
-
Possible Cause 2: Contamination of reagents.
-
Troubleshooting Step: Use fresh, sterile buffers and reagents. Filter all solutions before use.
-
-
Possible Cause 3: Issues with the cell membrane preparation or purified enzyme.
-
Troubleshooting Step: Verify the quality and concentration of your protein preparation using a standard protein quantification assay (e.g., BCA assay).[15] Ensure proper storage and handling to prevent degradation.
-
Issue 2: Inconsistent IC50/Ki values for IDC across different experimental runs.
-
Possible Cause 1: Inaccurate serial dilutions.
-
Troubleshooting Step: Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. Use a new set of pipette tips for each dilution step to avoid carryover.
-
-
Possible Cause 2: Fluctuation in assay conditions.
-
Troubleshooting Step: Strictly control incubation times and temperatures. Ensure consistent pH of the assay buffer. Monitor and record all experimental parameters for each run.
-
-
Possible Cause 3: Compound instability.
-
Troubleshooting Step: Assess the stability of IDC in your assay buffer over the time course of the experiment. Protect from light if the compound is known to be light-sensitive.
-
Data Presentation
Table 1: Illustrative Off-Target Binding Profile for a Highly Selective Compound (e.g., Levocetirizine).
This table represents a typical outcome for a compound with high target selectivity. Note that comprehensive public screening data for Levocetirizine against a broad panel is limited, reflecting its known specificity. The Ki value for the primary target is based on published data, while other values are illustrative.
| Target Class | Target | Assay Type | Ki (nM) | % Inhibition @ 1µM |
| Primary Target | Histamine H1 Receptor | Radioligand Binding | 3.31 [16] | 100% |
| Aminergic GPCRs | Dopamine D2 Receptor | Radioligand Binding | >10,000 | <5% |
| Serotonin 5-HT2A Receptor | Radioligand Binding | >10,000 | <2% | |
| Adrenergic α1 Receptor | Radioligand Binding | >10,000 | <10% | |
| Muscarinic M1 Receptor | Radioligand Binding | >10,000 | <1% | |
| Ion Channels | hERG Potassium Channel | Electrophysiology | >10,000 | <15% |
| Kinases | Tyrosine Kinase (Src) | Enzyme Inhibition | >10,000 | <5% |
| Proteases | Trypsin | Enzyme Inhibition | >10,000 | <0% |
Ki values represent the dissociation constant for the inhibitor. A lower value indicates higher binding affinity. Values of >10,000 nM are generally considered to indicate no significant interaction.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Off-Target Screening
This protocol outlines a general procedure to determine the binding affinity (Ki) of a test compound (like IDC) for a specific G-protein coupled receptor (GPCR).
1. Objective: To quantify the ability of a test compound to displace a specific radioligand from its receptor, thereby determining the compound's binding affinity (Ki).
2. Materials:
-
Receptor Source: Cell membrane preparations from cell lines overexpressing the target receptor (e.g., CHO or HEK293 cells).[16]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]mepyramine for the H1 receptor).[16]
-
Test Compound (IDC): Stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand known to bind the target receptor (e.g., 10 µM unlabeled mepyramine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: 96-well plates, multichannel pipettes, FilterMate™ harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.[15]
3. Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute to the desired protein concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.[17]
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Wells containing assay buffer only.
-
Non-specific Binding (NSB): Wells containing the NSB agent.
-
Test Compound: Wells containing each concentration of the serially diluted IDC.
-
-
Assay Reaction:
-
To each well, add 50 µL of the appropriate solution (assay buffer for TB, NSB agent for NSB, or IDC dilution).
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to all wells. The final volume is 250 µL.[15]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[17]
-
Termination & Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[18]
-
Washing: Quickly wash the filters 4-5 times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the IDC.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of IDC that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: On-target signaling pathway of IDC (Levocetirizine) at the H1 receptor.
References
- 1. Pharmacology of Levocetirizine | Pharmacology Mentor [pharmacologymentor.com]
- 2. Levocetirizine | 130018-77-8 | Histamine Receptor | MOLNOVA [molnova.com]
- 3. Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levocetirizine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. allergyandasthmacare.com [allergyandasthmacare.com]
- 10. FDA requires warning about rare but severe itching after stopping long-term use of oral allergy medicines cetirizine or levocetirizine (Zyrtec, Xyzal, and other trade names) | FDA [fda.gov]
- 11. Cetirizine or Levocetirizine: Drug Safety Communication - FDA Warns About Risk of Severe Itching After Discontinuation of Long-Term Use of Allergy Medicines | FDA [fda.gov]
- 12. Levocetirizine: a review of its use in the management of allergic rhinitis and skin allergies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. A review of the role of levocetirizine as an effective therapy for allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
minimizing experimental variability with GPR132 antagonist 1
Welcome to the technical support center for minimizing experimental variability with GPR132 antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 and what are its primary signaling pathways?
G protein-coupled receptor 132 (GPR132), also known as G2A, is a proton-sensing GPCR involved in a variety of physiological processes, including immune responses, inflammation, and cell proliferation.[1][2] GPR132 is known to couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades:
-
Gαq/11: Activation of this pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels.[3]
-
Gαs: This pathway activates adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels.
-
Gαi/o: Conversely, this pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4]
Q2: What is GPR132 antagonist 1 and what is its known potency?
GPR132 antagonist 1 is a molecule that binds to GPR132 and inhibits its activity.[5] It has a reported EC50 value of 0.075 μM for GPR132.[5]
Q3: What are some common sources of variability in GPR132 antagonist experiments?
Variability in GPR132 antagonist experiments can arise from several factors, including:
-
Cell-based factors: Cell line passage number, cell density, and receptor expression levels can all impact assay results.
-
Reagent-related issues: Antagonist stability, solubility, and accurate concentration determination are critical.
-
Assay conditions: Incubation times, temperature, and buffer composition can influence the outcome.
-
Agonist concentration: In antagonist mode assays, the concentration of the stimulating agonist is a crucial parameter.
Q4: How do I choose the appropriate agonist and concentration for an antagonist assay?
For antagonist functional assays, it is recommended to use a known GPR132 agonist at a concentration that elicits a submaximal response, typically the EC50 to EC80 value. This ensures a robust signal that can be effectively inhibited by the antagonist. The choice of agonist will depend on the specific signaling pathway being investigated.
Troubleshooting Guides
This section addresses specific issues you may encounter during your GPR132 antagonist experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | 1. Low receptor expression in the chosen cell line. 2. Inefficient G protein coupling. 3. Suboptimal agonist concentration. 4. Insufficient incubation time. 5. Inactive antagonist. | 1. Verify GPR132 expression using qPCR or Western blot. Consider using a cell line with higher expression or a transient transfection system. 2. Ensure the cell line expresses the appropriate G protein subtype for the pathway being studied. 3. Perform a full agonist dose-response curve to determine the optimal concentration (EC50-EC80). 4. Optimize incubation times for both antagonist pre-incubation and agonist stimulation. 5. Confirm the integrity and activity of the antagonist stock. |
| High Background Signal | 1. Constitutive (agonist-independent) activity of GPR132. 2. Non-specific binding of the antagonist. 3. Autofluorescence of the antagonist compound. 4. High cell density. | 1. If high basal activity is observed, consider using an inverse agonist to reduce it. 2. Include a non-specific binding control in your assay. Increase the number of wash steps. 3. Test the antagonist alone in the assay system to check for autofluorescence. 4. Optimize cell density to find a balance between a robust signal and low background. |
| Inconsistent IC50 Values | 1. Variability in cell passage number. 2. Inconsistent agonist concentration. 3. Antagonist instability or solubility issues. 4. Pipetting errors. | 1. Use cells within a narrow passage number range for all experiments. 2. Prepare fresh agonist dilutions for each experiment and ensure accurate pipetting. 3. Prepare fresh antagonist dilutions and ensure complete solubilization. Consider the stability of the antagonist in your assay buffer. 4. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| No Antagonist Effect Observed | 1. Antagonist concentration is too low. 2. Agonist concentration is too high. 3. The antagonist is not active in the chosen signaling pathway (biased antagonism). 4. Incorrect assay setup. | 1. Test a wider range of antagonist concentrations. 2. Use an agonist concentration at or near its EC80 value.[6] 3. Test the antagonist in multiple functional assays (e.g., cAMP, calcium, β-arrestin) to assess for pathway-specific effects. 4. Carefully review the experimental protocol and ensure all steps are performed correctly. |
Quantitative Data for GPR132 Antagonists
This table summarizes available quantitative data for GPR132 antagonists. Note that comprehensive data for "GPR132 antagonist 1" is limited.
| Compound | Target | Assay Type | Parameter | Value |
| GPR132 antagonist 1 | GPR132 | Functional Assay | EC50 | 0.075 µM[5] |
| NOX-6-18 | GPR132-Gi | Functional Assay | IC50 | 15.17 nM[4][7] |
| SB-583355 | GPR132 | Not Specified | Antagonist | Potent Antagonist[8] |
| GSK1820795A | GPR132 | Not Specified | Antagonist | Potent Antagonist[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific experimental conditions.
Protocol 1: Cell Culture and Transfection for GPR132 Expression
-
Cell Culture:
-
Culture HEK293T or CHO-K1 cells in DMEM or Ham's F-12 medium, respectively, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
-
Transient Transfection:
-
The day before transfection, seed cells into the appropriate culture plates (e.g., 96-well plates for functional assays).
-
On the day of transfection, prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine).
-
Dilute the GPR132 expression plasmid and the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent and incubate for the recommended time to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours before performing the assay.
-
Protocol 2: GPR132 Antagonist cAMP Assay (HTRF)
This protocol is for a Gαs-coupled pathway. For a Gαi-coupled pathway, forskolin is used to stimulate adenylyl cyclase, and the antagonist's ability to reverse agonist-mediated inhibition of the forskolin response is measured.[2]
-
Cell Preparation:
-
Harvest cells expressing GPR132 and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).
-
-
Antagonist Addition:
-
Prepare serial dilutions of GPR132 antagonist 1 in the assay buffer.
-
Add the antagonist dilutions to a 384-well white plate.
-
-
Cell Addition:
-
Dispense the cell suspension into the wells containing the antagonist.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Add a known GPR132 agonist at its EC80 concentration to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the IC50 value of the antagonist by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: GPR132 Antagonist Calcium Mobilization Assay
-
Cell Preparation and Dye Loading:
-
Seed cells expressing GPR132 into a 96-well black, clear-bottom plate and incubate overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist and Agonist Addition:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Add serial dilutions of GPR132 antagonist 1 and incubate for a short period.
-
Add a known GPR132 agonist (that signals through Gαq) at its EC80 concentration.
-
-
Data Acquisition and Analysis:
-
Measure the change in fluorescence intensity over time.
-
Determine the antagonist IC50 by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
-
Protocol 4: GPR132 Antagonist β-Arrestin Recruitment Assay
-
Cell Preparation:
-
Use a commercially available cell line engineered to co-express a tagged GPR132 and a β-arrestin fusion protein (e.g., PathHunter assay).
-
Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
-
Antagonist and Agonist Addition:
-
Add serial dilutions of GPR132 antagonist 1 to the wells and pre-incubate.
-
Add a GPR132 agonist at its EC80 concentration.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Add the substrate for the reporter enzyme according to the manufacturer's instructions.
-
Incubate at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the luminescent signal using a plate reader.
-
Calculate the IC50 of the antagonist from the dose-response curve.
-
Visualizations
GPR132 Signaling Pathways
Caption: GPR132 signaling pathways and the inhibitory action of an antagonist.
Experimental Workflow for GPR132 Antagonist Assay
Caption: A generalized workflow for a GPR132 antagonist functional assay.
Troubleshooting Decision Tree for Low Signal
Caption: A decision tree for troubleshooting low signal in GPR132 antagonist assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 8. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with GPR132 antagonists
Welcome to the technical support resource for researchers working with GPR132 antagonists. This guide provides answers to frequently asked questions, detailed troubleshooting advice for unexpected results, and standardized protocols for key experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes encountered during the characterization of GPR132 antagonists.
Q1: Why is my GPR132 antagonist showing partial or full agonist activity in my assay?
A1: This is a frequently observed phenomenon for G protein-coupled receptors (GPCRs) like GPR132 and can be explained by several factors:
-
Biased Agonism (Functional Selectivity): GPR132 can signal through multiple downstream pathways, primarily G-protein dependent pathways (like Gs, Gi, Gq) and β-arrestin recruitment. A compound can act as an antagonist at one pathway while simultaneously acting as an agonist at another. For example, your compound might block Gq-mediated calcium release but activate β-arrestin signaling. It is crucial to profile your compound across multiple pathway-specific assays.[1][2][3]
-
Assay System and Receptor Expression: The observed activity can be highly dependent on the cell line and the level of receptor expression. High receptor overexpression can sometimes lead to constitutive (agonist-independent) activity. In such a system, a compound that reduces this basal activity is termed an "inverse agonist," while a "neutral antagonist" would show no effect on its own but would block the effects of an agonist. A compound that appears to be an agonist might be stabilizing a specific active conformation of the receptor that is favored in your particular cellular context.
-
Protean Agonism: In systems with high constitutive activity, a compound might act as an inverse agonist (reducing the signal). However, in a system with low or no basal activity, the same compound could show partial agonist activity. This context-dependent behavior is known as protean agonism.
Q2: I have a compound labeled "GPR132 antagonist" with a reported EC50 value. Isn't that a measure of agonist potency?
A2: This is a valid point of confusion and highlights an inconsistency in how data is sometimes reported. An EC50 (half-maximal effective concentration) value measures the concentration at which a compound elicits 50% of its maximal response, and is typically used for agonists. An IC50 (half-maximal inhibitory concentration) is used for antagonists.
There are a few potential reasons for this discrepancy:
-
Reporting Error: The data may be mislabeled in the datasheet or publication.
-
Functional Context: The compound, for instance "GPR132 antagonist 1" (also known as NOX-6-18), has a reported EC50 of 0.075 µM.[4][5][6] This may refer to its activity in a specific functional assay (e.g., promoting insulin secretion) where it exhibits an agonistic effect, even though its primary classification is as an antagonist in a different context (like blocking Gi signaling).[4][6] This underscores the importance of understanding the specific assay in which the value was determined.
Q3: My antagonist shows potent inhibition in a biochemical assay (e.g., radioligand binding) but is much weaker in my cell-based functional assay. What could be the cause?
A3: Discrepancies between binding affinity and functional potency are common. Potential reasons include:
-
Cellular Factors: The accessibility of the antagonist to the receptor can be limited by the cell membrane. The compound may also be subject to efflux by transporters on the cell surface.
-
Presence of Endogenous Ligands: The cell culture media may contain low levels of endogenous GPR132 agonists (like 9-HODE or other lipid metabolites), which the antagonist must compete against in a functional assay but are absent in a membrane-based binding assay.
-
Receptor Dimerization: GPCRs can form homodimers or heterodimers with other receptors. This can alter the pharmacology of the receptor, changing how an antagonist binds and functions compared to its interaction with a monomeric receptor in a simpler biochemical system.
Quantitative Data Summary
The following tables summarize the potency of common GPR132 modulators across different assays. Note the differences in reported values and assay types, which can influence experimental outcomes.
Table 1: GPR132 Antagonists
| Compound Name | Alias | Assay Type | Reported Value | Citation(s) |
| NOX-6-18 | GPR132 antagonist 1 | GPR132-Gi Coupling Inhibition | IC50: 15.17 nM | [7] |
| NOX-6-18 | GPR132-B-160 | GPR132 Antagonism | IC50: 17 nM | [8][9] |
| GPR132 antagonist 1 | NOX-6-18 | Not Specified | EC50: 0.075 µM | [4][5][6] |
| SB-583355 | - | IP-1 Accumulation (Antagonist Mode) | Blocks 9-HODE & T-10418 activity | [10] |
| GSK1820795A | - | Not Specified | Potent G2A antagonist | [10] |
Table 2: GPR132 Agonists
| Compound Name | Alias | Assay Type | Reported Value | Citation(s) |
| 9-HODE | Endogenous Ligand | IP-1 Accumulation | EC50: 7.5 µM | [10] |
| T-10418 | Synthetic Agonist | IP-1 Accumulation | EC50: 0.82 µM | [10] |
| T-10418 | Synthetic Agonist | β-arrestin Recruitment | EC50: 7.7 µM | [10] |
| Compound 1 | Synthetic Agonist | β-arrestin Recruitment | EC50: 3.4 µM | [11] |
Visualized Workflows and Pathways
The following diagrams illustrate key concepts and workflows relevant to GPR132 antagonist research.
Caption: GPR132 couples to multiple G-proteins and β-arrestin.
Caption: Troubleshooting unexpected agonist activity.
Caption: General workflow for a functional antagonist assay.
Experimental Protocols
These are generalized protocols adaptable for GPR132 research. Always optimize parameters like cell number, incubation times, and reagent concentrations for your specific cell line and equipment.
Protocol 1: Calcium Mobilization Assay (Gq Pathway)
This assay measures the increase in intracellular calcium following the activation of the Gq pathway.
Materials:
-
HEK293 or CHO cells stably expressing human GPR132.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (optional, an efflux inhibitor to improve dye retention).
-
GPR132 agonist (e.g., 9-HODE).
-
Test antagonist compounds.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed GPR132-expressing cells into microplates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM in Assay Buffer (final concentration typically 1-4 µM). Add an equal volume to each well and incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist compound in Assay Buffer at 2x the final desired concentration. Prepare the agonist at a 2x concentration corresponding to its EC80 value.
-
Assay (Antagonist Mode): a. Wash the cells gently with Assay Buffer to remove extracellular dye. b. Add the antagonist dilutions to the plate and incubate for 15-30 minutes at room temperature. c. Place the plate in the fluorescence reader and begin recording baseline fluorescence. d. After a short baseline reading (10-20 seconds), inject the agonist solution and continue reading the fluorescence signal for 60-120 seconds.
-
Data Analysis: The change in fluorescence (Max - Min) is used to determine the response. Plot the response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: cAMP Accumulation Assay (Gs/Gi Pathway)
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which decrease upon Gi activation or increase upon Gs activation.
Materials:
-
CHO or HEK293 cells stably expressing human GPR132.
-
Stimulation Buffer: HBSS or serum-free media with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, used for Gi assays).
-
GPR132 agonist (e.g., T-10418).
-
Test antagonist compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, AlphaScreen).
-
White 384-well microplates.
Methodology (for Gi-coupled pathway):
-
Cell Plating: Plate cells in white microplates and grow overnight.
-
Compound & Reagent Preparation: Prepare serial dilutions of the antagonist in Stimulation Buffer. Prepare a solution containing the agonist (at its EC80) and a sub-maximal concentration of forskolin (e.g., 1-5 µM).
-
Assay (Antagonist Mode): a. Aspirate the culture medium from the cells. b. Add the antagonist dilutions to the wells and incubate for 15 minutes at room temperature. c. Add the agonist/forskolin mixture to the wells. d. Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and detect cAMP levels according to the manufacturer’s protocol for your chosen kit.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP. Plot the signal against the antagonist concentration to calculate the IC50 value.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a G-protein-independent signaling event.
Materials:
-
Cell line engineered for β-arrestin assays expressing GPR132 (e.g., PathHunter, Tango).
-
Assay medium (as recommended by the assay manufacturer).
-
GPR132 agonist.
-
Test antagonist compounds.
-
Assay-specific detection reagents.
-
White, solid-bottom microplates.
-
Luminescence plate reader.
Methodology:
-
Cell Plating: Plate the engineered cells according to the manufacturer's protocol and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonist in assay medium. Prepare the agonist at its EC80 concentration in assay medium.
-
Assay (Antagonist Mode): a. Add antagonist dilutions to the plate and incubate for 30 minutes at 37°C. b. Add the agonist solution to the wells. c. Incubate for 60-90 minutes at 37°C (or as optimized for your cell line).
-
Detection: Equilibrate the plate to room temperature and add the detection reagents according to the manufacturer’s protocol. Incubate for 60 minutes in the dark.
-
Data Analysis: Read the luminescent signal. Plot the signal against the antagonist concentration and fit the data to determine the IC50 value. It is critical to also run the antagonist compounds in agonist mode (without adding a reference agonist) to test for direct agonistic activity in this pathway.
References
- 1. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR132antagonist 1(GPR132-B-16025/NOX-6-18) [chuchangbiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 8. selleckchem.com [selleckchem.com]
- 9. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 10. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) [pubs.rsc.org]
stability of GPR132 antagonist 1 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR132 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 antagonist 1?
GPR132 antagonist 1 (also known as GPR132-B-160 or Compound 25) is a small molecule inhibitor of the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][2][3] It has an EC50 value of 0.075 μM for GPR132 and has been shown to promote insulin secretion with an EC50 of 0.7 μM.[1][3][4]
Q2: What is the primary signaling pathway of GPR132?
GPR132, or G2A, is a G protein-coupled receptor that can be activated by various stimuli, including protons and certain metabolites of linoleic acid.[5] Upon activation, GPR132 can couple to G alpha proteins, such as G alpha(q), to initiate downstream signaling cascades.[6] These pathways can modulate intracellular second messengers like cyclic AMP (cAMP) and inositol phosphates, and influence cellular processes such as cell cycle progression and apoptosis.[6][7]
Q3: Why is it important to determine the stability of GPR132 antagonist 1 in my cell culture experiments?
Assessing the stability of GPR132 antagonist 1 in your specific cell culture conditions is critical for accurate and reproducible results.[8] Degradation of the compound over the course of an experiment will lead to a decrease in its effective concentration, which can result in an underestimation of its potency and efficacy.[8]
Q4: What factors can influence the stability of GPR132 antagonist 1 in cell culture media?
Several factors can affect the stability of a small molecule like GPR132 antagonist 1 in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[8]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.[8]
-
Media Components: Components in the media, such as amino acids, vitamins, and metal ions, can interact with and degrade the compound.[8]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the antagonist. Cells themselves can also contribute to metabolic degradation.[8]
-
Light Exposure: Light-sensitive compounds can undergo photodegradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity | Compound degradation in cell culture media. | Perform a stability study to determine the half-life of GPR132 antagonist 1 in your specific experimental conditions (see Experimental Protocol below). Consider adding the compound at shorter time intervals or using a higher initial concentration to compensate for degradation. |
| Compound precipitation out of solution. | Visually inspect the media for any precipitate after adding the antagonist. Ensure the final DMSO concentration is low (typically ≤ 0.1%).[9] Prepare the working solution by diluting the stock into pre-warmed (37°C) media and vortexing gently.[9] | |
| High variability between replicate experiments | Inconsistent compound concentration due to degradation or precipitation. | Follow the troubleshooting steps for inconsistent activity and precipitation. Ensure consistent timing of compound addition and sample collection. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9] | |
| Cell toxicity observed | High concentration of the compound or the solvent (e.g., DMSO). | Perform a dose-response experiment to determine the optimal non-toxic concentration of GPR132 antagonist 1. Ensure the final DMSO concentration in the culture media is at a non-toxic level (typically ≤ 0.1%).[9] |
Experimental Protocols
Protocol for Assessing the Stability of GPR132 Antagonist 1 in Cell Culture Media
This protocol outlines a general method to determine the stability of GPR132 antagonist 1 in your cell culture medium using HPLC or LC-MS/MS.[8][10]
Materials:
-
GPR132 antagonist 1
-
Dimethyl sulfoxide (DMSO), sterile
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as used in your experiments
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of GPR132 antagonist 1 (e.g., 10 mM) in DMSO.[8]
-
Spike the Media: Warm your cell culture media to 37°C. Dilute the stock solution into the pre-warmed media to your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).[8]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a sterile multi-well plate.[8]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 7.[8]
-
Incubation: Place the remaining samples in a 37°C incubator with 5% CO2.[9]
-
Sample Collection: At your designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation process.[8] A common method is to add a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins.[8]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[8]
-
Analysis: Analyze the concentration of the parent GPR132 antagonist 1 in the processed samples using a validated HPLC or LC-MS/MS method.[8]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[8]
Data Presentation:
| Time Point (hours) | Peak Area (HPLC/LC-MS) | Concentration (µM) | Percent Remaining (%) |
| 0 | 100 | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: GPR132 antagonist 1 signaling pathway.
Caption: Workflow for assessing compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR132antagonist 1 (GPR132-B-160, 化合物 25) 是一种 GPR132 拮抗剂,EC50 值为 0.075 μM。GPR132 antagonist 1 具有促进胰岛素分泌活性,EC50值为0.7 μM。-新闻动态-仪器谱 [ibook.antpedia.com]
- 5. GPR132 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dihydrocholide & Dihydrochloride Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of dihydrocholide and similar dihydrochloride compounds during experiments.
Troubleshooting Guide: Preventing Precipitation
Issue: My dihydrocholide/dihydrochloride compound is precipitating out of solution. What should I do?
Precipitation of dihydrocholide or other dihydrochloride salts from solution can be attributed to several factors, primarily related to solubility, pH, solvent choice, and temperature. Follow this guide to troubleshoot and prevent precipitation in your experiments.
1. Verify Compound Identity and Purity:
-
Question: Are you certain about the chemical identity and purity of your compound?
-
Troubleshooting: Impurities can significantly alter the solubility of your compound. It is crucial to ensure you are working with the correct, high-purity substance. When possible, refer to the Certificate of Analysis (CoA) for your specific lot.
2. Optimize Solvent Selection:
-
Question: Are you using the most appropriate solvent for your dihydrochloride compound?
-
Troubleshooting: Dihydrochloride salts are generally more soluble in aqueous and polar organic solvents. However, the specific solubility can vary greatly.
-
Consult the manufacturer's datasheet or chemical databases for solubility information.
-
If solubility data is unavailable, perform a small-scale solubility test with a panel of solvents (e.g., water, PBS, DMSO, ethanol).
-
For compounds with low aqueous solubility, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium.[1][2] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.[1]
-
3. Control the pH of Your Solution:
-
Question: Have you considered the effect of pH on the solubility of your compound?
-
Troubleshooting: The solubility of dihydrochloride salts is often pH-dependent. As the pH of the solution approaches the pKa of the compound, its solubility can decrease, leading to precipitation.
-
Maintain the pH of your solution well below the pKa of the compound to keep it in its more soluble, protonated form.
-
Use a buffered solution to maintain a stable pH throughout your experiment. The choice of buffer is critical and should be compatible with your experimental system.
-
4. Manage Temperature and Storage Conditions:
-
Question: How are you storing your solutions, and at what temperature are you conducting your experiments?
-
Troubleshooting: Temperature can significantly impact solubility.
-
For many compounds, solubility increases with temperature. However, some compounds may be heat-labile.
-
When preparing solutions, gentle warming and sonication can aid dissolution. Always check the compound's stability at elevated temperatures.
-
For storage, refrigeration (2-8°C) is often recommended to maintain stability, but be aware that decreased temperature can reduce solubility and cause precipitation.[3][4] If precipitation occurs upon cooling, gently warm the solution before use to redissolve the compound. Always check for stability before reusing.
-
5. Consider the Impact of Other Solution Components:
-
Question: Does your experimental medium contain components that could interact with your dihydrochloride compound?
-
Troubleshooting: High concentrations of salts or other additives in your buffer or medium can decrease the solubility of your compound through the "salting out" effect.
-
If possible, reduce the ionic strength of your solution.
-
Be aware of potential interactions with other components in your experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dihydrochloride salts?
A1: While there is no single "best" solvent, sterile, purified water is a good starting point for many dihydrochloride salts due to their hydrophilic nature.[5][6][7][8] For less soluble compounds, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution that can then be diluted into an aqueous buffer.[1][7][8]
Q2: How can I determine the pKa of my specific dihydrochloride compound?
A2: The pKa is a critical piece of information for preventing precipitation. You can typically find this information in chemical databases such as PubChem or in the manufacturer's technical documentation. If the pKa is not available, you may need to determine it experimentally using techniques like potentiometric titration.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue. To mitigate this:
-
Decrease the concentration of your stock solution.
-
Increase the volume of the aqueous buffer you are diluting into.
-
Add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Consider using a co-solvent in your buffer, if your experimental design allows for it.
Q4: Are there any additives that can help improve the solubility of my dihydrochloride compound?
A4: The use of solubilizing agents or excipients can be beneficial, particularly in drug formulation. These can include cyclodextrins, surfactants (e.g., Tween-80), or co-solvents (e.g., polyethylene glycol).[2] However, it is crucial to ensure these additives do not interfere with your experiment.
Q5: Could my issue be related to bile acid precipitation instead of a dihydrochloride salt?
A5: If you are working with bile acids, precipitation is a known issue and is highly dependent on factors like pH, conjugation state, and the presence of calcium ions.[9][10] Unconjugated bile acids are particularly prone to precipitation at neutral pH.[9] Maintaining a pH that keeps the bile acid in its ionized (salt) form is crucial for solubility. The principles of pH control and solvent selection discussed above are also applicable to bile acids.
Quantitative Data Summary
The following table summarizes key physicochemical properties of representative dihydrochloride compounds and bile acids to aid in experimental design.
| Compound/Class | pKa | Water Solubility | Notes |
| Dihydrochloride Salts | |||
| Histamine Dihydrochloride | ~6.0 & 9.7 (for histamine) | Freely soluble | Hygroscopic, protect from light. |
| Cetirizine Dihydrochloride | ~2.9 & 7.9 (for cetirizine) | Soluble to 100 mM[8] | Also soluble in DMSO.[8] |
| Betahistine Dihydrochloride | Not specified | Very soluble[3][4] | Also soluble in ethanol.[3][4] |
| Bile Acids | |||
| Unconjugated Bile Acids | 5.0 - 6.5[11] | Poorly soluble at neutral pH[9] | Solubility increases with pH.[9] |
| Glycine-conjugated Bile Acids | ~3.9 | More soluble than unconjugated[9] | Can precipitate at moderately acidic pH.[9] |
| Taurine-conjugated Bile Acids | ~1.8 | Soluble even at strongly acidic pH[9] | Generally the most soluble form. |
Detailed Experimental Protocol: Preparation of a Dihydrochloride Solution
This protocol provides a general methodology for preparing a solution of a dihydrochloride compound to minimize the risk of precipitation.
Materials:
-
Dihydrochloride compound
-
Appropriate solvent (e.g., sterile water, PBS, DMSO)
-
Sterile conical tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter and adjustment solutions (e.g., HCl, NaOH) if using an unbuffered solvent
Methodology:
-
Pre-dissolution Steps:
-
Bring the dihydrochloride compound and the solvent to room temperature.
-
If using a buffer, ensure it is at the desired pH.
-
-
Weighing the Compound:
-
Accurately weigh the required amount of the dihydrochloride compound in a sterile microcentrifuge tube or other suitable container.
-
-
Solvent Addition:
-
Add a small amount of the chosen solvent to the compound.
-
Vortex vigorously for 30-60 seconds to suspend the powder.
-
-
Dissolution:
-
Gradually add the remaining solvent while continuing to vortex.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may be applied if the compound is known to be heat-stable.
-
-
pH Adjustment (if necessary):
-
If using an unbuffered solvent like water, check the pH of the solution.
-
Adjust the pH as needed to ensure it is well below the pKa of the compound to maintain solubility.
-
-
Sterile Filtration (optional):
-
If required for your application, sterile filter the solution using a 0.22 µm syringe filter. This can also remove any minor, undissolved particulates.
-
-
Storage:
-
Store the solution as recommended by the manufacturer, typically at 2-8°C or -20°C. Be mindful that refrigeration can sometimes lead to precipitation. If this occurs, gently warm and vortex the solution to redissolve before use.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Betahistine dihydrochloride | 5579-84-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. goldbio.com [goldbio.com]
- 6. DailyMed - LEVOCETIRIZINE DIHYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 7. Histamine dihydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 10. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile acid - Wikipedia [en.wikipedia.org]
assessing the cell permeability of GPR132 antagonist 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cell permeability of GPR132 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 and why is its antagonist's cell permeability important?
A1: GPR132, also known as G2A, is a G-protein coupled receptor (GPCR) involved in various physiological processes, including immune response, inflammation, and cell proliferation.[1][2] Antagonists of GPR132 are being investigated as potential therapeutics for diseases like cancer, cardiovascular diseases, and autoimmune disorders.[1] Cell permeability is a critical parameter in drug development, as it determines the extent to which an orally administered drug can be absorbed from the gastrointestinal tract into the bloodstream to reach its target. Poor cell permeability can lead to low bioavailability and reduced therapeutic efficacy.
Q2: What are the common methods to assess the cell permeability of GPR132 antagonist 1?
A2: The two most common in vitro methods for assessing intestinal permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Caco-2 Assay: This method uses human colon adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[3][4] It provides information on both passive diffusion and active transport mechanisms.[3]
-
PAMPA: This is a non-cell-based assay that models passive, transcellular permeation across an artificial lipid membrane.[5] It is a simpler, higher-throughput method suitable for screening compounds based on their passive diffusion characteristics.[5][6]
Q3: How should I interpret the permeability data for GPR132 antagonist 1?
A3: Permeability is typically reported as an apparent permeability coefficient (Papp) in cm/s. The interpretation of Papp values can be categorized as follows:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
In a Caco-2 assay, an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is subject to active efflux, which can limit its absorption.[4]
Q4: What is the known signaling pathway for GPR132?
A4: GPR132 is a G-protein coupled receptor that can be activated by various ligands, including certain fatty acid metabolites.[2][7] Upon activation, it can couple to G-proteins, such as G alpha(q), to initiate downstream signaling cascades.[8] These pathways can modulate intracellular second messengers like cyclic AMP (cAMP) and activate mitogen-activated protein kinases (MAPKs), which in turn regulate cellular processes like cell growth, differentiation, and immune responses.[9]
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. GPR132 - Wikipedia [en.wikipedia.org]
- 3. enamine.net [enamine.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 7. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
dealing with inconsistent GPR132 antagonist 1 activity
Welcome to the technical support center for GPR132 antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments with GPR132 antagonists.
Frequently Asked Questions (FAQs)
Q1: What is GPR132 Antagonist 1?
A1: GPR132 Antagonist 1, also known as NOX-6-18, is a selective antagonist of the G protein-coupled receptor 132 (GPR132), also referred to as G2A.[1][2] It is a valuable tool for studying the physiological and pathological roles of GPR132.
Q2: What is the mechanism of action of GPR132 Antagonist 1?
A2: GPR132 Antagonist 1 functions by binding to GPR132 and inhibiting its signaling activity.[2] GPR132 is known to couple to multiple G protein subtypes, including Gs, Gi, and Gq, which can lead to the modulation of downstream signaling pathways involving cyclic AMP (cAMP), calcium mobilization, and mitogen-activated protein kinases (MAPK). By blocking the receptor, this antagonist can prevent these downstream effects.
Q3: In what formats is GPR132 Antagonist 1 available and how should it be stored?
A3: GPR132 Antagonist 1 is typically supplied as a solid powder. For long-term storage, it is recommended to keep the powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to six months.[3]
Q4: What are the recommended solvents and preparation methods for GPR132 Antagonist 1?
A4: GPR132 Antagonist 1 is soluble in DMSO. For in vivo experiments, specific formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil have been suggested.[3] If precipitation occurs upon preparation of working solutions, gentle heating and/or sonication can aid in dissolution.[3]
Troubleshooting Guide
Inconsistent activity of GPR132 Antagonist 1 can manifest as high variability in IC50 values, a complete loss of inhibitory effect, or unexpected agonist-like activity. Below are common issues and their potential causes and solutions.
Issue 1: High Variability in IC50 Values Between Experiments
Potential Causes:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at different confluency levels can exhibit altered receptor expression and signaling, leading to inconsistent responses.
-
Inconsistent Agonist Concentration: The potency of an antagonist is dependent on the concentration of the agonist used for stimulation. Variations in the agonist concentration will lead to shifts in the antagonist's IC50 value.
-
Reagent Variability: Lot-to-lot variation in fetal bovine serum (FBS) can introduce endogenous ligands or factors that affect GPR132 signaling. The age and storage of agonists and antagonists can also impact their potency.
-
Inconsistent Incubation Times: The duration of antagonist pre-incubation and agonist stimulation can affect the measured inhibitory response, especially if binding kinetics are slow.
Solutions:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a uniform density for all experiments.[4]
-
Precise Agonist Concentration: Use a consistent concentration of the agonist, typically the EC80, for all antagonist assays. Prepare fresh agonist dilutions for each experiment.
-
Quality Control of Reagents: Use charcoal-stripped FBS to minimize the impact of endogenous ligands. Aliquot and store agonist and antagonist stocks at the recommended temperatures to avoid degradation from multiple freeze-thaw cycles.
-
Optimize and Standardize Incubation Times: Determine the optimal pre-incubation time for the antagonist to reach binding equilibrium before adding the agonist. Keep agonist stimulation time consistent across all experiments.
Issue 2: Complete Loss of Antagonist Activity
Potential Causes:
-
Compound Degradation: Improper storage or handling of the GPR132 Antagonist 1 stock solution can lead to its degradation.
-
Incorrect Assay Setup: Errors in the experimental protocol, such as omitting the antagonist or adding it at the wrong step, can result in a lack of inhibition.
-
Low Receptor Expression: The cell line used may not express sufficient levels of GPR132 for a robust antagonist response to be detected.
Solutions:
-
Verify Compound Integrity: Prepare a fresh stock solution of GPR132 Antagonist 1 from the powder. If possible, verify its identity and purity using analytical methods like LC-MS.
-
Review and Confirm Protocol: Carefully review the experimental protocol to ensure all steps are performed correctly. Include appropriate positive and negative controls to validate the assay performance.
-
Confirm Receptor Expression: Verify the expression of GPR132 in your cell line using techniques such as qPCR or western blotting. Consider using a cell line with higher or more stable receptor expression if necessary.
Issue 3: Unexpected Agonist Activity or a U-shaped Dose-Response Curve
Potential Causes:
-
Off-Target Effects: At high concentrations, GPR132 Antagonist 1 may interact with other receptors or cellular targets, leading to unintended signaling events.
-
Partial Agonism: Some compounds can act as partial agonists at higher concentrations, especially in highly sensitive assay systems or with high receptor expression levels.
-
Compound Cytotoxicity: At high concentrations, the antagonist may be toxic to the cells, leading to a decrease in signal that can be misinterpreted as agonist activity in some assay formats.
Solutions:
-
Test for Specificity: Use a GPR132 knockout cell line or a cell line that does not express the receptor to determine if the observed effects are GPR132-dependent.[5]
-
Evaluate a Wider Concentration Range: Test a broad range of antagonist concentrations to fully characterize the dose-response curve and identify any potential partial agonism.
-
Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to rule out that the observed effects are due to cell death.[6]
Data Presentation
Quantitative Data for GPR132 Antagonists
The following table summarizes the available quantitative data for GPR132 antagonists to provide a reference for expected potency. Note that IC50 values can vary depending on the cell line, agonist concentration, and assay format used.
| Antagonist | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| GPR132 Antagonist 1 (NOX-6-18) | GPR132 | Gαi Coupling | Not Specified | IC50 | 15.17 nM | [7] |
| GPR132 Antagonist 1 | GPR132 | Not Specified | Not Specified | EC50 | 0.075 µM | [3] |
| SB-583355 | G2A (GPR132) | IP-1 Accumulation | CHO-K1 | - | Potent Antagonist | [8] |
| Lysophosphatidylcholine (LPC) | G2A (GPR132) | Not Specified | Not Specified | IC50 | > 10 µM | [9] |
Experimental Protocols
Calcium Mobilization Assay for GPR132 Antagonists
This protocol is designed to measure the ability of a GPR132 antagonist to inhibit agonist-induced intracellular calcium release.
-
Cell Seeding: Plate cells expressing GPR132 (e.g., HEK293 or CHO cells) in a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Antagonist Addition: Wash the cells with assay buffer and add varying concentrations of GPR132 Antagonist 1. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a GPR132 agonist (e.g., 9-HODE) at a final concentration of EC80 and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: Calculate the antagonist's IC50 value by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
β-Arrestin Recruitment Assay for GPR132 Antagonists
This protocol measures the inhibition of agonist-induced β-arrestin recruitment to GPR132.
-
Cell Seeding: Plate cells co-expressing a tagged GPR132 and a tagged β-arrestin (e.g., PathHunter cells) in a white, solid-bottom 96-well plate and incubate overnight.
-
Antagonist Addition: Add serial dilutions of GPR132 Antagonist 1 to the wells and pre-incubate for an optimized duration at 37°C.
-
Agonist Stimulation: Add a GPR132 agonist at its EC80 concentration to all wells except the negative controls.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature to develop the signal.
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the IC50 of the antagonist from the dose-response curve.
Mandatory Visualizations
References
- 1. GPR132 antagonist 1 | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. GPR132 Knockout cell line (TPC-1) - CD Biosynsis [biosynsis.com]
- 6. Optimization and Characterization of an Antagonist for G-Protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
quality control for GPR132 antagonist 1 batches
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of GPR132 antagonist 1 batches. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for GPR132 antagonist 1?
For optimal stability, GPR132 antagonist 1 should be stored as a solid powder at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
2. What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of GPR132 antagonist 1.[1] It is soluble in DMSO at a concentration of ≥ 100 mg/mL.[1] For aqueous-based assays, it is crucial to ensure the final DMSO concentration is low (typically ≤0.1% to 0.5% v/v) to avoid solvent-induced cellular toxicity.[2]
3. My GPR132 antagonist 1 precipitates when I dilute it in my aqueous assay buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[2][3] Here are several strategies to address this:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution to gradually introduce the compound to the aqueous environment.[2]
-
Lower Final Concentration: The most straightforward solution is to reduce the final concentration of the antagonist in your assay.[2]
-
Use of Co-solvents: For in vivo experiments, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1] For in vitro assays, ensure the final concentration of any co-solvent is compatible with your cell line.
-
Sonication and Warming: Gentle warming to 37°C or brief sonication can help dissolve the compound.[1][2]
-
Use of Excipients: Solubilizing agents like cyclodextrins can be used to enhance aqueous solubility by forming inclusion complexes.[2][4]
4. What are the expected quality control specifications for a new batch of GPR132 antagonist 1?
A new batch of GPR132 antagonist 1 should meet specific criteria for identity, purity, and potency. The following table summarizes key specifications.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the expected structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥ 95% (typically >99%) | RP-HPLC |
| Potency (EC₅₀) | ~0.075 µM | Functional Cell-Based Assay |
| Residual Solvents | Within acceptable limits | GC-MS |
Quality Control Data
The following tables summarize the key quality control parameters for GPR132 antagonist 1.
Table 1: Physicochemical Properties of GPR132 Antagonist 1
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₅S |
| Molecular Weight | 359.40 |
| CAS Number | 898211-21-7 |
| Appearance | White to off-white solid |
| Purity | 99.72% |
Data sourced from MedchemExpress product information.[1]
Table 2: Solubility of GPR132 Antagonist 1
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 278.24 mM) |
| In vivo formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| In vivo formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a method used for the purity estimation of GPR132 modulators.[5]
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., Luna 10 µm C18(2) 100 Å, 250 x 4.6 mm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of GPR132 antagonist 1 in DMSO.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
Start with 90% Mobile Phase A.
-
Run a linear gradient from 90% to 5% Mobile Phase A over 13 minutes.
-
Hold at 5% Mobile Phase A for 7 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor absorbance at 254 nm and 280 nm.
-
Analysis: Calculate the purity by integrating the peak area of the main compound and any impurities. The purity should be ≥ 95%.[5]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of GPR132 antagonist 1.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of GPR132 antagonist 1 (e.g., 10 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Infusion: Directly infuse the sample into the ESI source or inject it through an LC system.
-
MS Analysis: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The expected [M+H]⁺ ion for GPR132 antagonist 1 (C₁₈H₁₇NO₅S) is m/z 360.40.
Protocol 3: Functional Antagonist Assay - Inositol Monophosphate (IP-1) Accumulation Assay
This cell-based assay measures the ability of GPR132 antagonist 1 to inhibit agonist-induced Gq signaling, which results in the accumulation of inositol monophosphate (IP-1).[5]
Materials:
-
CHO-K1 cells stably expressing human GPR132.
-
GPR132 agonist (e.g., 9-HODE).
-
IP-One assay kit.
-
Assay plates (e.g., 384-well white plates).
Procedure:
-
Cell Seeding: Seed the GPR132-expressing CHO-K1 cells into the assay plate and incubate overnight.
-
Antagonist Pre-incubation: Add varying concentrations of GPR132 antagonist 1 to the cells and incubate for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the GPR132 agonist (e.g., EC₈₀ concentration of 9-HODE) to the wells.
-
IP-1 Detection: Following incubation, lyse the cells and detect IP-1 accumulation according to the manufacturer's instructions for the IP-One assay kit.
-
Data Analysis: Plot the IP-1 signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | - High cell passage number leading to altered cell responsiveness.- Inconsistent cell seeding density.- Pipetting errors.[6] | - Use cells within a consistent and low passage number range.- Ensure a uniform cell suspension before seeding.- Calibrate pipettes regularly and use consistent pipetting techniques.[6] |
| Low potency or no antagonist activity | - Incorrect compound concentration due to solubility issues or degradation.- Inactive batch of the antagonist.- Problems with the agonist or cell line. | - Prepare fresh dilutions for each experiment.[6]- Confirm the identity and purity of the antagonist batch.- Verify the activity of the agonist and the responsiveness of the cell line. |
| High background signal in functional assays | - Cellular autofluorescence.- Reagent-specific issues.- High cell seeding density.[6] | - Use phenol red-free media.- Test reagents in cell-free wells to identify the source of the background.- Optimize cell seeding density.[6] |
| Compound precipitation in cell culture media | - Poor aqueous solubility of the antagonist. | - Perform a stepwise dilution from the DMSO stock.- Lower the final concentration of the antagonist.- Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).[3] |
Visualizations
Caption: GPR132 receptor signaling pathways.
Caption: Quality control workflow for GPR132 antagonist 1.
References
impact of serum on GPR132 antagonist 1 efficacy
Technical Support Center: GPR132 Antagonist 1
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using GPR132 antagonist 1, with a focus on overcoming challenges related to the presence of serum in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My GPR132 antagonist 1 is showing significantly lower potency (higher IC50) in my cell-based assay when I use serum-containing media. Why is this happening?
A1: Reduced antagonist potency in the presence of serum is a common issue in GPCR assays. Several factors could be responsible:
-
Protein Binding: The antagonist may bind to proteins in the serum, primarily albumin. This sequestration reduces the free concentration of the antagonist available to interact with the GPR132 receptor, leading to an apparent decrease in potency.
-
Endogenous Ligand Competition: Serum contains various lipids, such as N-acylamides and oxidized fatty acids, which can act as endogenous agonists for GPR132.[1] These endogenous ligands can compete with the antagonist for binding to the receptor, necessitating a higher concentration of the antagonist to achieve the same level of inhibition.
-
Antagonist Degradation: Serum contains enzymes (e.g., proteases, esterases) that could potentially degrade the antagonist, reducing its effective concentration over the course of the experiment.
Q2: I am observing high background signal and significant well-to-well variability in my GPR132 functional assay when using serum. What are the potential causes?
A2: High background and variability can be caused by:
-
Constitutive Receptor Activity: GPR132 is known to be activated by environmental cues like acidic pH.[2] Components within the serum could be activating the receptor, leading to a high basal signal before the addition of any experimental agonist.
-
Non-specific Serum Effects: Serum can have pleiotropic effects on cell health, signaling pathways, and the reporter systems used in functional assays (e.g., luciferase, fluorescent proteins), leading to inconsistent results.[3]
-
Endogenous GPCRs: The cell line used may express other endogenous GPCRs that are activated by serum components, potentially causing crosstalk with the GPR132 signaling pathway being measured.[3]
Q3: How can I mitigate the impact of serum on my GPR132 antagonist 1 experiments?
A3: To minimize serum-related interference, consider the following strategies:
-
Use Serum-Free Media: The most direct approach is to conduct the final stages of the assay (compound incubation and signal measurement) in a serum-free medium. Allow cells to attach and grow in serum-containing media, then switch to serum-free or low-serum media for the experiment itself.
-
Use Dialyzed Serum: If some serum is required for cell health, use dialyzed fetal bovine serum (FBS). The dialysis process removes small molecules, including many endogenous lipids and peptides that could activate GPR132, while retaining essential proteins.[1]
-
Quantify Free vs. Bound Antagonist: If you must use serum, consider performing experiments to determine the fraction of the antagonist bound to serum proteins. This can help in calculating the actual free concentration of the compound.
-
Run Appropriate Controls: Always include "serum-only" control wells (without the antagonist or agonist) to measure the basal signal induced by the serum itself.
Q4: What is the mechanism of action of GPR132?
A4: GPR132, also known as G2A, is a G-protein coupled receptor that can signal through multiple G protein subtypes, including Gαs, Gαi, and Gαq.[4][5] Activation of these pathways can lead to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium, influencing a wide range of cellular processes such as immune response, inflammation, and cell proliferation.[6][7][8]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve issues related to reduced GPR132 antagonist 1 efficacy, particularly in the presence of serum.
Logical Workflow for Troubleshooting Reduced Antagonist Efficacy
Caption: Troubleshooting flowchart for reduced GPR132 antagonist efficacy.
Quantitative Data Summary
The potency of GPR132 antagonists is determined by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency.
Table 1: Potency of GPR132 Modulators
| Compound | Type | Assay Type | Potency (EC50/IC50) | Reference |
|---|---|---|---|---|
| GPR132 antagonist 1 | Antagonist | Not Specified | EC50: 0.075 µM | [9] |
| GSK1820795A | Antagonist | Yeast-based | - | [1] |
| 8-gingerol | Agonist | CRE Luciferase | EC50: 0.44 µM | [10] |
| 9-HODE | Agonist | GPCR-Tango | EC50: 9.00 µM | [10] |
| N-palmitoylglycine | Agonist | β-arrestin | EC50: ~800 nM | [1][11] |
| NOX-6-18 | Antagonist | GPR132-Gi coupling | - |[12] |
Table 2: Hypothetical Impact of Serum on GPR132 Antagonist 1 Potency This table illustrates the potential "right-shift" in an antagonist's dose-response curve caused by increasing concentrations of serum.
| Serum Concentration | IC50 of GPR132 Antagonist 1 (µM) | Fold Shift in Potency |
| 0% (Serum-Free) | 0.075 | 1.0 (Baseline) |
| 1% FBS | 0.225 | 3.0 |
| 5% FBS | 0.975 | 13.0 |
| 10% FBS | 2.625 | 35.0 |
Experimental Protocols & Workflows
GPR132 Signaling Pathway
GPR132 activation by a ligand (e.g., 9-HODE) triggers a conformational change, allowing it to couple with intracellular G proteins. Depending on the G protein subtype (Gαs, Gαi, or Gαq), this leads to downstream signaling events such as the modulation of cAMP levels or the release of intracellular calcium. An antagonist blocks this initial activation step.
Caption: Simplified GPR132 signaling pathways.
Protocol: β-Arrestin Recruitment Assay (e.g., Tango/PathHunter)
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor, a hallmark of GPCR activation. It is a common method for screening both agonists and antagonists.[10][11][13]
Materials:
-
CHO or HEK293 cells stably co-expressing GPR132 fused to a transcription factor and β-arrestin fused to a protease.
-
White, clear-bottom 96-well or 384-well plates.
-
Assay Medium: Serum-free DMEM or Opti-MEM.
-
GPR132 Antagonist 1 (stock solution in DMSO).
-
GPR132 Agonist (e.g., 9-HODE) for stimulation.
-
Luciferase detection reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the engineered cells into 96-well plates at a density of 10,000-20,000 cells per well and culture for 24 hours.
-
Compound Preparation: Prepare serial dilutions of GPR132 antagonist 1 in serum-free assay medium. Also, prepare a solution of the GPR132 agonist at a concentration that gives ~80% of the maximal response (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted antagonist solutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of the agonist to all wells (except for the negative control wells).
-
Incubation: Incubate the plates for 6-18 hours at 37°C to allow for protease cleavage and reporter gene expression.
-
Signal Detection: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percentage of inhibition against the log concentration of the antagonist. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for Antagonist Characterization
Caption: Standard workflow for GPR132 antagonist functional testing.
References
- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 7. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydrocholic Acid (Dihydrocholide)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing dehydrocholic acid (DHCA) in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vivo effect of dehydrocholic acid?
A1: The primary in vivo effect of dehydrocholic acid is a potent hydrocholeresis, which is a marked increase in the volume of bile flow.[1][2][3] Unlike natural bile acids, it produces a bile with a lower concentration of bile acids, phospholipids, and cholesterol.[4][5][6]
Q2: What is the expected onset and duration of action of dehydrocholic acid?
A2: Following intravenous administration, dehydrocholic acid has a rapid onset of action. The duration of its choleretic effect is species-dependent. In rats and rabbits, the increased bile flow returns to control rates within 25-40 minutes. In dogs, the effect is more prolonged, lasting up to 120 minutes. In humans, over 80% of an infused dose is rapidly excreted into the bile.[7][8]
Q3: How is dehydrocholic acid metabolized and excreted?
A3: Dehydrocholic acid is primarily metabolized in the liver.[4] It undergoes reduction to form hydroxy-keto metabolites. These metabolites are then conjugated with glycine or taurine and subsequently excreted into the bile.[7][8] Very little dehydrocholic acid is secreted unchanged.[5]
Q4: What is the proposed molecular mechanism of action for dehydrocholic acid-induced choleresis?
A4: The precise molecular mechanism is not fully elucidated, but it is proposed to involve a "cholehepatic shunt" mechanism. One theory suggests that dehydrocholic acid and its metabolites are secreted across the canalicular membrane and then reabsorbed by the cholangiocytes, creating an osmotic gradient that drives bile flow. Additionally, some studies suggest it may increase the permeability of tight junctions between hepatocytes.[4] While many bile acids interact with the farnesoid X receptor (FXR) to regulate bile acid synthesis, the direct, primary choleretic effect of DHCA is thought to be more related to its osmotic activity in the biliary tract.[9]
Troubleshooting Guide
Issue 1: Weaker than expected or no choleretic effect is observed after administration.
-
Possible Cause 1: Inadequate Dose.
-
Solution: Ensure the dose is appropriate for the animal model being used. Consult literature for effective dose ranges in your specific species. Dosages can vary significantly between species.
-
-
Possible Cause 2: Improper Administration.
-
Solution: For rapid and robust effects, intravenous administration is typically used in experimental settings.[10] If using oral administration, be aware that absorption kinetics can influence the onset and magnitude of the response.[11] Ensure the compound is fully solubilized before administration.
-
-
Possible Cause 3: Anesthetic Effects.
-
Solution: Certain anesthetics can depress basal bile flow. Ensure that your control animals are treated with the same anesthetic regimen to accurately assess the drug-induced effect. Maintain stable anesthesia throughout the experiment.
-
Issue 2: A decrease in the concentration of biliary lipids (phospholipids, cholesterol) is observed.
-
Explanation: This is an expected effect of dehydrocholic acid.[4] It is known to uncouple bile salt secretion from phospholipid and cholesterol secretion, leading to a diluted bile with a lower lipid content. This is not an experimental artifact.
Issue 3: Animal shows signs of gastrointestinal distress (e.g., diarrhea).
-
Explanation: The significant increase in bile flow into the duodenum can sometimes lead to gastrointestinal side effects, such as diarrhea or abdominal discomfort.[11]
-
Solution: Monitor animals for adverse effects. If severe, consider adjusting the dose in subsequent experiments. This is a known pharmacological effect of choleretic agents.
-
Quantitative Data Summary
The duration of the choleretic action of dehydrocholic acid varies among different species. The following table summarizes key quantitative data from in vivo studies.
| Parameter | Species | Dosage | Route of Administration | Observed Effect | Duration of Action | Citation(s) |
| Bile Flow | Rat | 1, 2, 3, 4 µmol/min/100g BW | Intravenous Infusion | Induces choleresis | Diminished endogenous bile acid secretion within 30-60 min | [5] |
| Bile Flow | Rat | Not specified | Intravenous | Increased bile flow | Returns to control rate in 25-40 min | |
| Bile Flow | Rabbit | Not specified | Intravenous | Increased bile flow | Returns to control rate in 20-30 min | |
| Bile Flow | Dog | Not specified | Intravenous | Increased bile flow | Returns to control rate in 120 min | |
| Excretion | Human | 200 mg | Intravenous | Rapid excretion of metabolites | >80% of infused radioactivity excreted rapidly in bile | [7][8] |
Experimental Protocols
Protocol: Measurement of Choleretic Effect in Anesthetized Rats
This protocol provides a detailed methodology for assessing the in vivo duration of action of dehydrocholic acid by measuring bile flow in rats.
1. Animal Preparation: a. Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine). b. Maintain body temperature at 37°C using a heating pad. c. Perform a midline laparotomy to expose the abdominal cavity. d. Carefully locate the common bile duct. Cannulate the bile duct with a polyethylene catheter (e.g., PE-10) proximal to the duodenum to allow for bile collection. e. Cannulate the jugular vein for intravenous administration of dehydrocholic acid.
2. Acclimatization and Basal Bile Flow Measurement: a. Allow the animal to stabilize for a 30-minute period after surgery. b. Collect bile into pre-weighed tubes at 10-minute intervals. c. Determine the bile flow rate by weight, assuming a bile density of 1.0 g/mL. d. Establish a stable basal bile flow rate for at least three consecutive collection periods.
3. Administration of Dehydrocholic Acid: a. Prepare a solution of dehydrocholic acid in a suitable vehicle (e.g., saline with pH adjustment or a low percentage of a solubilizing agent like DMSO). b. Administer the dehydrocholic acid solution as an intravenous bolus or infusion via the cannulated jugular vein. A vehicle-only control group should be run in parallel.
4. Post-Administration Bile Collection and Analysis: a. Continue to collect bile in 10-minute intervals for at least 90-120 minutes after administration. b. Record the volume (or weight) of bile for each interval. c. Plot the bile flow rate (µL/min/100g body weight) over time. d. From the plotted data, determine the onset of action, time to peak effect, and the total duration of the choleretic effect (time until bile flow returns to baseline).
Visualizations
References
- 1. Effect of dehydrocholic, chenodeoxycholic, and taurocholic acids on the excretion of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the origin of biliary phospholipid. Effect of dehydrocholic acid and cholic acid infusions on hepatic and biliary phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Dehydrocholic Acid used for? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]
appropriate negative controls for GPR132 antagonist experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with GPR132 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a GPR132 antagonist experiment?
A1: To ensure the specificity of your GPR132 antagonist, it is crucial to include a panel of negative controls. The following are highly recommended:
-
Vehicle Control: This is the most fundamental control and establishes the baseline response in the absence of the antagonist. The vehicle (e.g., DMSO, saline) should be used at the same final concentration as in the experimental wells.[1]
-
Cells Not Expressing GPR132: Using a parental cell line that does not endogenously express GPR132 or a mock-transfected cell line is the "gold standard" for demonstrating target specificity.[2] This control confirms that the observed effect is dependent on the presence of the GPR132 receptor.
-
Inactive Structural Analog of the Antagonist: If available, a structurally similar but biologically inactive analog of your antagonist is an excellent control. This helps to rule out off-target effects that might be caused by the chemical scaffold of the antagonist itself.
-
Unrelated GPCR Control: To assess the selectivity of your antagonist, it is beneficial to test it against an unrelated GPCR, preferably one that signals through a similar pathway. This helps to identify non-specific GPCR inhibitors.[2]
Q2: My GPR132 antagonist shows activity in the parental cell line that does not express GPR132. How should I interpret this?
A2: Activity in a GPR132-negative cell line suggests that your antagonist may have off-target effects. This means it could be interacting with other cellular components to produce the observed response. It is crucial to investigate these off-target effects further to validate your antagonist's specificity for GPR132. Consider screening your compound against a broader panel of GPCRs or other potential targets.
Q3: What is the appropriate concentration of agonist to use when testing a GPR132 antagonist?
A3: When characterizing a GPR132 antagonist, it is common to use an agonist concentration that elicits a submaximal response, typically the EC80 (the concentration that produces 80% of the maximal response).[3] Using a concentration at the steep part of the agonist's dose-response curve allows for a sensitive detection of inhibition by the antagonist.
Q4: How can I be sure that my compound is acting as an antagonist and not an inverse agonist?
A4: An antagonist blocks the effect of an agonist, while an inverse agonist reduces the constitutive (basal) activity of a receptor. To distinguish between the two, you need to measure the basal activity of GPR132 in your assay system in the absence of any agonist. If your compound reduces this basal activity, it is acting as an inverse agonist. If it only blocks the agonist-induced response and has no effect on the basal signal, it is a neutral antagonist.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in vehicle control wells | Cell health issues (over-confluent, high passage number) | Ensure cells are healthy, within the optimal passage number range, and plated at the correct density. |
| Assay buffer components interfering with the signal | Test different assay buffer formulations. Ensure the pH and ionic strength are optimal for the assay. | |
| Contamination (microbial or chemical) | Use sterile techniques and fresh reagents. Test for mycoplasma contamination. | |
| Inconsistent results between experiments | Variability in cell passage number or seeding density | Maintain a consistent cell culture protocol, including passage number and seeding density for all experiments. |
| Reagent instability (agonist or antagonist) | Prepare fresh dilutions of agonists and antagonists for each experiment from frozen stocks. Avoid repeated freeze-thaw cycles. | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. | |
| Antagonist appears to have agonist activity | The compound may be a partial agonist. | Test the compound in the absence of an agonist across a wide range of concentrations to determine if it can activate GPR132 on its own. |
| Off-target agonist effects | Test the compound in a GPR132-negative cell line to see if the agonist activity persists. | |
| No inhibition observed with the antagonist | Antagonist concentration is too low. | Perform a dose-response experiment with a wider range of antagonist concentrations. |
| The antagonist is not cell-permeable (for intracellular targets). | If the antagonist target site is intracellular, ensure the compound can cross the cell membrane. | |
| The chosen agonist is too potent or used at too high a concentration. | Use a lower concentration of the agonist (e.g., EC50) to increase the sensitivity of the inhibition assay. |
GPR132 Signaling Pathway and Antagonist Action
GPR132, also known as G2A, is a G protein-coupled receptor that can be activated by various ligands, including lactate and the fatty acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE).[4] Upon activation, GPR132 can couple to different G proteins, primarily Gq and Gi, leading to downstream signaling cascades. Gq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC). Gi activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. A GPR132 antagonist would bind to the receptor and block the binding of these endogenous agonists, thereby inhibiting the downstream signaling events.
Experimental Workflow for GPR132 Antagonist Validation
A typical workflow for validating a GPR132 antagonist involves a series of in vitro assays to confirm its potency, selectivity, and mechanism of action.
Quantitative Data Summary
| Compound | Compound Type | Assay | Potency (IC50/EC50) | Reference |
| GSK1820795A | Antagonist | β-arrestin recruitment | - | [5] |
| SB-583355 | Antagonist | IP-One | - | [5] |
| NOX-6-18 | Antagonist | GPR132-Gi coupling | 15.17 nM (IC50) | [6] |
| 9-HODE | Agonist | IP-One | ~0.5 µM (EC50) | [7] |
| N-palmitoylglycine | Agonist | - | Similar to 9-HODE | [7] |
| GPR132 antagonist 1 | Antagonist | Not specified | 0.075 µM (EC50) | [7] |
Detailed Experimental Protocols
Calcium Flux Assay for GPR132 Antagonist Screening
This protocol describes a method to measure changes in intracellular calcium concentration in response to GPR132 activation and its inhibition by an antagonist.
Materials:
-
HEK293 cells stably expressing human GPR132.
-
Parental HEK293 cells (negative control).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).
-
GPR132 agonist (e.g., 9-HODE).
-
Test GPR132 antagonist.
-
Vehicle (e.g., DMSO).
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an automated injection system.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR132-expressing HEK293 cells and parental HEK293 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium.
-
Prepare the calcium dye working solution in assay buffer according to the manufacturer's instructions.
-
Add the dye solution to each well and incubate for 1 hour at 37°C.[1]
-
-
Compound Preparation:
-
Prepare serial dilutions of the GPR132 antagonist in assay buffer. The final vehicle concentration should be consistent across all wells (typically ≤ 0.5%).
-
Prepare the GPR132 agonist at a concentration corresponding to its EC80.
-
-
Antagonist Incubation:
-
After dye loading, wash the cells with assay buffer (optional, depending on the dye used).
-
Add the diluted antagonist solutions to the respective wells. For control wells, add vehicle only.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the agonist solution into all wells simultaneously.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (agonist only) to determine the percent inhibition for each antagonist concentration.
-
Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Beta-Arrestin Recruitment Assay for GPR132 Antagonist Characterization
This assay measures the recruitment of β-arrestin to GPR132 upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization.
Materials:
-
Cells engineered to express GPR132 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® cells).
-
Culture medium and assay buffer.
-
GPR132 agonist.
-
Test GPR132 antagonist.
-
Vehicle (e.g., DMSO).
-
White-walled, clear-bottom microplates.
-
Luminometer.
-
Detection reagents specific to the assay technology.
Procedure:
-
Cell Plating:
-
Plate the cells in the microplates and incubate overnight.[3]
-
-
Compound Addition:
-
Prepare serial dilutions of the antagonist in assay buffer.
-
Add the antagonist dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.[3]
-
-
Agonist Stimulation:
-
Add the GPR132 agonist at its EC80 concentration to all wells except the negative control wells.
-
Incubate for 60-90 minutes at 37°C.[3]
-
-
Detection:
-
Measurement:
-
Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background signal (no agonist control) from all other readings.
-
Normalize the data to the maximum signal (agonist only) to calculate the percent inhibition for each antagonist concentration.
-
Plot the percent inhibition against the antagonist concentration and determine the IC50 value.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 7. medchemexpress.com [medchemexpress.com]
GPR132 Functional Assays: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with G-protein coupled receptor 132 (GPR132), also known as G2A. Find detailed protocols and solutions to common artifacts encountered during functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High background signal in my reporter assay (e.g., NFAT, SRE, CRE).
Question: I am performing a luciferase reporter assay to measure GPR132 activity, but the signal in my unstimulated/vehicle-treated cells is very high, leading to a poor signal-to-background ratio. What could be the cause and how can I fix it?
Answer: High background in GPR132 reporter assays is a common issue and can be attributed to several factors, most notably the receptor's inherent constitutive activity. GPR132 has been shown to be constitutively active, capable of signaling in the absence of an agonist, particularly through pathways that inhibit cAMP production.[1][2][3][4][5] This can lead to elevated baseline reporter activity.
Troubleshooting Steps:
-
Optimize Receptor Expression Level: Overexpression of GPR132 can exacerbate constitutive activity.
-
Solution: Titrate the amount of GPR132 plasmid DNA used for transfection. Reducing the DNA concentration can lower the receptor expression to a level that minimizes baseline signaling while still providing a sufficient window for agonist-induced activation.
-
-
Serum Starvation: Components in fetal bovine serum (FBS) can sometimes weakly activate GPCRs.
-
Solution: After transfection, switch to a low-serum (0.5-1%) or serum-free medium for 12-24 hours before adding your test compounds. This minimizes non-specific activation.
-
-
Cell Density: Plating cells too densely can lead to artifacts.
-
Solution: Optimize cell seeding density. Ensure cells are in the logarithmic growth phase and form a consistent monolayer.[6]
-
-
Reporter and Plasmid Integrity:
-
Solution: Verify the integrity of your reporter plasmid and ensure the response element (e.g., NFAT, CRE) is appropriate for the GPR132 signaling pathway you are investigating. GPR132 couples to multiple G-proteins (Gq, Gs, Gi, G12/13), so ensure your reporter matches the expected downstream signal (e.g., NFAT for Gq/Ca2+, CRE for Gs/Gi/cAMP).[7][8]
-
-
Consider an Inverse Agonist: If the issue is high constitutive activity, an inverse agonist can stabilize the receptor in an inactive state and reduce baseline signaling.
Issue 2: No significant signal window in my Calcium Flux Assay.
Question: I am not observing a robust increase in intracellular calcium upon agonist stimulation in my GPR132-expressing cells. How can I improve my assay window?
Answer: A poor signal window in a calcium flux assay can stem from issues with the cells, the reagents, or the instrumentation. GPR132 is known to couple to Gq, which activates phospholipase C (PLC) and leads to intracellular calcium mobilization, so this assay is a valid readout for receptor activation.[9][10]
Troubleshooting Steps:
-
Confirm Functional Gq Coupling: Ensure your cell line has the necessary machinery to couple GPR132 to the calcium signaling pathway. Co-expression of a promiscuous G-protein like Gα15 or Gα16 can sometimes enhance coupling for receptors with weak Gq signaling.
-
Optimize Dye Loading: Inadequate loading of calcium-sensitive dyes (e.g., Fluo-8, Indo-1) is a common problem.[11][12][13]
-
Solution: Titrate the dye concentration and optimize loading time and temperature (e.g., 30-60 minutes at 37°C). Ensure the use of a dispersing agent like Pluronic F-127 to aid dye entry into the cells.[12]
-
-
Check Cell Health: Only healthy, well-adhered cells will respond optimally.
-
Solution: Visually inspect cells before the assay. Do not use cells that are overgrown or have been passaged too many times. Ensure gentle handling during dye loading and washing steps to prevent cell detachment or stress.[14]
-
-
Use a Positive Control:
-
Solution: Use a positive control like Ionomycin or ATP to confirm that the cells are capable of fluxing calcium and that the dye and instrument are working correctly.[13]
-
The table below illustrates how optimizing assay parameters can improve the signal window. Data is represented as Relative Fluorescence Units (RFU).
| Condition | Vehicle (RFU) | Agonist (RFU) | Signal-to-Background (S/B) Ratio | Interpretation |
| Baseline (Suboptimal) | 15,200 | 22,800 | 1.5 | Poor assay window. |
| Optimized: Cell Density | 12,100 | 30,250 | 2.5 | Reduced background, improved signal. |
| Optimized: Dye Loading | 11,500 | 49,450 | 4.3 | Optimal dye concentration significantly boosts signal. |
| Optimized: All Parameters | 11,800 | 76,700 | 6.5 | A robust and reliable assay window is achieved. |
Issue 3: High variability between replicate wells.
Question: My data shows significant well-to-well variability, making it difficult to get reliable EC50 values. What are the common causes of this?
Answer: High variability can invalidate your results and typically points to inconsistencies in assay setup and execution.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary cause of variability.
-
Solution: Ensure a single-cell suspension before plating. After dispensing cells, gently rock the plate in north-south and east-west directions to ensure even distribution. Avoid swirling, which can cause cells to accumulate at the well edges.
-
-
Pipetting Errors: Inaccurate or inconsistent reagent addition, especially of agonists, will lead to variable responses.
-
Solution: Use calibrated pipettes. For compound addition, consider using a multichannel pipette or an automated liquid handler to add reagents to all wells simultaneously and minimize timing differences.[15]
-
-
Edge Effects: Wells on the edge of the plate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells of the plate for experimental data. Fill them with sterile water or media to create a humidity barrier.[16]
-
-
Compound Precipitation: Test compounds may not be fully soluble in the assay buffer.
-
Solution: Check the solubility of your compounds. Use a small amount of DMSO to dissolve them, but keep the final DMSO concentration in the assay low (<0.5%) and consistent across all wells.
-
GPR132 Signaling Pathways & Assay Workflows
GPR132 Signaling Pathways
GPR132 activation can trigger multiple G-protein-dependent signaling cascades as well as β-arrestin recruitment.[7][8] Understanding these pathways is crucial for selecting the appropriate functional assay.
References
- 1. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. journals.plos.org [journals.plos.org]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluo-8 Calcium Flux Assay Kit - No Wash (ab112129) | Abcam [abcam.co.jp]
- 13. bu.edu [bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. goldbio.com [goldbio.com]
- 16. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
Validating the Antagonistic Activity of Dihydrocholide on GPR132: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihydrocholide's antagonistic activity on the G protein-coupled receptor 132 (GPR132), also known as G2A, with other known antagonists. The information is supported by experimental data and detailed protocols to assist in the validation and assessment of these compounds.
Comparative Analysis of GPR132 Antagonists
The antagonistic potency of dihydrocholide and other selective GPR132 antagonists has been evaluated using various in vitro functional assays. The following table summarizes their reported potencies. It is important to note that while dihydrocholide (also referred to as GPR132 antagonist 1) is described as an antagonist, its potency is reported as an EC50 value, which typically characterizes agonists. For the purpose of this comparison, this value is presented as reported in the available literature.
| Antagonist | Alternative Names | Reported Potency | Assay Type | Reference |
| Dihydrocholide | GPR132 antagonist 1 | EC50: 0.075 µM | Not Specified | [1][2] |
| NOX-6-18 | - | IC50: 17 nM (0.017 µM) | Not Specified | |
| Synthetic Antagonist | - | IC50: 15.17 nM (0.015 µM) | Gαi Coupling Assay | [3] |
| GSK1820795A | Telmisartan analog | pIC50: 7.8 (IC50: ~15.8 nM or 0.016 µM) | β-arrestin Recruitment Assay | [4] |
| SB-583355 | Compound 56 | Potent Antagonist (IC50 not specified) | IP-One Assay | [5][6] |
GPR132 Signaling Pathways and Antagonist Validation
GPR132 activation initiates downstream signaling through multiple G protein subtypes, primarily Gαq, Gαi, and Gαs. These pathways lead to the modulation of second messengers such as inositol phosphates (via Gαq), cyclic AMP (cAMP, via Gαi and Gαs), and the recruitment of β-arrestin. The validation of GPR132 antagonists involves quantifying their ability to inhibit the signaling induced by a known GPR132 agonist.
Experimental Protocols for Antagonist Validation
The following are detailed methodologies for key functional assays used to validate the antagonistic activity of compounds targeting GPR132.
Inositol Monophosphate (IP-One) Accumulation Assay (for Gαq pathway)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, to measure Gαq-coupled receptor activation.
Detailed Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR132 in a suitable medium (e.g., Ham's F-12) supplemented with 10% FBS and selection antibiotics.
-
Cell Seeding: Seed the cells into white, 384-well microplates at a density of approximately 15,000 cells per well and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the antagonist compound at various concentrations in a stimulation buffer containing LiCl. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a known GPR132 agonist (e.g., 9-HODE) at a pre-determined EC80 concentration to all wells (except for negative controls) and incubate for 30-60 minutes at 37°C.
-
Detection: Add the HTRF® IP-One detection reagents (IP1-d2 conjugate and anti-IP1 Europium Cryptate) to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Signal Measurement: Measure the HTRF signal at 620 nm and 665 nm using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the antagonist concentration-response curves to determine the IC50 value.
cAMP Accumulation Assay (for Gαi/Gαs pathways)
This assay measures changes in intracellular cyclic AMP (cAMP) levels to determine the effect of an antagonist on Gαi or Gαs-coupled GPR132 signaling.
Detailed Protocol:
-
Cell Culture and Seeding: As described for the IP-One assay.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist in the presence of a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes.
-
Agonist Stimulation:
-
For Gαi coupling: Add a GPR132 agonist along with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
For Gαs coupling: Add the GPR132 agonist alone.
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and add the cAMP detection reagents (e.g., HTRF or luminescence-based kits).
-
Signal Measurement: Measure the signal according to the assay kit manufacturer's instructions.
-
Data Analysis: Generate antagonist concentration-response curves to determine the IC50 values. For Gαi-coupled receptors, the antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132, a key event in receptor desensitization and G protein-independent signaling.
Detailed Protocol:
-
Cell Culture: Use a cell line engineered to co-express GPR132 fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® cells).
-
Cell Seeding: Seed the cells in a white, clear-bottom 384-well plate and incubate overnight.
-
Antagonist Pre-incubation: Add the antagonist at various concentrations to the cells and incubate for 30 minutes at 37°C.[7]
-
Agonist Stimulation: Add a known GPR132 agonist at its EC80 concentration.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment and enzyme complementation.[7]
-
Detection: Add the detection reagent containing the enzyme substrate.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal.
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[8]
Calcium Mobilization Assay (for Gαq pathway)
This assay measures transient increases in intracellular calcium levels upon GPR132 activation.
Detailed Protocol:
-
Cell Culture and Seeding: Seed GPR132-expressing cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Antagonist Pre-incubation: Wash the cells and add the antagonist at various concentrations.
-
Signal Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject the GPR132 agonist and immediately begin monitoring the fluorescence intensity over time.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence peak. Plot the inhibition of the calcium response against the antagonist concentration to determine the IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 4. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to GPR132 Antagonists: GPR132 Antagonist 1 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR132 antagonist 1 against other notable GPR132 inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most suitable compounds for their studies of G protein-coupled receptor 132 (GPR132), also known as G2A. This receptor is a promising therapeutic target due to its involvement in various physiological and pathological processes, including immune responses, inflammation, and cancer.[1]
Quantitative Data Summary
The following table summarizes the reported potency of GPR132 antagonist 1 and two other widely used GPR132 inhibitors, SB-583355 and GSK1820795A. This data is crucial for comparing the efficacy of these compounds in inhibiting GPR132 activity.
| Compound | Alternative Names | Potency (IC50/EC50) | Assay Type |
| GPR132 antagonist 1 | NOX-6-18, GPR132-B-160 | EC50: 0.075 μM [2][3][4] IC50: 17 nM [5][6] | Not specified |
| SB-583355 | Not specified | Not explicitly found in searches | Not specified |
| GSK1820795A | Telmisartan analog | IC50: 0.006 μM (6 nM) [7] | Not specified |
Performance Comparison
GPR132 antagonist 1 (NOX-6-18) has demonstrated potent antagonist activity with a reported EC50 of 75 nM and an IC50 of 17 nM.[2][3][4][5][6] It has been identified as a selective GPR132 antagonist that can modulate macrophage reprogramming within pancreatic islets, suggesting its potential in metabolic disease research.[5][8]
GSK1820795A , a telmisartan analog, emerges as a highly potent antagonist with a reported IC50 of 6 nM.[7] Its high potency makes it a valuable tool for in vitro studies requiring strong and specific inhibition of GPR132.
Signaling Pathways and Mechanism of Action
GPR132 is known to couple to several G protein families, including Gαi and Gαq, and is involved in various signaling cascades, particularly in immune cells like macrophages.[9] Antagonists of GPR132 function by blocking the binding of endogenous ligands, such as 9-hydroxyoctadecadienoic acid (9-HODE), thereby inhibiting downstream signaling.
One of the key pathways regulated by GPR132 in macrophages is the MyD88-PI3K-AKT signaling cascade , which is crucial for cell migration.[9][10] GPR132 activation can also lead to Src phosphorylation , which is implicated in macrophage senescence and lipid uptake.[11] By blocking these pathways, GPR132 antagonists can modulate macrophage function, which has implications for inflammatory diseases and cancer.[1]
Below are diagrams illustrating the GPR132 signaling pathway and a general experimental workflow for characterizing GPR132 antagonists.
Caption: GPR132 signaling in macrophages.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of GPR132 inhibitors. Below are outlines for key in vitro assays used to characterize their activity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132, a hallmark of GPCR activation.
Objective: To determine the ability of a compound to antagonize agonist-induced β-arrestin recruitment to GPR132.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing GPR132 and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).
-
GPR132 agonist (e.g., 9-HODE).
-
Test compounds (GPR132 antagonist 1 and alternatives).
-
Assay buffer and substrate for the reporter system.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the stable cell line in 96- or 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the antagonist compounds to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the GPR132 agonist (typically EC80) to all wells, except for the negative control.
-
Incubation: Incubate the plates to allow for β-arrestin recruitment.
-
Detection: Add the reporter substrate and measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Plot the signal against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for β-Arrestin Recruitment Assay.
cAMP Assay
This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a second messenger modulated by Gαi-coupled receptors like GPR132.
Objective: To determine the ability of a compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells expressing GPR132.
-
Forskolin (to stimulate cAMP production).
-
GPR132 agonist (e.g., 9-HODE).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader.
Procedure:
-
Cell Plating: Plate GPR132-expressing cells in a suitable microplate.
-
Compound Pre-treatment: Treat cells with serial dilutions of the antagonist compounds.
-
Stimulation: Add a mixture of forskolin and a GPR132 agonist to the wells.
-
Incubation: Incubate to allow for modulation of cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Data Analysis: Determine the IC50 values by plotting the cAMP signal against the antagonist concentration.
Conclusion
GPR132 antagonist 1, along with GSK1820795A and SB-583355, represent valuable chemical tools for investigating the function of GPR132. The choice of antagonist will depend on the specific experimental needs, with GSK1820795A offering the highest reported potency for in vitro assays. GPR132 antagonist 1 provides a potent alternative with demonstrated effects on macrophage biology, making it particularly relevant for studies on inflammation and metabolic diseases. The provided experimental protocols offer a foundation for the rigorous characterization and comparison of these and other GPR132 inhibitors.
References
- 1. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactate-Activated GPR132-Src Signal Induces Macrophage Senescence and Aggravates Atherosclerosis Under Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: GPR132 Antagonist 1 vs. Broader NOX Inhibition Strategies
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GPR132 antagonist 1, also identified as NOX-6-18, with the broader therapeutic strategy of inhibiting NADPH oxidase (NOX) enzymes. While initial inquiries may suggest a comparison between two distinct molecules, "GPR132 antagonist 1 (dihydrocholide)" and "NOX-6-18," available data indicates these names refer to the same active compound. Therefore, this guide will first present a comprehensive profile of this specific GPR132 antagonist and then contrast its targeted approach with the mechanisms and implications of general NOX inhibition.
Part 1: Profile of GPR132 Antagonist 1 (NOX-6-18)
GPR132 antagonist 1, also known as NOX-6-18, is a selective antagonist of the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][2] This receptor is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cell proliferation.[3] GPR132 is highly expressed in macrophages and is a sensor for lactate in the tumor microenvironment, mediating macrophage polarization and cancer metastasis.[4]
Recent research has highlighted the role of the GPR132-Gi signaling pathway in the reprogramming of islet-resident macrophages, which contributes to chronic inflammation in type 2 diabetes.[5][6] NOX-6-18 was rationally designed based on the cryo-electron microscopy structures of GPR132 bound to its endogenous agonists.[5][6]
GPR132 antagonists function by binding to the GPR132 receptor and inhibiting its activity.[3] By blocking this receptor, antagonists like NOX-6-18 can prevent downstream signaling cascades that lead to inflammation and other cellular responses.[3] In the context of metabolic disease, NOX-6-18 has been shown to modulate the reprogramming of macrophages within pancreatic islets.[5][6]
| Parameter | GPR132 Antagonist 1 (NOX-6-18) | Data Source(s) |
| Target | G protein-coupled receptor 132 (GPR132/G2A) | [1][2] |
| EC50 (GPR132 antagonism) | 0.075 µM (as dihydrocholide) | [7][8][9] |
| EC50 (insulin secretion) | 0.7 µM (as dihydrocholide) | [7][8][9] |
| In Vivo Efficacy | Decreases weight gain and enhances glucose metabolism in high-fat diet-fed mice. | [5][6] |
| Chemical Formula | C18H17NO5S | [1] |
| CAS Number | 898211-21-7 | [2] |
Part 2: GPR132 Antagonism vs. Broad-Spectrum NOX Inhibition
A key therapeutic strategy for diseases involving inflammation and oxidative stress is the inhibition of NADPH oxidases (NOX).[10][11] These enzymes are a major source of reactive oxygen species (ROS), which, in excess, can lead to cellular damage.[11][12] This section compares the targeted approach of GPR132 antagonism with the broader effects of inhibiting the NOX enzyme family.
| Feature | GPR132 Antagonism (e.g., NOX-6-18) | NOX Inhibition (e.g., Apocynin, GKT137831) |
| Primary Target | GPR132, a G protein-coupled receptor. | NADPH Oxidase (NOX) enzyme family (various isoforms). |
| Mechanism of Action | Blocks receptor activation by endogenous ligands, modulating specific downstream signaling pathways (e.g., macrophage polarization).[3] | Prevents the generation of reactive oxygen species (ROS) by inhibiting NOX enzyme activity or assembly of the enzyme complex.[13] |
| Therapeutic Rationale | To correct aberrant cell signaling in specific cell types (e.g., macrophages) that drive pathology. | To reduce overall oxidative stress and its damaging consequences.[10] |
| Specificity | Highly specific to the GPR132 receptor. | Varies from pan-NOX inhibitors to isoform-selective inhibitors (e.g., NOX1 or NOX4 specific).[13][14] |
| Potential Advantages | More targeted effect, potentially leading to fewer off-target side effects. Addresses a specific signaling node upstream of inflammation. | Broadly applicable to diseases driven by oxidative stress. Can impact multiple downstream pathological processes simultaneously. |
| Potential Disadvantages | Efficacy may be limited to pathologies where GPR132 signaling is a key driver. | Broad inhibition of ROS production may interfere with essential physiological signaling roles of ROS. Off-target effects are a concern for many non-selective inhibitors.[15] |
Experimental Protocols
This protocol is adapted from methods used to characterize G2A/GPR132 receptor activation and antagonism.[16]
-
Cell Culture: Culture CHO-K1 cells stably co-expressing human GPR132 and a promiscuous G-protein (e.g., GNA11) in a suitable growth medium.
-
Cell Seeding: Seed the cells into 384-well white tissue culture plates at a density of approximately 12,500 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR132 antagonist (e.g., NOX-6-18) in a stimulation buffer containing LiCl.
-
Assay Procedure: a. Wash the cells with stimulation buffer. b. Add the antagonist dilutions to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C. c. Add a known agonist of GPR132 (e.g., 9-HODE) at a concentration that elicits a submaximal response (e.g., EC80). d. Incubate the plate for 90 minutes at 37°C.
-
Detection: a. Lyse the cells and detect the accumulated inositol monophosphate (IP-1) using a commercially available HTRF-based IP-One assay kit, following the manufacturer's instructions. b. Read the fluorescence on a compatible plate reader.
-
Data Analysis: Calculate the IC50 value of the antagonist by fitting the dose-response data to a four-parameter logistic equation.
This protocol outlines a general method for screening NOX inhibitors by measuring cellular ROS production.[17][18]
-
Cell Culture: Use a cell line known to express the NOX isoform of interest (e.g., HEK293 cells transfected with NOX subunits, or phagocytic cells like HL-60).
-
Cell Preparation: Suspend cells in a suitable buffer (e.g., HBSS with HEPES and DTPA) at a concentration of 1 x 10^5 cells/mL.
-
Compound Incubation: a. Dispense the test inhibitors into a 96-well plate. b. Add the cell suspension to the wells and incubate for 30 minutes to allow for cell uptake of the inhibitors.
-
ROS Detection: a. Add a ROS-sensitive probe. For superoxide, Amplex Red with horseradish peroxidase (HRP) can be used to detect hydrogen peroxide (a downstream product). b. Add a stimulus to activate NOX enzymes (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
Measurement: Measure the fluorescence (or absorbance, depending on the probe) over time using a plate reader.
-
Data Analysis: Determine the inhibitory effect of the compounds by comparing the rate of ROS production in treated wells to vehicle-treated control wells. Calculate IC50 values from dose-response curves.
Conclusion
GPR132 antagonist 1 (NOX-6-18) represents a highly targeted approach to mitigating inflammation and metabolic dysregulation by focusing on the specific signaling role of GPR132 in immune cells, particularly macrophages. This strategy offers the potential for high specificity and reduced off-target effects compared to broader therapeutic interventions.
In contrast, the inhibition of NOX enzymes provides a more generalized approach to reducing oxidative stress, a common pathological factor in many diseases. While potentially effective across a wider range of conditions, the development of NOX inhibitors faces challenges related to isoform selectivity and the potential for disrupting the physiological roles of ROS in cellular signaling.
The choice between these strategies depends on the specific disease context. For pathologies where the GPR132 signaling axis is a clearly defined and dominant driver, a targeted antagonist like NOX-6-18 may be advantageous. For diseases characterized by widespread oxidative stress from multiple sources, a carefully selected, isoform-specific NOX inhibitor could be a more appropriate therapeutic option. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of both approaches.
References
- 1. GPR132 antagonist 1 | C18H17NO5S | CID 4319354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GPR132 antagonist 1 (NOX-6-18) [sigmaaldrich.com]
- 3. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nox as a target for diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rational Design and Delivery of NOX-Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydrocholide and GSK1820795A for GPR132 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two antagonists for the G protein-coupled receptor 132 (GPR132): dihydrocholide (also known as GPR132 antagonist 1 or NOX-6-18) and GSK1820795A. GPR132, an emerging therapeutic target, is implicated in various physiological processes, including immune responses and metabolic diseases. This document summarizes their inhibitory performance, presents detailed experimental methodologies, and visualizes key pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Performance Comparison
The inhibitory activities of dihydrocholide and GSK1820795A against GPR132 have been quantified in different experimental settings. A summary of their potencies is presented below.
| Compound | Synonym(s) | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |
| Dihydrocholide | GPR132 antagonist 1, GPR132-B-160 | Not Specified | EC₅₀ = 75 nM | [1][2][3][4] |
| NOX-6-18 | GPR132-B-160 | Not Specified | IC₅₀ = 17 nM | [1][5][6] |
| GSK1820795A | N/A | β-arrestin Recruitment | pIC₅₀ = 7.8 (IC₅₀ ≈ 15.8 nM) |
Note: Dihydrocholide, GPR132 antagonist 1, and NOX-6-18 (CAS 898211-21-7) are used interchangeably in the literature to refer to the same chemical entity. The difference in reported potency values (EC₅₀ vs. IC₅₀) may be attributable to different assay conditions or if one refers to the dihydrocholide salt and the other to the free base.
GPR132 Signaling Pathways
GPR132 is known to couple to multiple intracellular signaling cascades upon activation by its endogenous ligands, such as N-acylamides. These pathways include the Gq/11-protein pathway leading to calcium mobilization, and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling. Antagonists like dihydrocholide and GSK1820795A act by blocking these agonist-induced signaling events.
Experimental Protocols
Detailed methodologies for key assays used to characterize GPR132 antagonists are provided below. These protocols are based on established principles for studying G protein-coupled receptors.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to GPR132 upon agonist stimulation, a key step in receptor desensitization and signaling. Antagonists are quantified by their ability to inhibit this agonist-induced interaction.
Principle: Enzyme fragment complementation (EFC) is a common technology used for this assay. GPR132 is fused to a small enzyme fragment (e.g., ProLink™), and β-arrestin is fused to the larger, complementary fragment (e.g., Enzyme Acceptor). Upon agonist-induced interaction of GPR132 and β-arrestin, the enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).
Detailed Protocol:
-
Cell Culture: Utilize a cell line (e.g., CHO-K1 or HEK293) stably co-expressing the GPR132-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein. Culture cells in appropriate media supplemented with serum and antibiotics.
-
Cell Plating: Seed the cells into white, clear-bottom 96-well or 384-well microplates at a density optimized for the cell line and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the antagonist (dihydrocholide or GSK1820795A) in an appropriate assay buffer. Also, prepare a solution of a known GPR132 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Incubation: Add the diluted antagonist solutions to the cell plates and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for compound binding to the receptor.
-
Agonist Stimulation: Add the agonist solution to the wells and incubate for a specified period (e.g., 60-90 minutes) at 37°C to induce β-arrestin recruitment.
-
Signal Detection: Add the EFC substrate solution to the wells and incubate at room temperature in the dark to allow for signal development.
-
Data Acquisition: Measure the chemiluminescent signal using a microplate reader.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced signal. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 6. NOX-6-18(GPR132-B-160) | GPR 调节剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
Selectivity Profiling of GPR132 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of known antagonists for the G protein-coupled receptor 132 (GPR132), also known as G2A. Understanding the selectivity of a compound is critical in drug development to minimize off-target effects and ensure therapeutic efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows.
Introduction to GPR132
GPR132 is a proton-sensing G protein-coupled receptor involved in a variety of physiological and pathological processes, including immune responses, inflammation, cell proliferation, and cancer metastasis.[1][2] It is activated by various endogenous ligands, such as lactate and certain oxidized fatty acids, and its signaling is primarily mediated through G proteins.[3][4] The diverse roles of GPR132 make it an attractive therapeutic target for a range of diseases.
Comparative Analysis of GPR132 Antagonists
This section compares the selectivity of "GPR132 antagonist 1" with other known GPR132 antagonists. While comprehensive public data for "GPR132 antagonist 1" is limited, we can draw comparisons with recently developed, highly selective compounds and other established tool compounds.
Key Compounds Profiled:
-
GPR132 antagonist 1 (GPR132-B-160): A commercially available GPR132 antagonist.
-
NOX-6-18: A recently developed, potent, and selective GPR132 antagonist.[5][6][7][8]
-
SB-583355: A known GPR132 antagonist used as a research tool.[9]
Quantitative Data Summary
The following table summarizes the available potency and selectivity data for the compared GPR132 antagonists. It is important to note the lack of a comprehensive, publicly available selectivity panel for GPR132 antagonist 1 and SB-583355.
| Compound | Target Potency (IC50/EC50) | Selectivity Profile | Other Known Activities |
| GPR132 antagonist 1 | 0.075 µM (EC50) for GPR132[10] | No comprehensive selectivity panel data is publicly available. This represents a significant data gap for this compound. | Promotes insulin secretion with an EC50 of 0.7 µM.[10] |
| NOX-6-18 | 17 nM (IC50) for GPR132[6] | Described as a highly selective antagonist. The developmental study involved rational design and screening to ensure high potency and selectivity.[5][7][8][11] Further details from a broad receptor panel are not fully disclosed in abstracts. | Modulates macrophage reprogramming.[6][7] |
| SB-583355 | Potent GPR132 antagonist[9] | No comprehensive selectivity panel data is publicly available. It is primarily used as a tool compound to demonstrate GPR132-specific effects in vitro and in vivo.[9] | Not specified in the reviewed literature. |
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity is a crucial step in drug discovery. This is typically achieved through a combination of in vitro assays that assess the compound's activity against a broad panel of related and unrelated biological targets.
β-Arrestin Recruitment Assays
β-arrestin recruitment assays are a common method to screen for GPCR activation and inhibition, as they provide a readout of receptor engagement independent of the specific G protein coupling pathway.
Principle: Upon agonist binding and subsequent phosphorylation of a GPCR, β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can be measured using various techniques, most notably enzyme fragment complementation (EFC). In EFC-based assays, the GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. The binding of β-arrestin to the activated GPCR brings the two fragments together, forming a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).[12] Antagonists are identified by their ability to block agonist-induced β-arrestin recruitment.
Detailed Protocol (PathHunter® Assay as an example): [12][13]
-
Cell Culture: CHO-K1 or HEK293 cells stably co-expressing the GPR132 tagged with a ProLink™ (PK) fragment of β-galactosidase and β-arrestin tagged with the larger Enzyme Acceptor (EA) fragment are cultured in appropriate media.
-
Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.[14]
-
Compound Addition (Antagonist Mode):
-
Test compounds (including GPR132 antagonist 1 and comparators) are serially diluted to various concentrations.
-
A small volume (e.g., 2.5 µL) of the diluted antagonist is added to the wells.
-
The plates are incubated for 30 minutes at 37°C.[14]
-
-
Agonist Stimulation:
-
Detection:
-
The detection reagent, containing the chemiluminescent substrate for β-galactosidase, is added to each well.
-
The plates are incubated at room temperature for 60 minutes.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the luminescent signal compared to wells treated with the agonist alone. IC50 values are calculated from the dose-response curves.
Broad Panel GPCR Selectivity Screening (e.g., PRESTO-Tango)
To assess selectivity, antagonists should be tested against a large panel of other GPCRs. The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output) assay platform is a high-throughput method for this purpose.
Principle: The PRESTO-Tango system is a modified β-arrestin recruitment assay that uses a transcription-based reporter. The GPCR of interest is fused to a transcription factor (e.g., tTA), and β-arrestin is fused to a protease. Upon agonist-induced recruitment of the β-arrestin-protease to the GPCR-transcription factor, the protease cleaves the transcription factor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase). Antagonists are screened for their ability to inhibit this process for a wide array of GPCRs.
Visualizations
GPR132 Signaling Pathway
Caption: Simplified GPR132 signaling pathway.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for GPCR antagonist selectivity profiling.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. What are GPR132 antagonists and how do they work? [synapse.patsnap.com]
- 3. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Interactions between islet-resident macrophages and β cells in diabetes [frontiersin.org]
- 8. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
GPR132: Unveiling Dihydrocholide as a Key Antagonist in a Crowded Ligand Field
A comprehensive analysis of GPR132 antagonists confirms the potent and selective activity of GPR132 antagonist 1 dihydrocholide (NOX-6-18), positioning it as a critical tool for dissecting the receptor's role in health and disease. This guide provides a detailed comparison with other known GPR132 ligands, supported by experimental data and protocols, to aid researchers in the ongoing exploration of this therapeutically relevant G-protein coupled receptor.
G protein-coupled receptor 132 (GPR132), also known as G2A, is a proton-sensing receptor implicated in a diverse range of physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2][3] Its activity is modulated by a variety of endogenous and synthetic ligands, making the precise characterization of novel compounds that target this receptor of significant interest to the scientific community. This guide focuses on confirming GPR132 as the target of the synthetic antagonist, GPR132 antagonist 1 dihydrocholide, also identified as NOX-6-18, GPR132-B-160, or Compound 25.[1][2][4][5][6][7][8]
Comparative Analysis of GPR132 Ligands
The interaction of various ligands with GPR132 results in a spectrum of functional outcomes, from agonism to antagonism. A quantitative comparison of their potencies, determined through various in vitro assays, is presented below.
| Ligand | Type | Assay | Potency (IC50/EC50) | Source |
| GPR132 antagonist 1 dihydrocholide (NOX-6-18) | Antagonist | Gαi Activation Assay | 17 nM (IC50) | [5][6] |
| Insulin Secretion | 0.075 µM (EC50) | [2][4][8] | ||
| SB-583355 | Antagonist | IP-1 Accumulation Assay | >10 µM (IC50) | [1] |
| T-10418 | Agonist | Gαi Activation Assay | 0.82 µM (EC50) | [2] |
| 8-Gingerol | Agonist | Not Specified | Not Specified | |
| 9-Hydroxyoctadecadienoic acid (9-HODE) | Endogenous Agonist | IP-1 Accumulation Assay | ~7.5 µM (EC50) | [1] |
| Lactate | Endogenous Agonist | Not Specified | Not Specified |
Experimental Confirmation: Methodologies for Targeting GPR132
The confirmation of GPR132 as the direct target of GPR132 antagonist 1 dihydrocholide (NOX-6-18) and the characterization of other ligands rely on a suite of robust in vitro assays. These assays are designed to measure the direct binding of a ligand to the receptor and its subsequent effect on intracellular signaling pathways.
Gαi Activation Assay
This assay is a primary method for determining the agonistic or antagonistic activity of a compound on GPR132, which is known to couple to the Gαi subunit of heterotrimeric G proteins.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR132 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is resuspended in an assay buffer.
-
GTPγS Binding: The assay is performed in a 96-well plate. Cell membranes are incubated with the test compound (e.g., NOX-6-18) at various concentrations in the presence of a GPR132 agonist (e.g., T-10418) and [35S]GTPγS.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the Gαi protein is quantified using a scintillation counter. Antagonists will inhibit the agonist-induced increase in [35S]GTPγS binding.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist response, is calculated from the dose-response curve.
cAMP Measurement Assay
As GPR132 can also couple to Gαs, which stimulates the production of cyclic AMP (cAMP), measuring changes in intracellular cAMP levels is another method to assess ligand activity.
Protocol:
-
Cell Culture: CHO-K1 cells stably expressing human GPR132 are used.
-
Compound Incubation: Cells are pre-incubated with the test antagonist followed by stimulation with a known GPR132 agonist.
-
cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay kit, typically based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A decrease in agonist-stimulated cAMP production in the presence of the antagonist confirms its inhibitory activity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132, a key event in receptor desensitization and signaling.
Protocol:
-
Cell Line: A cell line co-expressing GPR132 fused to a luciferase fragment and β-arrestin fused to the complementary fragment is utilized.
-
Ligand Stimulation: Upon agonist binding to GPR132, β-arrestin is recruited, bringing the two luciferase fragments into proximity and generating a luminescent signal.
-
Signal Detection: The luminescent signal is measured using a luminometer.
-
Antagonist Characterization: An antagonist will block the agonist-induced recruitment of β-arrestin and thus reduce the luminescent signal.
Visualizing the Molecular Interactions and Workflows
To better understand the mechanisms of action and the experimental processes involved in confirming GPR132 as the target for various ligands, the following diagrams are provided.
Caption: GPR132 Signaling Pathways.
Caption: Experimental Workflow for Target Validation.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 6. rcsb.org [rcsb.org]
- 7. Development of a Potent and Selective G2A (GPR132) Agonist. - DKFZ [inrepo02.dkfz.de]
- 8. medchemexpress.com [medchemexpress.com]
Validating GPR132 Antagonist Efficacy and Specificity: A Comparison Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison framework for validating the effects of GPR132 antagonists, emphasizing the critical role of GPR132 knockout (KO) cells as a gold-standard negative control. G protein-coupled receptor 132 (GPR132), also known as G2A, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, immune cell trafficking, and metabolic diseases.[1][2][3] As such, potent and selective antagonists are invaluable tools for research and potential therapeutic development. Validating that an antagonist's effect is mediated specifically through GPR132 is paramount, and the use of knockout cells provides the most definitive evidence.
The Principle of Knockout Cell Validation
The core principle of using knockout cells for antagonist validation is straightforward: a specific antagonist should inhibit the receptor's function in cells that express it (wild-type), but have no effect in cells where the receptor has been genetically removed (knockout). This comparative approach definitively demonstrates on-target activity and rules out potential off-target effects that might confound experimental results.
Caption: Logical workflow for validating antagonist specificity using knockout cells.
GPR132 Signaling Pathways
GPR132 activation by ligands, such as the linoleic acid metabolite 9-HODE or lactate in the tumor microenvironment, initiates intracellular signaling through multiple G protein subtypes.[4][5][6] Understanding these pathways is crucial for designing functional assays to measure antagonist activity. Key pathways include coupling to Gαq to stimulate calcium mobilization and Gαs to modulate cAMP levels.[1][7][8] The receptor also engages with β-arrestin, a key event in GPCR signaling and desensitization.[9]
Caption: Overview of major GPR132 signaling pathways upon agonist binding.
Data Presentation: Comparing Antagonist Performance
Quantitative data from functional assays should be summarized to clearly demonstrate the antagonist's specificity. The following table presents example data from a calcium mobilization assay, a common method for assessing Gαq-coupled receptor function. The data illustrates how an antagonist's effect is nullified in GPR132 KO cells, confirming its on-target action. This is based on findings that lactate can act as a GPR132 agonist to induce calcium flux in macrophages.[6]
| Cell Line | Treatment Condition | Agonist (Lactate) | Antagonist (Compound X) | Calcium Mobilization (Peak Fluorescence Intensity) | Inhibition (%) |
| WT Macrophages | Vehicle Control | - | - | 1.0 (Baseline) | N/A |
| Agonist Only | + | - | 4.5 | 0% | |
| Antagonist + Agonist | + | + | 1.2 | 94.3% | |
| GPR132 KO Macrophages | Vehicle Control | - | - | 1.0 (Baseline) | N/A |
| Agonist Only | + | - | 1.1 | N/A | |
| Antagonist + Agonist | + | + | 1.1 | N/A |
Table 1: Example Data from a Calcium Mobilization Assay. In wild-type (WT) cells, the agonist (Lactate) elicits a strong response that is almost completely blocked by the antagonist. In GPR132 knockout (KO) cells, the agonist fails to produce a response, and the antagonist has no effect, demonstrating the antagonist's specificity for GPR132.
Experimental Protocols
Detailed and reproducible protocols are essential for robust validation studies.
Generation of GPR132 Knockout Cells via CRISPR/Cas9
This protocol provides a general workflow for creating a stable GPR132 knockout cell line. Commercially available GPR132 KO cell lines, such as the THP-1 human monocytic line, are also an option.[10]
-
1. sgRNA Design and Synthesis: Design two or more single-guide RNAs (sgRNAs) targeting early exons of the GPR132 gene to induce frame-shift mutations. Synthesize the selected sgRNAs.
-
2. Cas9/sgRNA Delivery: Co-transfect the host cell line (e.g., THP-1, HEK293) with a plasmid expressing Cas9 nuclease and the synthesized sgRNAs using a suitable transfection reagent.
-
3. Single-Cell Cloning: Following transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
4. Clone Expansion and Screening: Expand the single-cell clones. Screen for GPR132 knockout by extracting genomic DNA and performing PCR followed by Sanger sequencing or T7 endonuclease I assay to detect insertions/deletions (indels).
-
5. Validation of Knockout: Confirm the absence of GPR132 protein expression in candidate clones using Western blot or flow cytometry with a validated GPR132 antibody. Functionally validate the knockout by demonstrating a lack of response to a known GPR132 agonist.
Calcium Mobilization Assay
This assay measures intracellular calcium flux following receptor activation, typically via the Gαq pathway.[9]
-
1. Cell Plating: Seed wild-type and GPR132 KO cells into a 96-well black-walled, clear-bottom microplate and culture overnight.
-
2. Dye Loading: Remove the culture medium and incubate cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in the dark at 37°C for 1 hour.[9]
-
3. Antagonist Pre-incubation: Wash the cells with assay buffer. Add the GPR132 antagonist at various concentrations (or vehicle control) to the appropriate wells and incubate for 15-30 minutes.
-
4. Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for several seconds. Add a known GPR132 agonist (e.g., 9-HODE, lactate) and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
5. Data Analysis: Calculate the change in fluorescence from baseline. Determine the IC₅₀ value for the antagonist in wild-type cells by plotting the inhibition of the agonist response against the antagonist concentration. Confirm the lack of inhibition in knockout cells.
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR132 and β-arrestin upon agonist binding, a key step in GPCR signaling.[9]
-
1. Cell Line: Utilize a commercially available assay system (e.g., PathHunter®) that uses a cell line co-expressing GPR132 fused to a reporter enzyme fragment and β-arrestin fused to the complementary fragment.[9][11]
-
2. Cell Plating: Plate the engineered cells in a white, clear-bottom 96-well microplate and incubate overnight.
-
3. Compound Addition: Add the GPR132 antagonist at varying concentrations, followed by the addition of a GPR132 agonist at a fixed concentration (e.g., EC₈₀).
-
4. Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor-β-arrestin interaction and enzyme fragment complementation.[9]
-
5. Signal Detection: Add the enzyme substrate according to the manufacturer's protocol. After a brief incubation at room temperature, measure the chemiluminescent signal using a plate reader.
-
6. Data Analysis: Analyze the data to determine the antagonist's IC₅₀ value in inhibiting the agonist-induced β-arrestin recruitment. This assay should be performed in parallel with a parental cell line lacking the GPR132 construct to demonstrate specificity.
References
- 1. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 2. Role of G2A in Intestinal Inflammation and Colon Cancer [scholars.ecu.edu]
- 3. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 4. uniprot.org [uniprot.org]
- 5. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. Cellosaurus cell line Abcam THP-1 GPR132 KO (CVCL_B9Y7) [cellosaurus.org]
- 11. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of GPR132 Antagonists: A Guide for Researchers
This guide provides a comparative analysis of known antagonists for the G protein-coupled receptor 132 (GPR132), also known as G2A. The information is intended for researchers, scientists, and professionals in drug development who are interested in targeting this receptor for therapeutic purposes. This document summarizes the available quantitative data on the potency of these antagonists and provides an overview of the experimental methodologies used for their characterization.
GPR132 Signaling Pathways
GPR132 is a versatile receptor that can couple to multiple G protein subtypes, including Gq, Gi, and Gs. This promiscuous coupling allows it to activate a variety of downstream signaling cascades. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi pathway activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, Gs pathway activation stimulates adenylyl cyclase, increasing cAMP production. These pathways ultimately influence a wide range of cellular processes, including cell cycle progression, immune responses, and metabolism.[1]
Caption: GPR132 Signaling Pathways and Antagonist Action.
Comparative Potency of GPR132 Antagonists
The following table summarizes the reported potencies of various GPR132 antagonists. It is important to note that direct comparison of potencies can be challenging due to variations in experimental assays, cell systems, and the specific signaling pathway being interrogated (e.g., Gq vs. Gi activation).
| Antagonist | Other Names | Potency (IC₅₀/EC₅₀) | Assay Type | Cell Line | Notes |
| NOX-6-18 | GPR132-B-160 | IC₅₀: 15.17 nM | Gαi Signaling (BRET-based) | HEK293T | This value is from a peer-reviewed publication and represents the inhibition of GPR132-Gαi coupling.[2] |
| GPR132 antagonist 1 | GPR132-B-160 | EC₅₀: 75 nM | Not specified | Not specified | This value is reported in a patent and by commercial vendors.[1][3] The difference in potency compared to the IC₅₀ may be due to different assay conditions or the distinction between IC₅₀ and EC₅₀. |
| GSK1820795A | Telmisartan analog | Not explicitly reported | Yeast-based functional assay, β-arrestin recruitment | Yeast, Mammalian cells | Described as a selective and potent antagonist.[2][4][5] Blocks agonist-induced activation of GPR132 in a concentration-dependent manner, but a specific IC₅₀ value is not provided in the cited literature. |
| SB-583355 | Not explicitly reported | IP-One (Inositol Monophosphate) Assay | CHO-K1 | Described as a potent G2A antagonist and used as a reference compound.[4] It completely suppresses agonist-induced activation of GPR132, but a quantitative IC₅₀ value is not readily available in the primary literature. |
Experimental Protocols
The characterization of GPR132 antagonists typically involves functional assays that measure the inhibition of agonist-induced receptor activation. Below are detailed methodologies for the key experiments cited.
Gαi Signaling Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is designed to measure the interaction between GPR132 and its cognate G protein, Gαi, upon agonist stimulation and its inhibition by an antagonist.
Caption: Workflow for a GPR132 Gαi BRET Assay.
Detailed Steps:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with expression vectors for GPR132, a Gαi subunit fused to a Renilla luciferase variant (RLuc8), a Gβ subunit, and a Gγ subunit fused to Green Fluorescent Protein (GFP2).
-
Cell Plating: Transfected cells are seeded into 96-well microplates.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the antagonist or vehicle control.
-
Agonist Stimulation: A known GPR132 agonist is added at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the negative control.
-
Signal Detection: Following a short incubation, the luciferase substrate is added. The light emission from RLuc8 (donor) and the GFP2 (acceptor) are measured.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to that of the donor. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
IP-One Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
Caption: Workflow for a GPR132 IP-One HTRF Assay.
Detailed Steps:
-
Cell Culture: CHO-K1 cells stably expressing human GPR132 are cultured and plated in 384-well plates.
-
Compound Addition: The cells are treated with a dilution series of the antagonist.
-
Agonist Stimulation: A GPR132 agonist is added to stimulate the Gq pathway, leading to the production of IP1.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the HTRF detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with a europium cryptate) are added.
-
Competitive Binding: The endogenously produced IP1 competes with the d2-labeled IP1 for binding to the antibody.
-
Signal Reading: The plate is read on an HTRF-compatible reader. A high HTRF signal indicates low levels of endogenous IP1, while a low signal indicates high levels of IP1.
-
Data Analysis: The IC₅₀ of the antagonist is calculated from the concentration-response curve.
Conclusion
The development of potent and selective GPR132 antagonists is an active area of research with therapeutic potential in various disease areas. This guide summarizes the currently available data on the potency of several known antagonists. NOX-6-18 has emerged as a particularly potent antagonist with a well-characterized IC₅₀ value in the low nanomolar range. While GSK1820795A and SB-583355 are established as effective GPR132 antagonists, further disclosure of their quantitative potency data in peer-reviewed literature would be beneficial for direct comparative analysis. The provided experimental protocols offer a foundation for the continued investigation and characterization of novel GPR132 modulators.
References
A Comparative Guide to the Specificity of GPR132 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GPR132 antagonist 1 (also known as GPR132-B-160 or NOX-6-18) and other available G protein-coupled receptor 132 (GPR132) antagonists. The focus is on the specificity of these compounds, a critical parameter in drug development, supported by available experimental data and detailed methodologies for key assays.
Introduction to GPR132
GPR132, also known as G2A (G2 accumulation protein), is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[1][2] This makes it an attractive target for therapeutic intervention. GPR132 signaling is complex, involving coupling to multiple G protein subtypes, including Gαq, Gαi, and Gα13, leading to the modulation of downstream effectors like cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPK).[3] The development of selective antagonists is crucial for dissecting the specific roles of GPR132 and for developing targeted therapies with minimal off-target effects.
Comparison of GPR132 Antagonists
Table 1: Comparison of GPR132 Antagonists
| Compound Name | Synonym(s) | Target | Potency | Selectivity Data |
| GPR132 antagonist 1 | GPR132-B-160, NOX-6-18 | GPR132 | IC50: 15.17 nM (GPR132-Gi coupling)[2]; EC50: 0.075 µM [5] | Stated to be "highly potent and selective"[3], but broad panel screening data is not publicly available. Has a secondary activity of promoting insulin secretion (EC50: 0.7 µM)[5]. |
| SB-583355 | - | GPR132 | Potent GPR132 antagonist[1] | Specific IC50/Ki values and broad selectivity data are not readily available in the public domain. |
| GSK1820795A | - | GPR132 | Potent and selective hGPR132a antagonist[6][7] | Blocks GPR132a activation by N-acylamides.[7] Also reported as an angiotensin II antagonist and partial PPARγ agonist.[7] |
Note on Selectivity Profiling: A thorough assessment of antagonist specificity typically involves screening against a broad panel of receptors and enzymes. For instance, the GPR132 agonist T-10418 was profiled against a panel of over 300 GPCRs using the PRESTO-Tango assay, demonstrating high selectivity with activity observed only on GPR1.[1] Similar comprehensive screening data for GPR132 antagonist 1 would be invaluable for a complete specificity profile. Commercial services like the Eurofins SafetyScreen panels and the DiscoverX KINOMEscan offer such broad profiling.[4][8][9]
GPR132 Signaling Pathway
The following diagram illustrates the known signaling pathways activated by GPR132. Antagonists of GPR132 would block these downstream effects.
Caption: GPR132 signaling pathways.
Experimental Protocols for Specificity Studies
The following are detailed methodologies for key in vitro assays used to determine the specificity and potency of GPR132 antagonists.
GTPγS Binding Assay
This functional assay measures the first step in G protein activation following receptor stimulation. Antagonists will inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[10][11]
Principle: In the presence of an agonist, GPR132 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of [³⁵S]GTPγS allows for the quantification of this activation. An antagonist will compete with the agonist for binding to the receptor, thereby preventing this G protein activation.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR132 (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
Varying concentrations of the GPR132 antagonist or vehicle control.
-
A fixed, sub-maximal concentration (e.g., EC₈₀) of a GPR132 agonist (e.g., 9-HODE).
-
Cell membranes (10-20 µg of protein).
-
-
Pre-incubate the plate at 30°C for 30-60 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132, a key event in G protein-independent signaling and receptor desensitization.[12][13]
Principle: Upon agonist binding, GPR132 is phosphorylated, leading to the recruitment of β-arrestin from the cytoplasm to the cell membrane. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter® assay). An antagonist will block the agonist-induced recruitment of β-arrestin.
Protocol (based on PathHunter® technology):
-
Cell Culture:
-
Use a cell line engineered to co-express GPR132 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Assay Procedure:
-
Plate the cells in a 384-well white, opaque assay plate and incubate overnight.
-
Add varying concentrations of the GPR132 antagonist or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration (e.g., EC₈₀) of a GPR132 agonist.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-induced β-arrestin recruitment against the antagonist concentration to determine the IC₅₀ value.
-
cAMP Assay
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by Gs and Gi-coupled GPCRs. Since GPR132 can couple to Gi, its activation leads to a decrease in cAMP levels.[14][15]
Principle: GPR132 activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect, restoring cAMP levels. To measure the decrease in cAMP for a Gi-coupled receptor, adenylyl cyclase is often stimulated with forskolin.
Protocol (for a Gi-coupled receptor):
-
Cell Culture:
-
Use a cell line endogenously or recombinantly expressing GPR132.
-
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the GPR132 antagonist or vehicle for a specified time.
-
Add a solution containing a fixed concentration of a GPR132 agonist (e.g., EC₈₀) and a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF®, AlphaScreen®, or ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the antagonist concentration to determine the IC₅₀ value, representing the concentration at which the antagonist reverses the agonist-induced decrease in cAMP by 50%.
-
Experimental Workflow for Antagonist Specificity Profiling
The following diagram outlines a typical workflow for assessing the specificity of a GPR132 antagonist.
Caption: Workflow for GPR132 antagonist specificity.
Conclusion
GPR132 antagonist 1 (NOX-6-18) is a potent inhibitor of GPR132. For a comprehensive understanding of its specificity and to robustly compare it with other antagonists like SB-583355 and GSK1820795A, quantitative data from broad off-target screening panels are essential. The experimental protocols provided in this guide offer a framework for researchers to conduct their own specificity studies and to generate the data necessary for a thorough comparative analysis. Such studies are critical for the confident progression of GPR132 antagonists in drug discovery programs.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GPCR β-Arrestin Product Solutions [discoverx.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Comparative Analysis of TGR5 Agonist Cross-Reactivity with Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G-protein-coupled receptor 5 (TGR5), a member of the GPCR superfamily, has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis. Activated by bile acids, TGR5 plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses. The development of selective TGR5 agonists is a key focus in drug discovery. However, ensuring the specificity of these agonists is paramount to avoid off-target effects and potential adverse reactions. This guide provides a comparative overview of the cross-reactivity of TGR5 agonists with other GPCRs, supported by experimental data and detailed protocols.
A Note on Dihydrocholide: Comprehensive searches of available scientific literature and databases did not yield specific data regarding the cross-reactivity of dihydrocholide with TGR5 or other GPCRs. Therefore, this guide will focus on the principles of assessing GPCR cross-reactivity using examples of other well-characterized natural and synthetic TGR5 agonists to highlight the importance of selectivity profiling.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1).
Caption: TGR5 signaling cascade upon agonist binding.
Comparative Cross-Reactivity of TGR5 Agonists
The selectivity of a TGR5 agonist is a critical determinant of its therapeutic potential and safety profile. Off-target interactions with other GPCRs can lead to unintended physiological effects. The following table summarizes the selectivity profile of various TGR5 agonists against other receptors, primarily the farnesoid X receptor (FXR), another key bile acid receptor.
| Compound | Type | TGR5 EC50 | Other GPCRs/Receptors Screened | Cross-Reactivity Noted | Reference |
| Lithocholic Acid (LCA) | Natural Bile Acid | ~0.5 µM | FXR | Potent FXR agonist | [1] |
| Oleanolic Acid | Natural Triterpenoid | ~1.1 µM | Not specified in broad screens | Generally considered selective for TGR5 over FXR | [2] |
| INT-777 | Semi-synthetic Bile Acid Derivative | ~0.3 µM | FXR | Weak FXR activity | [2] |
| Compound A | Synthetic Agonist | 15 nM | Panel of 45 GPCRs | No significant off-target activity observed | Fictional Example |
| Compound B | Synthetic Agonist | 25 nM | Panel of 45 GPCRs | Agonist activity at Adrenergic α2A Receptor | Fictional Example |
Note: The data for "Compound A" and "Compound B" are fictional and included for illustrative purposes to demonstrate how cross-reactivity data would be presented.
Experimental Protocols for Assessing GPCR Cross-Reactivity
To determine the selectivity of a compound, it is typically screened against a panel of GPCRs using binding and functional assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a test compound to stimulate or inhibit the production of cAMP, a key second messenger in GPCR signaling.
Methodology:
-
Cell Culture: Culture cells expressing the GPCR of interest in a multi-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the cells. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.
-
Incubation: Incubate the cells to allow for GPCR activation and subsequent cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal response (EC50) for agonists or inhibits 50% of the agonist-induced response (IC50) for antagonists.
Caption: Workflow for a cAMP functional assay.
Conclusion
The assessment of cross-reactivity is a critical step in the development of TGR5 agonists. While potent activation of TGR5 is desired, selectivity against other GPCRs, particularly those with related endogenous ligands or similar binding pockets, is essential for a favorable safety profile. The use of comprehensive screening panels employing both binding and functional assays provides a robust framework for identifying selective TGR5 modulators. Although specific cross-reactivity data for dihydrocholide is not currently available, the principles and methodologies outlined in this guide provide a clear path for the evaluation of its and other novel TGR5 agonists' selectivity. Future research should prioritize the public dissemination of such selectivity data to accelerate the development of safe and effective TGR5-targeted therapeutics.
References
Evaluating the Efficacy of GPR132 Antagonists in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. This guide provides an objective comparison of the performance of GPR132 antagonists with other alternatives, supported by experimental data. We present detailed methodologies for key experiments and utilize visualizations to clarify complex signaling pathways and experimental workflows.
GPR132 Signaling Pathways
GPR132 is activated by various ligands, including lactate and oxidized fatty acids, leading to the activation of downstream signaling cascades. A key pathway involves the Gαs protein, which in turn modulates the activity of C-terminal Src kinase (CSK), Zeta-chain-associated protein kinase 70 (ZAP70), and nuclear factor kappa B (NF-κB), particularly in immune cells like Natural Killer (NK) cells.[1] This signaling plays a crucial role in regulating immune cell function.[1] In other contexts, GPR132 activation is linked to G protein-mediated modulation of cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] The intricate nature of these pathways underscores the potential for GPR132 antagonists to modulate cellular responses in various disease states.
Experimental Workflow for Evaluating GPR132 Antagonists
The preclinical evaluation of GPR132 antagonists typically follows a standardized workflow. This process begins with the induction of a disease model in rodents, such as diet-induced obesity or tumor cell implantation. Following model establishment, animals are treated with the GPR132 antagonist or a control substance. The efficacy of the treatment is then assessed through various in vivo and ex vivo analyses, including monitoring of physiological parameters, analysis of blood and tissue samples, and histological examination.
Quantitative Data Comparison
The following table summarizes the in vivo efficacy of the GPR132 antagonist NOX-6-18 in a high-fat diet (HFD)-induced obesity mouse model and compares it with the standard-of-care treatment, metformin. It also presents data on the efficacy of doxorubicin, a standard chemotherapeutic agent, in the EO771 breast cancer mouse model, for which GPR132 is a potential target.
| Compound | Disease Model | Key Efficacy Parameters | Dosage and Administration | Treatment Duration | Outcome | Reference |
| NOX-6-18 (GPR132 antagonist 1) | High-Fat Diet (HFD)-Induced Obesity in C57BL/6J Mice | Body Weight, Glucose Tolerance | Not specified in abstract | Not specified in abstract | Decreases weight gain and enhances glucose metabolism.[3] | [3] |
| Metformin | High-Fat Diet (HFD)-Induced Obesity in C57BL/6J Mice | Body Weight Gain, Glucose Intolerance, Food Intake | 150, 300 mg/kg, p.o. (acute); 0.25, 0.5% in HFD (chronic) | 2 hours (acute); 9 weeks (chronic) | Markedly reduced HFD consumption (acute). Reduced body weight gain and improved glucose intolerance (chronic).[4] | [4] |
| Metformin | High-Fat Diet (HFD)-Induced Diabetic Mice (C57BL/6J) | Body Weight, Resting Blood Glucose, Glucose Tolerance, Insulin Resistance | 150 mg/kg daily, oral gavage | 1 month | Significantly reduced body weight and resting blood glucose levels; improved glucose tolerance and insulin resistance.[5] | [5] |
| Doxorubicin | EO771 Breast Cancer in C57BL/6 Mice | Tumor-free long-term survival | Single i.v. dose of 5 mg/kg | Single dose | Combination with IL-2 resulted in 40% tumor-free long-term survival.[6] | [6] |
| Doxorubicin-loaded PBCA NPs | EO771 Breast Cancer in C57BL/6 Mice | Tumor growth inhibition | Not specified | Not specified | Produced a 40% greater tumor growth inhibition compared to free doxorubicin.[7] | [7] |
Detailed Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
-
Diet: Mice are fed a high-fat diet (HFD) with 45% to 60% of calories from fat for a period of several weeks to induce obesity and insulin resistance.[4][5] A control group is fed a standard chow diet.
-
GPR132 Antagonist (NOX-6-18) Treatment: The specific dosage and administration route for the in vivo studies with NOX-6-18 are not detailed in the available abstract.[3]
-
Alternative (Metformin) Treatment:
-
Efficacy Evaluation:
-
Body Weight and Food Intake: Monitored regularly throughout the study.[4][5]
-
Glucose Tolerance Test (GTT): After a fasting period, mice are administered a glucose bolus (e.g., 2 g/kg, i.p.), and blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes).[5]
-
Insulin Tolerance Test (ITT): After a short fasting period, mice are injected with insulin (e.g., 0.75 U/kg, i.p.), and blood glucose is monitored over time.[5]
-
Blood Chemistry: Plasma levels of insulin, leptin, triglycerides, and cholesterol are measured at the end of the study.[4]
-
EO771 Syngeneic Breast Cancer Mouse Model
-
Animal Model: Female C57BL/6 mice are used as they are syngeneic to the EO771 cell line.
-
Tumor Implantation: EO771 cells (e.g., 5 x 105 cells) are injected into the mammary fat pad of the mice.[8]
-
GPR132 Antagonist Treatment: Currently, there is a lack of published in vivo studies of GPR132 antagonists in the EO771 model. However, Gpr132 knockout in the host has been shown to impede lung metastasis of EO771 cells.[8]
-
Alternative (Doxorubicin) Treatment:
-
A single intravenous (i.v.) dose of 5 mg/kg doxorubicin is administered when tumors are established.[6]
-
-
Efficacy Evaluation:
Comparison with Alternatives
In oncology , while in vivo data for GPR132 antagonists in the EO771 breast cancer model is not yet available, the observation that GPR132 deletion in the host environment impairs metastasis highlights its potential as a therapeutic target.[8] Doxorubicin, a standard chemotherapeutic agent, has shown efficacy in this model, particularly when used in combination with immunotherapy.[6] The potential of GPR132 antagonists to modulate the tumor microenvironment by targeting tumor-associated macrophages presents an exciting avenue for future cancer therapies, possibly in combination with conventional chemotherapy or immunotherapy.
Concluding Remarks
The evaluation of GPR132 antagonists in preclinical disease models is a rapidly advancing field. The available data, particularly for the antagonist NOX-6-18 in a model of diet-induced obesity, are encouraging and suggest that targeting GPR132 could be a viable therapeutic strategy for metabolic diseases. The role of GPR132 in modulating macrophage function also positions it as an attractive target in oncology and inflammatory diseases.
For researchers and drug development professionals, further investigation into the in vivo efficacy of a broader range of GPR132 antagonists across various disease models is warranted. Head-to-head comparison studies with current standard-of-care treatments will be crucial to fully delineate the therapeutic potential of this class of compounds. The detailed experimental protocols and comparative data presented in this guide aim to facilitate the design and interpretation of future studies in this promising area of research.
References
- 1. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 3. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR132 Inhibition: A Comparative Guide to Antagonist 1 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the effects of inhibiting the G-protein coupled receptor 132 (GPR132): the use of a specific small molecule inhibitor, GPR132 antagonist 1, and the application of small interfering RNA (siRNA) for gene knockdown. Both approaches aim to elucidate the functional role of GPR132 in various signaling pathways and disease models. This document offers a detailed overview of the experimental protocols, a comparison of their expected outcomes, and a discussion of their respective advantages and limitations.
Introduction to GPR132
GPR132, also known as G2A, is a G-protein coupled receptor implicated in a range of physiological and pathological processes, including immune responses, inflammation, cancer, and metabolic diseases.[1][2] Its activation can trigger downstream signaling cascades through Gs and Gi/o proteins, leading to the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of pathways such as the mTOR and MAPK pathways.[1][3] Understanding the consequences of GPR132 inhibition is crucial for the development of novel therapeutics.
Methods of Inhibition: A Head-to-Head Comparison
Two primary methods for inhibiting GPR132 function are direct antagonism with a small molecule inhibitor and the reduction of its expression level through siRNA-mediated knockdown.
-
GPR132 Antagonist 1: A specific chemical entity that binds to GPR132 and blocks its activation by endogenous ligands.[4] "GPR132 antagonist 1" has a reported half-maximal effective concentration (EC50) of 0.075 μM.[4]
-
siRNA Knockdown: A transient gene silencing technique that utilizes double-stranded RNA molecules to target and degrade GPR132 mRNA, thereby preventing protein synthesis.
Expected Outcomes and Data Presentation
The following tables summarize the expected quantitative outcomes from experiments employing either GPR132 antagonist 1 or GPR132 siRNA. These are hypothetical data points based on the known signaling pathways of GPR132 and are intended to serve as a template for experimental design and data analysis.
Table 1: Comparison of Expected Effects on GPR132 Expression and Downstream Signaling
| Parameter | GPR132 Antagonist 1 | GPR132 siRNA | Negative Control (Vehicle/Scrambled siRNA) |
| GPR132 mRNA Expression (relative units) | No significant change | Significant decrease (>70%) | No significant change |
| GPR132 Protein Expression (relative units) | No significant change | Significant decrease (>70%) | No significant change |
| Basal cAMP Level (pmol/mg protein) | Increase (if Gi coupled) | Increase (if Gi coupled) | Baseline |
| Forskolin-stimulated cAMP Level (pmol/mg protein) | Potentiation (if Gi coupled) | Potentiation (if Gi coupled) | Stimulated level |
| p-mTOR/total mTOR ratio | Decrease | Decrease | Baseline |
| c-Myc Protein Expression (relative units) | Decrease | Decrease | Baseline |
Table 2: Comparison of Expected Phenotypic Effects
| Phenotypic Assay | GPR132 Antagonist 1 | GPR132 siRNA | Negative Control (Vehicle/Scrambled siRNA) |
| Cell Proliferation (% of control) | Decrease | Decrease | 100% |
| Cell Migration (% of control) | Decrease | Decrease | 100% |
| Insulin Secretion (relative units) | Increase (EC50 = 0.7 μM)[4] | Increase | Baseline |
| Pro-inflammatory Cytokine Production (e.g., IL-6, pg/mL) | Decrease | Decrease | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GPR132 Antagonist 1 Treatment in Cell Culture
-
Preparation of GPR132 Antagonist 1 Stock Solution:
-
Dissolve GPR132 antagonist 1 in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
For in-vitro experiments, further dilute the stock solution in cell culture medium to the desired final concentrations. A dilution series (e.g., 0.01, 0.1, 1, 10 μM) is recommended to determine the optimal concentration.
-
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Treatment:
-
Replace the cell culture medium with medium containing the desired concentration of GPR132 antagonist 1 or vehicle control (e.g., DMSO at the same final concentration as the highest antagonist dose).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Harvest cells for analysis of protein expression (Western blot), gene expression (RT-qPCR), or other functional assays.
-
GPR132 siRNA Knockdown
-
siRNA Design and Preparation:
-
Select at least two to three validated siRNA sequences targeting different regions of the GPR132 mRNA to minimize off-target effects.[5]
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration of 20-100 μM.
-
-
Cell Seeding:
-
Plate cells the day before transfection to achieve 50-70% confluency on the day of transfection.
-
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium. The final siRNA concentration is typically in the range of 10-50 nM.[6][7]
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours post-transfection to allow for mRNA and protein knockdown.
-
Validate knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Perform functional assays to assess the phenotypic consequences of GPR132 knockdown.
-
Visualizing the Experimental Logic and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: GPR132 Signaling Pathway.
Caption: Experimental Workflow Comparison.
Discussion: Advantages and Limitations
GPR132 Antagonist 1:
-
Advantages:
-
Temporal Control: The effect is rapid and reversible upon removal of the compound.
-
Dose-Dependence: Allows for the study of concentration-dependent effects.
-
Translational Relevance: More closely mimics the action of a potential therapeutic drug.
-
-
Limitations:
-
Specificity and Off-Target Effects: The antagonist may have off-target effects on other proteins, which should be evaluated through appropriate control experiments.
-
Incomplete Inhibition: May not achieve complete inhibition of receptor activity.
-
GPR132 siRNA Knockdown:
-
Advantages:
-
High Specificity: When properly designed, siRNAs offer a high degree of specificity for the target mRNA.
-
Potent Inhibition: Can achieve a significant reduction in protein expression, leading to a strong loss-of-function phenotype.
-
-
Limitations:
-
Transient Effect: The knockdown is transient and the duration can vary depending on cell type and division rate.
-
Off-Target Effects: Can still have off-target effects by silencing unintended genes with partial sequence homology.[8][9][10]
-
Transfection Efficiency: The efficiency of siRNA delivery can vary between cell types.
-
Delayed Onset: The effect is dependent on the turnover rate of the existing protein pool.
-
Conclusion
Both GPR132 antagonist 1 and siRNA-mediated knockdown are valuable tools for validating the function of GPR132. The choice of method will depend on the specific research question. For studying the acute effects of GPR132 inhibition and for investigations with more direct therapeutic implications, the use of a specific antagonist is preferable. For achieving a profound and specific loss-of-function phenotype to uncover the fundamental biological roles of GPR132, siRNA knockdown is a powerful approach. Ideally, a combination of both methods, demonstrating concordant results, provides the most robust validation of GPR132's role in a given biological context. This guide provides the foundational information for researchers to design and execute such comparative studies, ultimately leading to a more complete understanding of GPR132 biology and its potential as a therapeutic target.
References
- 1. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR132 G protein-coupled receptor 132 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Review of GPR132 Antagonists: A Guide for Researchers
A detailed analysis of the performance and experimental data for key GPR132 antagonists, providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making.
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including inflammation, cancer, and metabolic diseases. As a result, the development of potent and selective GPR132 antagonists is an area of active research. This guide provides a comparative overview of the most promising GPR132 antagonists, summarizing their performance based on available experimental data and detailing the methodologies used for their evaluation.
Quantitative Comparison of GPR132 Antagonists
The following table summarizes the reported potency of key GPR132 antagonists. It is important to note that the data are compiled from various sources and experimental conditions, which may influence the absolute values. A direct head-to-head comparison under identical assay conditions would provide the most definitive assessment of relative potency.
| Antagonist | Common Aliases | Assay Type | Potency (IC50/EC50/pIC50) | Reference |
| NOX-6-18 | GPR132 antagonist 1, GPR132-B-160 | GPR132-Gi Coupling Inhibition | IC50: 15.17 nM[1], 17 nM[2][3] | [1][2][3] |
| GPR132 antagonist 1 | NOX-6-18, GPR132-B-160 | Not Specified | EC50: 0.075 µM | [4] |
| GSK1820795A | - | β-arrestin Association Assay | pIC50: 7.8 | [5] |
| SB-583355 | - | G2A Activation Assay (Inhibition) | Not explicitly stated, but demonstrated potent antagonism | [6] |
GPR132 Signaling Pathways
GPR132 activation initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for designing and interpreting experiments to evaluate antagonist activity. The primary signaling pathways associated with GPR132 include:
-
Gαi-mediated Signaling: Upon ligand binding, GPR132 can couple to inhibitory G proteins (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This pathway is often assessed to determine antagonist potency.
-
Gαq-mediated Signaling: GPR132 activation can also couple to Gαq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
RhoA Activation: GPR132 signaling has been linked to the activation of the small GTPase RhoA, which plays a critical role in regulating the actin cytoskeleton, cell migration, and proliferation.
Below are diagrams illustrating the key GPR132 signaling pathways and a general experimental workflow for antagonist screening.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize GPR132 antagonists. Specific parameters such as cell lines, agonist concentrations, and incubation times should be optimized for each specific antagonist and experimental setup.
GPR132-Gi Coupling Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block the agonist-induced decrease in intracellular cAMP levels.
-
Cell Line: A stable cell line co-expressing human GPR132 and a cAMP biosensor (e.g., GloSensor™).
-
Reagents:
-
GPR132 agonist (e.g., 9-HODE)
-
Forskolin (to stimulate basal cAMP levels)
-
Test antagonists
-
cAMP detection reagent (e.g., GloSensor™ cAMP Reagent)
-
-
Protocol:
-
Seed cells in a white, opaque 384-well plate and incubate overnight.
-
Pre-treat cells with varying concentrations of the test antagonist for 30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin and a GPR132 agonist (at its EC80 concentration) for 15-30 minutes.
-
Add the cAMP detection reagent and measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition of the agonist response at each antagonist concentration and determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block the agonist-induced recruitment of β-arrestin to the GPR132 receptor.
-
Cell Line: A cell line engineered to express GPR132 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin cell line).
-
Reagents:
-
GPR132 agonist
-
Test antagonists
-
Detection reagents specific to the assay technology.
-
-
Protocol:
-
Plate the cells in a 384-well assay plate and incubate.
-
Add serial dilutions of the test antagonist to the cells and incubate for a pre-determined time.
-
Add the GPR132 agonist at its EC80 concentration and incubate for 90 minutes.
-
Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes.
-
Measure the chemiluminescent signal.
-
Determine the IC50 by plotting the percent inhibition versus the antagonist concentration.
-
Calcium Mobilization Assay
This assay assesses the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium, which is indicative of Gq pathway activation.
-
Cell Line: A cell line endogenously or recombinantly expressing GPR132.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
GPR132 agonist
-
Test antagonists
-
-
Protocol:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test antagonist.
-
Stimulate the cells with a GPR132 agonist.
-
Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
Calculate the inhibition of the agonist-induced calcium flux to determine the antagonist's IC50.
-
RhoA Activation Assay
This assay measures the ability of an antagonist to block agonist-induced activation of RhoA.
-
Cell Line: A suitable cell line expressing GPR132.
-
Reagents:
-
GPR132 agonist
-
Test antagonists
-
RhoA activation assay kit (e.g., G-LISA®).
-
-
Protocol:
-
Treat cells with the test antagonist followed by stimulation with a GPR132 agonist.
-
Lyse the cells and perform the RhoA activation assay according to the manufacturer's protocol. This typically involves capturing active, GTP-bound RhoA on a plate and detecting it with a specific antibody.
-
Measure the signal (e.g., absorbance or fluorescence) and determine the extent of inhibition of RhoA activation.
-
Conclusion
The development of GPR132 antagonists holds significant promise for the treatment of various diseases. This guide provides a comparative summary of key antagonists based on currently available data. The provided experimental protocols offer a framework for researchers to evaluate and compare the performance of existing and novel GPR132 antagonists. Further head-to-head comparative studies are warranted to establish a definitive ranking of these compounds and to guide the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NOX-6-18 | GPR132 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of GPR132 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a promising therapeutic target for a range of diseases, including cancer, inflammation, and metabolic disorders. Its role in modulating immune responses, particularly within the tumor microenvironment, has spurred the development of antagonists aimed at inhibiting its activity. This guide provides a comparative analysis of different GPR132 antagonists, summarizing key experimental data and detailing relevant methodologies to assist researchers in this field.
GPR132 Signaling and Therapeutic Rationale
GPR132 is a seven-transmembrane receptor primarily expressed in hematopoietic cells, including macrophages.[1] It can be activated by various ligands, including lactate and oxidized fatty acids, leading to the activation of downstream signaling pathways.[2] These pathways, often involving Gαq and Gαi proteins, influence a multitude of cellular processes such as cell cycle progression, proliferation, and immune cell function.[3][4] In the context of cancer, GPR132 activation in tumor-associated macrophages (TAMs) can promote a pro-tumoral M2 phenotype, facilitating cancer cell adhesion, migration, and invasion.[2] Therefore, antagonizing GPR132 presents a viable strategy to reprogram the tumor microenvironment and inhibit cancer progression.[1][5]
Comparative Analysis of GPR132 Antagonists
Several small molecule antagonists targeting GPR132 have been identified and characterized. This section provides a comparative overview of their reported activities. Due to the lack of head-to-head studies, the data presented is compiled from various sources and should be interpreted with caution.
| Antagonist | Chemical Class | Potency (IC50/EC50) | Assay Type | Key Findings | Reference(s) |
| NOX-6-18 | Benzofuran derivative | EC50: 0.075 µM | Not specified | Promotes insulin secretion.[6] Modulates macrophage reprogramming and enhances glucose metabolism in vivo.[7][8] | [6][7][8] |
| GSK1820795A | Telmisartan analog | Not specified | Yeast-based functional assay | Selectively blocks agonist-induced GPR132 activation.[3] | [3] |
| SB-583355 | Peptidomimetic | Not specified | IP-1 Accumulation Assay | Completely suppresses G2A activation by the endogenous agonist 9-HODE.[3] | [3] |
| Unnamed Synthetic Antagonist | Not specified | IC50: 15.17 nM | GPR132-Gi coupling assay | Potent inhibitor of GPR132-Gi signaling.[4] | [4] |
Key Experimental Methodologies
The assessment of GPR132 antagonist efficacy relies on a variety of in vitro and in vivo assays. Below are detailed protocols for some of the key experiments.
β-Arrestin Recruitment Assay
This assay is a common method to screen for GPCR functional modulators by measuring the recruitment of β-arrestin to the activated receptor.
Detailed Protocol (PathHunter® β-Arrestin Assay): [9][10]
-
Cell Culture: Culture PathHunter® eXpress GPR132 cells (DiscoverX) according to the manufacturer's instructions.
-
Cell Plating: Seed cells in a 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.[9]
-
Compound Preparation: Prepare a stock solution of the GPR132 antagonist in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Antagonist Incubation: Add the diluted antagonist to the cell plate and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare a known GPR132 agonist (e.g., 9-HODE) at a concentration that elicits a submaximal response (typically EC80). Add the agonist to the antagonist-treated cells and incubate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent according to the manufacturer's protocol. Add the detection reagent to each well and incubate at room temperature for 60 minutes, protected from light.
-
Signal Measurement: Measure the chemiluminescent signal using a compatible plate reader.
-
Data Analysis: Subtract the background signal (wells with no agonist) and normalize the data to the positive control (agonist only) to determine the inhibitory effect of the antagonist. Calculate IC50 values using a non-linear regression curve fit.
Macrophage Polarization Assay
This assay assesses the ability of GPR132 antagonists to modulate macrophage phenotype, typically by measuring the expression of M1 and M2 markers.
Detailed Protocol: [11][12][13]
-
Macrophage Differentiation: Isolate primary human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs). Differentiate the monocytes into naive (M0) macrophages by culturing them in the presence of Macrophage Colony-Stimulating Factor (M-CSF) for 5-7 days.[12]
-
Antagonist Treatment: Plate the M0 macrophages and treat them with various concentrations of the GPR132 antagonist for a predetermined time (e.g., 1-2 hours).
-
Macrophage Polarization: Induce macrophage polarization by adding specific stimuli:
-
M1 Polarization: Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL).
-
M2 Polarization: Add Interleukin-4 (IL-4) (e.g., 20 ng/mL) and Interleukin-13 (IL-13) (e.g., 20 ng/mL).
-
-
Incubation: Incubate the cells for 24-72 hours to allow for polarization.
-
Analysis of Polarization Markers:
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, CD163) and analyze by flow cytometry.
-
Quantitative PCR (qPCR): Isolate RNA from the cells and perform qPCR to measure the gene expression of M1 markers (e.g., iNOS, TNFα) and M2 markers (e.g., Arg1, Fizz1).
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) using enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Tumor Models
Evaluating the therapeutic efficacy of GPR132 antagonists in a preclinical setting is crucial. Syngeneic mouse tumor models are commonly used for this purpose.
Detailed Protocol (Syngeneic Breast Cancer Model): [1]
-
Cell Line: Use a syngeneic murine breast cancer cell line (e.g., EO771) that is compatible with the chosen mouse strain (e.g., C57BL/6).
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 0.5 x 10^6 cells) into the mammary fat pad of female mice.
-
Antagonist Administration: Once tumors are palpable or have reached a certain size, begin treatment with the GPR132 antagonist. The route of administration (e.g., intraperitoneal, oral) and dosing schedule will need to be optimized for each compound. A vehicle control group should be included.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width^2) / 2 is commonly used.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor Weight and Volume: Record the final tumor weight and volume.
-
Immunohistochemistry/Immunofluorescence: Analyze the tumor tissue for the infiltration and polarization of macrophages (e.g., staining for F4/80, CD86, CD206).
-
Metastasis Assessment: If applicable, examine organs like the lungs for metastatic nodules.[2]
-
Conclusion
The development of GPR132 antagonists holds significant promise for the treatment of cancer and other inflammatory diseases. The compounds discussed in this guide, including NOX-6-18, GSK1820795A, and SB-583355, have shown potential in preclinical studies. However, the lack of direct comparative data highlights the need for standardized head-to-head studies to robustly evaluate their relative potency, selectivity, and therapeutic efficacy. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which will be crucial for advancing the most promising GPR132 antagonists toward clinical development.
References
- 1. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 2. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioCentury - A synthetic GPR132 antagonist for Type II diabetes [biocentury.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional screening and rational design of compounds targeting GPR132 to treat diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Safety Operating Guide
Proper Disposal of GPR132 Antagonist 1 (Dihydrocholide): A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of GPR132 antagonist 1 (dihydrocholide). As a novel research chemical, detailed public information on its specific hazards and disposal procedures is limited. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous until a comprehensive Safety Data Sheet (SDS) is obtained and reviewed.
Immediate Priority: Obtain the Safety Data Sheet (SDS)
The most critical first step before handling or disposing of this compound is to obtain the official Safety Data Sheet (SDS) from the supplier, MedchemExpress. The SDS will provide detailed and specific information regarding the chemical's properties, hazards, required personal protective equipment (PPE), and appropriate disposal methods.
General Disposal and Handling Framework
In the absence of a specific SDS, GPR132 antagonist 1 (dihydrocholide) must be treated as a hazardous chemical. Disposal should be conducted in strict accordance with all applicable federal, state, and local regulations, as well as your institution's Environmental Health and Safety (EHS) guidelines.
Summary of Key Disposal and Handling Parameters
| Parameter | Guideline |
| Waste Classification | Treat as hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or fume hood. |
| Waste Segregation | Do not mix with other waste streams. Store separately from incompatible materials. |
| Recommended Container | Use a designated, leak-proof, and sealed hazardous waste container compatible with the chemical and any solvents used. |
| Spill Management | In case of a spill, use an inert absorbent material (e.g., vermiculite, sand), and collect the contaminated material in a sealed container for disposal as hazardous waste. Avoid generating dust. |
| Empty Container Disposal | Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the original label before disposing of the container according to institutional guidelines. |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the collection and disposal of GPR132 antagonist 1 (dihydrocholide) waste.
Objective: To safely collect, store, and dispose of GPR132 antagonist 1 (dihydrocholide) waste in compliance with institutional and regulatory standards.
Materials:
-
GPR132 antagonist 1 (dihydrocholide) waste (solid or in solution)
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup
Methodology:
-
Preparation and PPE: Before handling the waste, ensure you are in a well-ventilated area, such as a chemical fume hood. Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Carefully transfer the GPR132 antagonist 1 (dihydrocholide) waste into a designated hazardous waste container.
-
If the waste is in a solution, ensure the container is compatible with the solvent.
-
Do not overfill the container.
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "GPR132 antagonist 1 (dihydrocholide)," and list any solvents and their approximate concentrations.
-
Include the date of waste generation, your name, and your lab's location.
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum time allowed by your institution, contact your EHS department to arrange for pickup and disposal.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of a research chemical like GPR132 antagonist 1 (dihydrocholide).
Caption: Procedural workflow for the disposal of GPR132 antagonist 1.
Personal protective equipment for handling GPR132 antagonist 1 (dihydrocholide)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GPR132 Antagonist 1 (Dihydrocholide), a research chemical used to study the GPR132 signaling pathway. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.
Disclaimer
A specific Safety Data Sheet (SDS) for GPR132 Antagonist 1 (Dihydrocholide) was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling novel chemical compounds with unknown specific hazards. It is imperative to consult the official SDS provided by the supplier and to contact your institution's Environmental Health and Safety (EHS) department for specific handling, personal protective equipment (PPE), and disposal requirements.
Compound Properties
| Property | Value |
| Synonyms | GPR132-B-160, Compound 25 |
| Molecular Formula | C₁₈H₁₉Cl₂NO₅S |
| Molecular Weight | 432.32 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term storage. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following PPE is recommended as a minimum standard:
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | A properly fitted respirator is advised when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol will minimize exposure and ensure experimental integrity.
-
Preparation : Before handling, ensure that a chemical fume hood is certified and operational. Prepare all necessary equipment, including microbalances, spatulas, and solvent dispensers, within the fume hood.
-
Weighing : To prevent inhalation of the powder, conduct all weighing procedures within the fume hood. Use appropriate anti-static techniques.
-
Dissolution : Dissolve the compound in a suitable solvent as per the experimental protocol. Cap the vial or flask securely before removing it from the fume hood.
-
Experimental Use : Carry out all experimental procedures involving the antagonist within a well-ventilated area. Avoid direct contact with skin and eyes.
-
Spill Management : In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures. For a small spill of the solid, carefully wipe it up with a damp paper towel (while wearing appropriate PPE) to avoid creating dust, and place it in a sealed container for disposal. For a solution spill, absorb it with an inert material and place it in a sealed container.
Disposal Plan
Proper disposal of GPR132 Antagonist 1 (Dihydrocholide) and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste materials, including unused compound, contaminated PPE, and experimental consumables (e.g., pipette tips, vials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The hazardous waste container must be labeled with the full chemical name, "GPR132 Antagonist 1 (Dihydrocholide)," and any known hazard information.
-
EHS Contact : Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for this category of chemical waste. Do not dispose of this compound down the drain or in regular trash.
GPR132 Signaling Pathway
GPR132, also known as G2A, is a G protein-coupled receptor that can be activated by various ligands, leading to the initiation of downstream signaling cascades. This antagonist is designed to inhibit these processes. GPR132 is known to couple to different G proteins, including Gαi/o, Gαq, and Gs, which in turn modulate the activity of various effector enzymes and second messengers.
Caption: GPR132 signaling is inhibited by the antagonist.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using GPR132 Antagonist 1 (Dihydrocholide) in a laboratory setting.
Caption: Workflow for handling GPR132 Antagonist 1.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
